molecular formula C11H13BrF3NO2S B1331600 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 951885-25-9

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1331600
CAS No.: 951885-25-9
M. Wt: 360.19 g/mol
InChI Key: SGMCPKZHSCXYIR-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H13BrF3NO2S and its molecular weight is 360.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMCPKZHSCXYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650509
Record name 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide
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Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-25-9
Record name 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=951885-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction: Strategic Importance and Synthetic Overview

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is a substituted aromatic sulfonamide of significant interest to the fields of medicinal chemistry and drug development. Its trifunctional nature—featuring a bromine atom for cross-coupling reactions, a trifluoromethyl group for modulating electronic properties and metabolic stability, and a diethylsulfonamide moiety—makes it a versatile scaffold. It is particularly valuable as a building block in the synthesis of more complex molecules, including protein degraders and other targeted therapeutics.[1]

This guide provides a comprehensive, two-step synthetic pathway to this target molecule, grounded in established chemical principles. The strategy hinges on the initial formation of a key electrophilic intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride , followed by its reaction with a nucleophilic amine. This approach is reliable, scalable, and employs common laboratory transformations. We will delve into the mechanistic underpinnings, detailed experimental protocols, and critical safety considerations for each step.

Part I: Synthesis of the Key Intermediate: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

The cornerstone of this synthesis is the preparation of the highly reactive sulfonyl chloride intermediate. The most direct and industrially relevant method is the electrophilic chlorosulfonylation of 1-bromo-3-(trifluoromethyl)benzene.

Mechanistic Rationale: Directing Group Effects

The chlorosulfonylation of an aromatic ring is a classic electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome on the 1-bromo-3-(trifluoromethyl)benzene ring is dictated by the directing effects of the existing substituents.

  • Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. It is a powerful deactivating group and a meta-director.

  • Bromo Group (-Br): This halogen is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to resonance effects.

When both groups are present, the powerful meta-directing influence of the -CF₃ group dominates. Furthermore, both substituents direct incoming electrophiles away from the position between them due to steric hindrance. Consequently, the electrophile (+SO₂Cl) is directed to the C5 position, which is meta to both the bromine and trifluoromethyl groups, yielding the desired 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride isomer with high selectivity.

Experimental Protocol: Chlorosulfonylation

This procedure requires stringent anhydrous conditions and careful temperature control due to the reactive and hazardous nature of chlorosulfonic acid.

Materials and Equipment:

  • 1-bromo-3-(trifluoromethyl)benzene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, charge a dry round-bottom flask with 1-bromo-3-(trifluoromethyl)benzene.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add chlorosulfonic acid (approximately 3-4 equivalents) dropwise via the dropping funnel over 30-60 minutes. Caution: This addition is highly exothermic and releases HCl gas. Maintain the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step must be performed cautiously in a large beaker to manage the vigorous reaction and gas evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is often of sufficient purity for the subsequent step.[2][3][4][5]

Part II: Formation of the Target Sulfonamide

The final step involves the reaction of the synthesized sulfonyl chloride with diethylamine. This is a standard method for forming sulfonamides from sulfonyl chlorides.[6][7]

Mechanistic Rationale: Nucleophilic Substitution

This reaction proceeds via a nucleophilic substitution pathway at the sulfur atom. The nitrogen atom of diethylamine, being a potent nucleophile, attacks the electrophilic sulfur center of the sulfonyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. An additional equivalent of a base (either excess diethylamine or a non-nucleophilic base like triethylamine) is required to quench the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

// Nodes for the mechanism start [label="3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride\n+ Diethylamine", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Nucleophilic Attack\n(Tetrahedral Intermediate Forms)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; elimination [label="Elimination of Chloride\n(HCl byproduct forms)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralization [label="Neutralization with Base", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="3-Bromo-N,N-diethyl-5-\n(trifluoromethyl)benzenesulfonamide", shape=ellipse, fillcolor="#FBBC05"];

// Edges to show the flow start -> intermediate [label="Step 1"]; intermediate -> elimination [label="Step 2"]; elimination -> neutralization [label="Step 3"]; neutralization -> product [label="Final Product"]; } }

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: Amination of Sulfonyl Chloride

Materials and Equipment:

  • 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Diethylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.2 equivalents), followed by the slow, dropwise addition of diethylamine (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting sulfonyl chloride.

  • Work-up: Dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amines), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[1][8]

Overall Synthetic Workflow

The two-part synthesis can be visualized as a linear progression from a commercially available starting material to the final, highly functionalized product.

// Nodes A [label="1-Bromo-3-\n(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="3-Bromo-5-(trifluoromethyl)-\nbenzenesulfonyl chloride", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3-Bromo-N,N-diethyl-5-\n(trifluoromethyl)benzenesulfonamide", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Process Nodes P1 [label="Chlorosulfonylation\n(ClSO₃H)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Amination\n(Diethylamine, Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> P1; P1 -> B; B -> P2; P2 -> C; }

Caption: Two-Step Synthesis Workflow.

Physicochemical Data Summary

The following table summarizes key data for the molecules involved in this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Properties
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chlorideC₇H₃BrClF₃O₂S323.51351003-46-8Boiling Point: 217-218 °C; Density: 1.835 g/mL at 25 °C.[2][3][4][9]
DiethylamineC₄H₁₁N73.14109-89-7Boiling Point: 55.5 °C; Colorless liquid.
This compoundC₁₁H₁₃BrF₃NO₂S360.20951885-25-9Purity typically >98% after chromatography.[1][8]

Critical Safety Considerations

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always handle it in a chemical fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and an apron. Additions should be performed slowly and with efficient cooling.

  • Sulfonyl Chlorides: The intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, is a lachrymator, corrosive, and moisture-sensitive. It should be handled in a fume hood, and exposure to atmospheric moisture should be minimized.

  • Amines: Diethylamine and triethylamine are flammable, corrosive, and have strong odors. Handle in a well-ventilated area.

  • General Precautions: All procedures should be carried out by trained personnel in a well-equipped laboratory. A proper risk assessment should be conducted before commencing any experimental work.

References

  • Vertex AI Search. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.
  • Vertex AI Search. (n.d.). The Synthesis of Functionalised Sulfonamides - The world's largest collection of open access research papers.
  • Vertex AI Search. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.
  • Vertex AI Search. (n.d.). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • ChemWhat. (n.d.). 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-65-4.
  • CymitQuimica. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulphonyl chloride.
  • Oakwood Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
  • Labsolu. (n.d.). N,N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide.
  • ChemicalBook. (n.d.). 3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE CAS#: 351003-46-8.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97%.
  • St. Jude Children's Research Hospital. (n.d.). N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram.
  • Manchester Organics. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 351003-46-8.
  • ChemicalBook. (n.d.). 351003-46-8(3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE) Product Description.

Sources

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Pivotal Scaffold in Modern Drug Discovery

In the rapidly evolving landscape of medicinal chemistry, the strategic design of molecular scaffolds that can be readily incorporated into complex, biologically active molecules is of paramount importance. 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, identified by its CAS number 951885-25-9, has emerged as a significant building block, particularly within the revolutionary field of targeted protein degradation (TPD). Its classification as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which represent a paradigm shift in therapeutic intervention from simple inhibition to the complete removal of disease-causing proteins.[1]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, a plausible and efficient synthetic route, and its hypothesized, yet mechanistically sound, application in the design of novel protein degraders. The insights provided herein are grounded in the established principles of medicinal chemistry and the known biological activities of its core structural motifs.

Physicochemical Properties and Structural Rationale

The molecular architecture of this compound is strategically designed to impart desirable characteristics for its role as a drug discovery building block. A summary of its key properties is presented below:

PropertyValueReference
CAS Number 951885-25-9[1]
Molecular Formula C₁₁H₁₃BrF₃NO₂S[1]
Molecular Weight 360.2 g/mol [1]
Purity Typically ≥98%[2]
Appearance Inferred to be a solid at room temperature
Storage Room temperature[2]

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4][5] Its strong electron-withdrawing nature can also modulate the acidity of nearby protons, potentially influencing molecular interactions.[4] The benzenesulfonamide core is a well-established pharmacophore found in a multitude of approved drugs.[6] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its geometry is well-suited for occupying pockets in protein active sites.[7] The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the facile attachment of this building block to other molecular fragments. This is a critical feature for the modular synthesis of PROTACs.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis is a straightforward one-step process involving the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with diethylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow start 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride reaction Sulfonamide Formation start->reaction reagent Diethylamine (Et2NH) Base (e.g., Triethylamine) reagent->reaction product This compound reaction->product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent)[8]

  • Diethylamine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Slowly add diethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a pure compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the sulfonamide.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothesized Mechanism of Action in Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" strongly implies its use in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Role as a Cereblon (CRBN) E3 Ligase Ligand Precursor

Arylsulfonamides have been identified as ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex.[9] It is therefore highly probable that this compound is designed to be a precursor to a CRBN-binding moiety in a PROTAC. The bromine atom serves as a synthetic handle to link this E3 ligase-binding element to a linker and a ligand for the target protein.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Ternary Complex Formation poi_ligand Ligand for Protein of Interest (POI) linker Linker poi_ligand->linker poi Protein of Interest (POI) poi_ligand->poi Binds e3_ligand This compound (modified) linker->e3_ligand e3_ligase E3 Ubiquitin Ligase (e.g., CRBN) e3_ligand->e3_ligase Binds cluster_1 cluster_1 poi_ternary POI protac_ternary PROTAC poi_ternary->protac_ternary e3_ternary E3 Ligase protac_ternary->e3_ternary ubiquitination Ubiquitination of POI proteasome Proteasome ubiquitination->proteasome Targets POI to degradation Degradation of POI proteasome->degradation Results in cluster_1->ubiquitination Induces

Sources

A Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951885-25-9). As a substituted benzenesulfonamide, this compound is of significant interest to the scientific community, particularly as a versatile building block in medicinal chemistry and for the development of protein degraders.[1] Understanding its fundamental properties such as solubility, acidity (pKa), and lipophilicity is paramount for its effective application in synthesis and drug discovery workflows. This document outlines the known structural and molecular information, and details robust, field-proven experimental protocols for the precise determination of its key physicochemical characteristics. The methodologies are presented with an emphasis on the underlying scientific principles to ensure both technical accuracy and practical applicability for researchers.

Chemical Identity and Structural Attributes

This compound is a synthetic organic compound featuring a highly functionalized aromatic core. Its structure is characterized by a central benzene ring substituted with three key functional groups that dictate its chemical behavior and potential applications.

  • Benzenesulfonamide Core: This functional group is a well-established pharmacophore in numerous therapeutic agents. The acidic proton on the sulfonamide nitrogen (in related primary/secondary sulfonamides) is crucial for interactions with biological targets.

  • Trifluoromethyl Group (-CF₃): This group significantly impacts the molecule's properties. As a strong electron-withdrawing group, it increases the acidity of the sulfonamide proton (if present) and modulates the electronic nature of the aromatic ring.[2] Furthermore, it enhances metabolic stability and lipophilicity, properties that are highly desirable in drug design.[2]

  • Bromo Group (-Br): The bromine atom serves as a valuable synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for further molecular elaboration.

  • N,N-diethyl Group: These alkyl substituents on the sulfonamide nitrogen render it a tertiary sulfonamide, which influences its hydrogen bonding capacity and overall steric profile.

Core Compound Data

The fundamental identifiers and properties of the compound are summarized below. While specific experimental data such as melting and boiling points are not widely published, this table provides the foundational information for laboratory use.

PropertyValueSource
CAS Number 951885-25-9[1][3]
Molecular Formula C₁₁H₁₃BrF₃NO₂S[1]
Molecular Weight 360.2 g/mol [1]
Purity ≥98% (Typical)[1]
Physical Form Solid (Predicted)N/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Storage Room Temperature[1]

Analytical Characterization Workflow

A comprehensive characterization of any novel or specialized chemical entity is the bedrock of its reliable use in research. The following workflow outlines a standard sequence for verifying the identity, purity, and key physicochemical properties of this compound.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Properties cluster_2 Phase 3: Data Consolidation A Compound Acquisition B Mass Spectrometry (MS) Confirm MW = 360.2 A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structure A->C D Chromatography (HPLC/UPLC) Assess Purity ≥98% B->D C->D E Solubility Assay (Shake-Flask Method) D->E If Pure F pKa Determination (Spectrophotometric Titration) D->F If Pure G Lipophilicity (LogP) (RP-HPLC Method) D->G If Pure H Final Technical Datasheet E->H F->H G->H

Caption: General workflow for physicochemical characterization.

Spectroscopic Profile (Predicted)

While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted based on the compound's structure:

  • ¹H NMR: Signals in the aromatic region (approx. 7.5-8.5 ppm) for the three protons on the benzene ring. A quartet and a triplet in the aliphatic region (approx. 1.0-3.5 ppm) corresponding to the ethyl groups of the N,N-diethyl moiety.

  • ¹³C NMR: Distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the two carbons of the diethyl groups will also be present.

  • ¹⁹F NMR: A singlet peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This technique is highly sensitive and useful for purity assessment against other fluorinated compounds.

  • Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ at m/z corresponding to 360.2, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for S=O stretching (approx. 1350 and 1160 cm⁻¹), C-F stretching (approx. 1300-1100 cm⁻¹), and aromatic C-H and C=C bonds.

Thermodynamic Solubility

Solubility is a critical parameter influencing a compound's utility in biological assays and as a synthetic reactant. Thermodynamic solubility, which measures the concentration of a solute in a saturated solution at equilibrium, is the definitive value for this property. The "shake-flask" method, developed by Higuchi and Connors, remains the gold standard for its determination due to its reliability, especially for compounds with low solubility.[4][5]

Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step methodology for determining the aqueous thermodynamic solubility. The causality behind this method lies in ensuring that a true equilibrium is reached between the undissolved solid and the dissolved solute, which is essential for an accurate measurement.

G A Step 1: Preparation Add excess compound to solvent (e.g., PBS, pH 7.4) B Step 2: Equilibration Agitate at constant temp (e.g., 24-72 hours) A->B Ensures saturation C Step 3: Phase Separation Centrifuge or filter (0.22 µm) to remove solid B->C Isolates aqueous phase D Step 4: Quantification Analyze supernatant concentration (HPLC, UV-Vis) C->D Measures dissolved solute E Step 5: Calculation Determine solubility (µg/mL or µM) from calibration curve D->E

Caption: Workflow for the Shake-Flask solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure complete removal of undissolved particles, centrifuge the aliquot at high speed or filter it through a low-binding 0.22 µm syringe filter.

  • Quantification: Prepare a series of standards of the compound in a suitable organic solvent (like DMSO or acetonitrile) and generate a calibration curve using an appropriate analytical method. High-performance liquid chromatography (HPLC) with UV detection is a highly specific and sensitive method for quantifying sulfonamides.[6][7] Dilute the filtered supernatant and analyze it using the same method.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

Acidity and Ionization State (pKa)

Although this compound is a tertiary sulfonamide and lacks the acidic N-H proton, understanding the concept of pKa in the context of its structural class is vital. For related primary or secondary benzenesulfonamides, the pKa of the sulfonamide proton is a key determinant of its charge state at physiological pH.[8] The presence of two strong electron-withdrawing groups (bromo and trifluoromethyl) on the aromatic ring would make a corresponding N-H sulfonamide significantly acidic, with an expected pKa likely in the range of 8-10, similar to other trifluoromethylbenzenesulfonamides.[9]

For researchers working with analogues, determining the pKa is essential. UV-Vis spectrophotometry is a robust and widely accessible method for pKa determination, provided the compound has a chromophore and its ionized and neutral forms have distinct absorption spectra.[10]

Experimental Protocol: Spectrophotometric pKa Determination

This method relies on the principle that the absorbance of a solution containing the analyte will change as the pH is varied, causing a shift in the equilibrium between the protonated and deprotonated species.

G A Step 1: Prepare Buffers Create a series of buffers (e.g., pH 2 to 12) B Step 2: Prepare Samples Add constant amount of analyte to each buffer A->B C Step 3: Measure Spectra Record UV-Vis spectrum for each sample B->C D Step 4: Data Analysis Plot Absorbance vs. pH at a chosen wavelength C->D E Step 5: pKa Calculation Fit data to Henderson-Hasselbalch equation. pKa is pH at inflection point D->E

Caption: Workflow for spectrophotometric pKa determination.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.

  • Sample Preparation: Prepare solutions of the test compound at a constant concentration in each buffer. A stock solution in a co-solvent like methanol or DMSO may be used, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the pKa.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution. Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

  • Data Plotting: Plot the absorbance at the chosen wavelength against the pH of each buffer. This will generate a sigmoidal titration curve.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. It can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.[11] At the midpoint of the titration, where [ionized] = [neutral], the pKa is equal to the pH.

Conclusion

This compound is a compound with significant potential in modern chemical research, particularly in the synthesis of complex molecules for drug discovery. This guide has established its core chemical identity and provided a framework for its comprehensive physicochemical characterization. While specific experimental values for properties like solubility and melting point require laboratory determination, the detailed, field-proven protocols outlined herein provide researchers with the necessary tools to generate this critical data. A thorough understanding and application of these methodologies will ensure the compound's effective and reliable integration into advanced scientific workflows.

References

  • Vertex AI Search. N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram.
  • YMER, S. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Journal of AOAC INTERNATIONAL. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
  • Journal of AOAC INTERNATIONAL. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012).
  • Slideshare. Analysis of sulfonamides.
  • chemall.com. This compound.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • Slideshare. solubility experimental methods.pptx.
  • Life Chemicals. Compound solubility measurements for early drug discovery. (2022).
  • Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019).
  • National Institutes of Health (NIH). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
  • ResearchGate. Spectrophotometric determination of the sulfonamide group deprotonation....
  • ResearchGate. pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. (2021).
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. (2021).

Sources

An In-Depth Technical Guide to 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, a key building block in the development of targeted protein degradation therapeutics. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the molecule's structural and physicochemical properties, provides a detailed synthesis protocol, and explores its application in the rapidly evolving field of chemical biology.

Introduction: The Advent of Targeted Protein Degradation

The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, the emergence of Targeted Protein Degradation (TPD) offers a novel therapeutic modality that, instead of merely inhibiting, eliminates disease-causing proteins.[1] This is often achieved using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets.[2]

This compound has emerged as a valuable building block in the synthesis of these degraders.[3] Its trifluoromethylphenyl sulfonamide core serves as a versatile scaffold, while the bromine atom provides a convenient chemical handle for further elaboration and linkage to target-binding ligands or E3 ligase recruiters.[3] This guide aims to provide the necessary technical information to effectively utilize this compound in research and development.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound define its utility as a chemical scaffold.

Molecular Structure

The definitive structure of the molecule is described by its IUPAC name and various chemical identifiers.

  • IUPAC Name: this compound

  • CAS Number: 951885-25-9[3]

  • Molecular Formula: C₁₁H₁₃BrF₃NO₂S[3]

  • Molecular Weight: 360.2 g/mol [3]

  • Canonical SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(Br)C=C1)C(F)(F)F

  • InChI Key: InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3

Physicochemical Data

While comprehensive experimental data for this specific compound is not widely published, the properties of its key precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, are well-documented and provide valuable context.

PropertyValueSource
Molecular Weight 360.2 g/mol [3]
Purity Typically ≥98%[3]
Storage Room temperature[3]
Precursor Boiling Point 217-218 °C[1]
Precursor Density 1.835 g/mL at 25 °C[1]
Precursor Refractive Index n20/D 1.5240[1]

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing from 3-bromo-5-(trifluoromethyl)aniline. The first step involves the formation of the corresponding sulfonyl chloride, which is then reacted with diethylamine to yield the final product.

Synthesis Workflow

Synthesis_Workflow A 3-Bromo-5-(trifluoromethyl)aniline B Diazotization (NaNO₂, HCl/H₂O) A->B Step 1a C Aryldiazonium Salt Intermediate B->C D Sulfonylation (SO₂, CuCl₂) C->D Step 1b E 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride D->E F Amination (Diethylamine, Base) E->F Step 2 G This compound F->G

Caption: Synthetic route to this compound.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Rationale: This step converts the starting aniline into a more reactive sulfonyl chloride intermediate. This is a standard transformation in organic synthesis, typically proceeding via a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction).

Protocol:

  • Diazotization:

    • To a stirred suspension of 3-bromo-5-(trifluoromethyl)aniline in concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated with copper(I) chloride.

    • The previously prepared cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • The reaction mixture is poured onto ice-water, and the crude sulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

Rationale: This is a nucleophilic acyl substitution reaction where the highly reactive sulfonyl chloride is treated with a secondary amine, diethylamine. A base is typically added to neutralize the hydrochloric acid byproduct.

Protocol:

  • Reaction Setup:

    • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran in a flask equipped with a magnetic stirrer and cooled in an ice bath.

    • To this solution, an excess (typically 2-3 equivalents) of diethylamine is added dropwise. Alternatively, one equivalent of diethylamine and one equivalent of a non-nucleophilic base like triethylamine can be used.

  • Reaction Execution:

    • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with dilute hydrochloric acid (to remove excess amine), water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Application in Targeted Protein Degradation

The title compound is classified as a "Protein Degrader Building Block," signifying its utility in the construction of PROTACs.

Role as a Chemical Scaffold

The 3-bromo-5-(trifluoromethyl)phenylsulfonamide moiety serves as a rigid and chemically stable core. The bromine atom acts as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of linkers and, subsequently, ligands that bind to the protein of interest. The trifluoromethyl group can enhance metabolic stability and binding affinity through favorable interactions with the target protein.

PROTAC Design and Assembly Logic

PROTAC_Design A 3-Bromo-N,N-diethyl-5- (trifluoromethyl)benzenesulfonamide B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Linker Attachment B->C D Functionalized Scaffold C->D E Conjugation to Target-Binding Ligand D->E F PROTAC Molecule E->F G E3 Ligase Ligand G->F Incorporated Moiety

Sources

A Technical Guide to the Spectral Analysis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, a key building block in contemporary drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the expected spectral data (NMR, IR, MS), the rationale behind analytical method selection, and detailed protocols for data acquisition and interpretation.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₁₁H₁₃BrF₃NO₂S, Molecular Weight: 360.2 g/mol , CAS Number: 951885-25-9) is a substituted benzenesulfonamide derivative.[1] The unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a diethylsulfonamide moiety, makes it a valuable synthon in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions. Accurate spectral characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability of downstream applications.

Predicted Spectral Data and Interpretation

While a publicly available, comprehensive set of spectral data for this specific molecule is not readily found, we can predict the expected spectral features based on the analysis of its constituent functional groups and analogous structures. This predictive approach provides a robust framework for researchers to interpret their own experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate the following signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl groups of the sulfonamide.

  • Aromatic Region (δ 7.5-8.5 ppm): The trisubstituted benzene ring will exhibit three proton signals. Due to the deshielding effects of the sulfonyl and trifluoromethyl groups, these protons will appear downfield. The precise chemical shifts and coupling patterns will depend on the relative positions of the substituents.

  • Ethyl Group (CH₂ - Methylene, δ ~3.4 ppm): The methylene protons adjacent to the nitrogen atom will appear as a quartet due to coupling with the methyl protons.

  • Ethyl Group (CH₃ - Methyl, δ ~1.2 ppm): The methyl protons will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on all unique carbon environments in the molecule.

  • Aromatic Carbons (δ 120-145 ppm): The six carbons of the benzene ring will show distinct signals. The carbons directly attached to the bromine, sulfur, and trifluoromethyl groups will have characteristic chemical shifts.

  • Trifluoromethyl Carbon (CF₃, δ ~123 ppm, quartet): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Ethyl Group Carbons (CH₂, δ ~43 ppm; CH₃, δ ~14 ppm): The methylene and methyl carbons of the diethylamino group will have characteristic upfield shifts.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence of the trifluoromethyl group.

  • CF₃ Signal (δ ~ -63 ppm): A single, strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is sensitive to the electronic environment of the aromatic ring.[2][3]

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H7.5 - 8.5mAromatic CH
¹H~3.4q-N(CH₂CH₃)₂
¹H~1.2t-N(CH₂CH₃)₂
¹³C120 - 145-Aromatic C
¹³C~123q-CF₃
¹³C~43--N(CH₂CH₃)₂
¹³C~14--N(CH₂CH₃)₂
¹⁹F~ -63s-CF₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a solid sample of this compound, the following key absorption bands are expected.[4]

  • S=O Stretching (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): Two strong absorption bands characteristic of the sulfonyl group (SO₂) will be present.[5]

  • C-F Stretching (1350-1100 cm⁻¹): Strong absorptions from the trifluoromethyl group will be observed in this region, often overlapping with the S=O stretches.

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): Medium to weak absorptions corresponding to the carbon-carbon double bonds within the benzene ring.

  • C-H Stretching (3100-3000 cm⁻¹ and 3000-2850 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will be just below 3000 cm⁻¹.

  • C-N Stretching (~1340 cm⁻¹): A moderate absorption corresponding to the stretching of the carbon-nitrogen bond in the sulfonamide.

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional Group
3100-3000Medium-WeakAromatic C-H Stretch
3000-2850MediumAliphatic C-H Stretch
1600-1450Medium-WeakAromatic C=C Stretch
1350-1300StrongAsymmetric S=O Stretch
1350-1100StrongC-F Stretch
1160-1120StrongSymmetric S=O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent cluster of peaks corresponding to the molecular ion. Due to the presence of bromine, this will be an isotopic cluster with two major peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (m/z ~360 and ~362).

  • Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation.[6][7] A common fragmentation is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.[6][8] Other likely fragmentations include cleavage of the S-N bond and loss of the ethyl groups. The presence of the bromine isotopic pattern in a fragment can help in its identification.[9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectral data.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound. Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

IR Data Acquisition (Thin Solid Film Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve ~5 mg of compound in a few drops of a volatile solvent (e.g., CH₂Cl₂). B Apply one drop of the solution onto a salt plate (NaCl or KBr). A->B C Allow the solvent to evaporate completely, leaving a thin film. B->C D Place the salt plate in the spectrometer's sample holder. C->D Prepared Sample E Acquire a background spectrum of the empty beam path. F Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). E->F

Caption: Workflow for IR data acquisition using the thin film method.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount (2-5 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[10][11]

  • Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (NaCl or KBr).[10][11]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid sample on the plate.[10]

  • Background Scan: Place the empty salt plate in the IR spectrometer and run a background scan.

  • Sample Scan: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: The resulting spectrum should show the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry Data Acquisition (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). B Add a small amount of formic acid (0.1%) for positive ion mode to promote protonation. A->B C Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). B->C Prepared Sample D Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺. C->D E Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500). D->E

Caption: Workflow for ESI-MS data acquisition.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 10 µg/mL. For positive ion mode, add 0.1% formic acid to the final solution to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Tuning: Optimize the ESI source parameters, such as capillary voltage and cone voltage, to obtain a stable and strong signal for the protonated molecule ([M+H]⁺).

  • Acquisition: Acquire the mass spectrum in full scan mode over an appropriate mass-to-charge (m/z) range (e.g., 100-500) to observe the molecular ion and any significant fragments.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and characteristic fragment ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS is essential for its unambiguous structural confirmation and purity assessment. This guide provides a robust framework for researchers, detailing the expected spectral features and providing field-proven protocols for data acquisition. By understanding the principles behind these techniques and following standardized procedures, scientists can ensure the quality and reliability of this critical building block in their research and development endeavors.

References

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Drawell Scientific. Sample Preparation for FTIR Analysis. [Link]

  • Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • Journal of the American Society for Mass Spectrometry. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • Supporting Information, Mass spectral fragmentations of sulfonates. [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. IR Spectra of Trifluoromethanesulfonamide and Its Self-Associates in the Gas Phase. [Link]

  • LCGC. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Semantic Scholar. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy. [Link]

  • ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • Journal of the Chemical Society (Resumed). The infrared spectra of some sulphonamides. [Link]

  • Stratech Scientific. N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. [Link]

  • National Institutes of Health. Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

  • National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]

  • NMRium. Predict. [Link]

  • NMRium. Predict. [Link]

  • NMRium. Predict. [Link]C(=O)N(C)C6=O)

  • ResearchGate. A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]

  • ResearchGate. ³³S NMR spectra of sulfonium salts: Calculated and experimental. [Link]

  • National Institutes of Health. DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • SpectraBase. Benzamide, 3-bromo-N-(2-ethylphenyl)- - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • NMRium. Predict. [Link]

  • NMRium. Predict. [Link]

  • SpectraBase. Benzamide, N-(3-methylphenyl)-3-trifluoromethyl- - Optional[¹³C NMR] - Chemical Shifts. [Link]

Sources

Mastering the Matrix: A Technical Guide to the Solubility of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and dosage to bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry. While specific experimental solubility data for this molecule is not widely published, this document serves as a first-principles guide, equipping researchers with the theoretical knowledge and practical methodologies to systematically characterize its solubility profile in a range of organic solvents. We will delve into the molecular characteristics of the target compound, explore theoretical models for solubility prediction, provide detailed experimental protocols for solubility determination, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic agent. Among these properties, solubility stands as a cornerstone. Poor solubility can lead to a cascade of challenges, including incomplete dissolution, erratic absorption, and ultimately, suboptimal therapeutic efficacy. For a substituted benzenesulfonamide like this compound, understanding its behavior in various organic solvents is paramount for downstream applications such as purification, formulation of amorphous solid dispersions, and the development of liquid dosage forms.

This guide is structured to provide a robust and scientifically grounded approach to tackling the solubility question for this specific compound. We will begin by dissecting the molecule itself, predicting its likely solubility behavior based on its functional groups. We will then introduce powerful theoretical frameworks, such as Hansen Solubility Parameters, that allow for a rational solvent selection process. Finally, we will provide a detailed, step-by-step experimental protocol for accurately measuring solubility, ensuring data integrity and reproducibility.

Molecular Profile of this compound

A thorough understanding of the target molecule's structure is the first step in predicting its solubility.

Chemical Structure:

  • Benzenesulfonamide Core: This central moiety is polar and capable of acting as a hydrogen bond donor (via the N-H in primary/secondary sulfonamides, though not in this tertiary example) and acceptor (via the sulfonyl oxygens). Benzenesulfonamides generally exhibit low solubility in water but are more soluble in organic solvents[1].

  • N,N-diethyl Groups: These aliphatic groups are nonpolar and introduce steric bulk around the sulfonamide nitrogen, which can influence crystal packing and interactions with solvents.

  • Bromo Group: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability.

  • Trifluoromethyl Group: This is a strongly electron-withdrawing and lipophilic group, which can significantly impact the molecule's overall polarity and its interactions with solvents.

Predicted Physicochemical Properties:

Based on its structure, this compound is expected to be a crystalline solid with a relatively high melting point. Its solubility is likely to be low in nonpolar, aliphatic solvents and significantly higher in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the sulfonyl group.

PropertyPredicted CharacteristicRationale
Polarity Moderately polarCombination of polar sulfonamide and trifluoromethyl groups with a nonpolar benzene ring and diethyl groups.
Hydrogen Bonding Hydrogen bond acceptorThe oxygen atoms of the sulfonyl group can accept hydrogen bonds.
Lipophilicity Moderate to HighPresence of the benzene ring, bromo, and trifluoromethyl groups.

Theoretical Frameworks for Solubility Prediction

While empirical determination is the gold standard, theoretical models can provide invaluable guidance in solvent selection and experimental design.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" remains a useful qualitative predictor of solubility[2]. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For our target compound, this implies that solvents with a balance of polarity and hydrogen bonding capability will be the most effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solutes will be soluble in solvents with similar HSP values[3][4]. The distance (Ra) between the HSP of the solute and the solvent in this space can be calculated, and if it falls within a certain interaction radius (R0) for the solute, solubility is likely.

While the HSP for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of well-characterized solvents[5].

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a robust and reliable protocol for determining the equilibrium solubility of this compound in a selection of organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose[6][7].

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the selected solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Weigh excess solid into vials add_solvent Add a known volume of solvent start->add_solvent Step 1 shake Shake at a constant temperature until equilibrium is reached add_solvent->shake Step 2 settle Allow solid to settle shake->settle Step 3 filter Filter an aliquot of the supernatant settle->filter Step 4 dilute Dilute the filtrate filter->dilute Step 5 analyze Analyze by HPLC dilute->analyze Step 6 calculate Calculate concentration from calibration curve analyze->calculate Step 7

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately add a known volume of each selected organic solvent to the vials.

  • Equilibration:

    • Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in the same diluent.

    • Analyze the standards and the diluted samples by HPLC. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is often a good starting point for sulfonamides.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Recommended Solvent Selection

To obtain a comprehensive solubility profile, a diverse set of solvents should be tested. The following table provides a suggested list, categorized by their properties.

Solvent ClassExample SolventsRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Expected to be good solvents due to their high polarity.
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the sulfonyl group.
Nonpolar Aromatic Toluene, XyleneMay show some solubility due to pi-pi stacking with the benzene ring.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity and hydrogen bond accepting capabilities.
Esters Ethyl AcetateA common solvent with moderate polarity.
Halogenated Dichloromethane, ChloroformMay be effective due to their ability to dissolve a wide range of organic compounds.
Nonpolar Aliphatic Hexane, HeptaneExpected to be poor solvents, serving as a baseline.

Data Interpretation and Application

The quantitative solubility data obtained from the experiments can be used in several ways:

  • Solvent Screening for Crystallization: Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization.

  • Formulation Development: The solubility in pharmaceutically acceptable solvents will guide the development of liquid formulations or the selection of co-solvents.

  • QSAR and Predictive Modeling: The experimental data can be used to build quantitative structure-activity relationship (QSAR) models or to refine theoretical predictions, such as determining the experimental Hansen Solubility Parameters for the compound.

The relationship between solvent choice and solubility can be visualized in the following logical diagram:

Caption: The interplay of solute and solvent properties determines solubility.

Conclusion

While direct, published solubility data for this compound is scarce, a systematic and scientifically rigorous approach can be employed to thoroughly characterize its solubility profile. By combining an understanding of the molecule's inherent physicochemical properties with theoretical frameworks like Hansen Solubility Parameters and executing precise experimental protocols such as the shake-flask method, researchers can generate the critical data needed to advance their research and development objectives. The methodologies outlined in this guide provide a comprehensive roadmap for achieving this, ensuring the generation of high-quality, reliable, and actionable solubility data.

References

  • Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 145-150.
  • Cysewski, P., & Jeliński, T. (2019). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 49(3-4), 125-134.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
  • Jouyban, A. (2010).
  • JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
  • Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-65-4. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Hansen solubility parameter. In Wikipedia. [Link]

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Solubility of Sulfapyridine.
  • Journal of Chemical & Engineering Data. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • Jeliński, T., & Cysewski, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5008.
  • ResearchGate. (2023). The solubility of benzenesulfonamide studied both experimentally and computationally. Retrieved from [Link]

  • Stratech. (n.d.). N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. Retrieved from [Link]

Sources

The Enigmatic Building Block: An In-Depth Analysis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into a Novel PROTAC Component for Drug Discovery Pioneers

In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic design of novel therapeutics hinges on the availability of versatile and effective chemical building blocks. Among these, molecules that can recruit E3 ubiquitin ligases are of paramount importance. This technical guide delves into the core attributes of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide , a commercially available compound increasingly categorized as a protein degrader building block, suggesting its potential role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other next-generation protein degraders.

While this compound is readily available from multiple chemical suppliers under the CAS Number 951885-25-9, its specific applications and the identity of its E3 ligase target are not yet extensively documented in peer-reviewed literature, indicating its status as a potentially novel scaffold for proprietary drug discovery programs. This guide, therefore, will provide a comprehensive overview of the foundational principles of TPD, the rationale for exploring novel E3 ligase ligands, and a detailed theoretical framework for how a molecule like this compound could be integrated into a TPD research and development workflow.

Part 1: The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the potential for a more profound and durable therapeutic effect by removing the target protein entirely.

At the heart of this approach are bifunctional molecules, most notably PROTACs. These molecules consist of two key moieties connected by a linker: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

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}

Figure 1: The PROTAC Mechanism of Action.

The success of a PROTAC is critically dependent on the judicious selection of its constituent parts, particularly the E3 ligase ligand. While ligands for well-established E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) have been instrumental in the field's advancement, the human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. The development of novel E3 ligase ligands is therefore a key frontier in TPD, offering the potential for enhanced selectivity and a broader therapeutic window.

Part 2: Deconstructing the Building Block: this compound

The chemical structure of this compound presents several features that are suggestive of its role as a protein degrader building block.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 951885-25-9
Molecular Formula C₁₁H₁₃BrF₃NO₂S
Molecular Weight 360.2 g/mol
Key Structural Features 3-bromo-5-(trifluoromethyl)phenyl ring, N,N-diethylsulfonamide group

The trifluoromethylphenyl group is a common motif in medicinal chemistry, often used to enhance metabolic stability and binding affinity. The sulfonamide group is a versatile functional group that can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket. The bromine atom provides a convenient synthetic handle for further chemical modifications, such as the attachment of a linker, which is a critical step in PROTAC synthesis.

The Rationale for Benzenesulfonamides as E3 Ligase Ligands

While the specific E3 ligase target of this compound is not publicly disclosed, the benzenesulfonamide scaffold has been explored in the context of E3 ligase modulation. For instance, certain sulfonamide-containing molecules have been identified as molecular glue degraders that induce the degradation of specific proteins by novel E3 ligase interactions. This precedent suggests that the benzenesulfonamide core of the topic compound may be designed to interact with a less-explored E3 ligase, thereby expanding the toolbox for TPD researchers.

Part 3: A Roadmap for Characterization and Implementation

For researchers and drug development professionals seeking to leverage this building block, a systematic approach to characterization and implementation is essential. The following outlines a series of key experimental workflows.

Synthesis of the E3 Ligase Ligand-Linker Conjugate

The initial step involves the derivatization of the building block to incorporate a linker. The bromine atom on the phenyl ring is an ideal position for a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to attach a linker with a terminal functional group (e.g., a carboxylic acid, amine, or alkyne) for subsequent conjugation to a POI ligand.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for Ligand-Linker Synthesis.
Identification of the E3 Ligase Target

A critical and currently unknown piece of information is the E3 ligase that this building block targets. A series of biochemical and cellular assays would be necessary to identify this interaction.

Step-by-Step Protocol for E3 Ligase Target Identification:

  • Affinity-Based Proteomics:

    • Synthesize an affinity probe by attaching a biotin tag or a clickable handle to the building block via a linker.

    • Incubate the probe with cell lysate to allow for binding to its protein targets.

    • Capture the protein-probe complexes using streptavidin beads or through a click chemistry reaction.

    • Elute the bound proteins and identify them using mass spectrometry. E3 ligase components in the list of identified proteins are potential targets.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells or cell lysates with the building block.

    • Heat the samples across a range of temperatures.

    • Analyze the soluble protein fraction by Western blot or mass spectrometry.

    • Binding of the building block to its target E3 ligase will stabilize the protein, resulting in a higher melting temperature compared to the untreated control.

  • In Vitro Binding Assays:

    • Once a putative E3 ligase target is identified, confirm the direct interaction using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These assays will also provide quantitative data on the binding affinity (K_D).

PROTAC Assembly and Evaluation

Once the E3 ligase target is known and a functionalized ligand-linker is synthesized, the final PROTAC can be assembled by conjugating it to a "warhead" that binds to the desired POI. The efficacy of the resulting PROTAC must then be rigorously evaluated.

Table 2: Key Assays for PROTAC Evaluation

AssayPurpose
Western Blot To visually confirm the degradation of the POI in cells treated with the PROTAC.
DC₅₀/Dₘₐₓ Determination To quantify the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC.
Ubiquitination Assays To confirm that the degradation of the POI is mediated by the ubiquitin-proteasome system. This can be assessed by immunoprecipitating the POI and probing for ubiquitin.
Selectivity Profiling To assess the specificity of the PROTAC by measuring the degradation of off-target proteins using proteomics-based approaches.

Part 4: Future Outlook and Conclusion

The emergence of novel building blocks like this compound is a testament to the ongoing innovation in the field of targeted protein degradation. While the full potential of this particular molecule is yet to be publicly unveiled, its chemical features and commercial availability as a "protein degrader building block" strongly suggest its utility in the development of next-generation therapeutics.

The path forward for researchers utilizing this compound involves a systematic de-orphaning of its E3 ligase target, followed by rational PROTAC design and rigorous biological evaluation. The successful application of this and other novel building blocks will undoubtedly expand the arsenal of tools available to drug developers, bringing the promise of targeted protein degradation to a wider range of diseases and previously "undruggable" targets. As the TPD field continues to mature, the collaborative efforts of chemists, biologists, and clinicians will be essential to unlock the full therapeutic potential of these exciting new modalities.

References

As the specific application and E3 ligase target for this compound are not currently available in public literature, a specific reference list for this compound cannot be generated. The principles and methodologies described in this guide are based on established knowledge in the field of targeted protein degradation, and a general reference list on this topic would include foundational papers on PROTACs and reviews on novel E3 ligase discovery.

An In-Depth Technical Guide to the In Silico Modeling of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico evaluation of the novel compound 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide. As the specific biological profile of this molecule is not yet characterized, this document serves as a prospective blueprint, detailing a robust computational workflow from initial property calculation to advanced simulation of its interaction with predicted biological targets. Our approach is grounded in established methodologies of computational drug discovery, emphasizing the rationale behind each step to build a self-validating and insightful analysis.

Introduction: Charting a Computational Path for a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutics including antibacterial agents, diuretics, and anticonvulsants.[1][2] A significant number of sulfonamide-based drugs function as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to many physiological processes.[2][3][4] The subject of this guide, this compound, is a structurally distinct entity for which no public biological data exists.

In silico modeling offers a powerful, resource-efficient strategy to generate initial hypotheses about a new molecule's therapeutic potential and liabilities.[5] By leveraging computational tools, we can predict its drug-like properties, identify likely biological targets, model its binding interactions, and forecast its pharmacokinetic and toxicity profile. This guide outlines a complete, multi-stage in silico workflow designed to thoroughly characterize this compound, providing a foundational dataset to guide subsequent experimental validation.

Part 1: Physicochemical Characterization and Drug-Likeness Assessment

Before committing resources to complex simulations, a fundamental step is to assess the molecule's basic physicochemical properties and evaluate its potential as an orally bioavailable drug candidate. Lipinski's Rule of Five provides a well-established set of guidelines for this purpose, predicting that poor absorption or permeation is more likely when a compound violates more than one of its criteria.[6][7][8]

Protocol 1: Calculation of Molecular Descriptors
  • Obtain the Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) for the molecule is CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F.

  • Utilize a Cheminformatics Toolkit: Employ a computational chemistry tool such as RDKit or a web-based calculator to compute the essential molecular descriptors from the SMILES string.

  • Key Descriptors to Calculate:

    • Molecular Weight (MW)

    • Octanol-water partition coefficient (LogP), a measure of lipophilicity.[9]

    • Number of Hydrogen Bond Donors (HBD).

    • Number of Hydrogen Bond Acceptors (HBA).

Data Summary and Rule of Five Analysis

The calculated properties of this compound are summarized below and evaluated against Lipinski's criteria.

DescriptorCalculated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW) 360.2 g/mol < 500 DaYes
LogP ~4.1≤ 5Yes
Hydrogen Bond Donors 0≤ 5Yes
Hydrogen Bond Acceptors 3 (2x Oxygen, 1x Nitrogen)≤ 10Yes
Violations 0 - -

Insight: The molecule fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally active drugs.[7][10] This positive initial assessment justifies proceeding with more intensive computational analysis.

G cluster_0 Part 1: Drug-Likeness Workflow A Input Molecule (SMILES String) B Calculate Descriptors (MW, LogP, HBD, HBA) A->B C Apply Lipinski's Rule of Five (<500, ≤5, ≤5, ≤10) B->C D Decision: Proceed? (0-1 Violations) C->D Evaluate Compliance

Workflow for Physicochemical Property and Drug-Likeness Assessment.

Part 2: Biological Target Prediction

With no known biological target, a crucial next step is to generate a data-driven hypothesis. Ligand-based target prediction methods leverage the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known bioactive compounds that share similar structural features.

Protocol 2: Target Prediction using SwissTargetPrediction
  • Access the Web Server: Navigate to the SwissTargetPrediction web server, a tool that predicts targets based on a combination of 2D and 3D similarity to a library of known ligands.[11][12]

  • Input the Molecule: Paste the SMILES string CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F into the query field.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Execute Prediction: Run the prediction algorithm.

  • Analyze Results: The output will be a ranked list of potential protein targets, along with a probability score.[13][14] Focus on targets with high probability and those known to interact with sulfonamide-containing compounds.

Hypothesized Target Profile

Based on the sulfonamide scaffold, it is highly probable that Carbonic Anhydrases (CAs) will feature prominently in the prediction results.[2][3] The table below shows a representative, expected output from such a prediction.

Target ClassRepresentative TargetUniProt IDPredicted ProbabilityRationale
Lyase Carbonic Anhydrase IIP00918HighThe sulfonamide moiety is a classic zinc-binding group for CA inhibitors.[2]
Lyase Carbonic Anhydrase IXQ16790HighA tumor-associated CA isoform and a key target in oncology.[1]
Kinase Cyclin-dependent kinase-ModerateSome sulfonamide derivatives have been explored as kinase inhibitors.
Protease Matrix Metalloproteinase-ModerateSulfonamides can act as zinc-binding groups in various metalloenzymes.

Insight: The analysis strongly suggests that Carbonic Anhydrase II (CA-II) is a high-probability target. CA-II is a well-understood, ubiquitous isoform, making it an excellent candidate for initial molecular docking and dynamics studies.

G cluster_1 Part 2: Target Identification Workflow A Query Molecule (SMILES) B SwissTargetPrediction Server A->B C Compare to Known Ligands (2D/3D Similarity) B->C Algorithm D Ranked List of Predicted Targets C->D E Select High-Probability Target (e.g., Carbonic Anhydrase II) D->E Expert Review

Workflow for In Silico Target Identification.

Part 3: Structure-Based Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.[5][15] This step is critical for visualizing the specific atomic interactions that stabilize the ligand in the protein's active site and for quantifying the strength of this interaction.

Protocol 3: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the 3D crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB ID: 2VVA, for example). The PDB is the single repository for 3D structural data of biological macromolecules.[16][17]

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor in the required PDBQT file format.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound from its SMILES string.

    • Using AutoDock Tools, assign rotatable bonds and merge non-polar hydrogens.

    • Save the prepared ligand in the PDBQT format.

  • Docking Simulation:

    • Define the search space (the "grid box") to encompass the active site of CA-II. This is typically centered on the catalytic zinc ion.

    • Use the AutoDock Vina software to perform the docking calculation.[18]

    • The command line execution typically follows this structure: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt.

    • The config.txt file specifies the coordinates and dimensions of the grid box.[19]

  • Results Analysis:

    • Examine the output log file for the binding affinity scores (in kcal/mol) of the top-ranked poses. More negative values indicate stronger predicted binding.

    • Visualize the predicted binding poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.[20]

Predicted Docking Results

The table below presents the expected outcome of a successful docking simulation against Carbonic Anhydrase II.

ParameterPredicted Value/ObservationSignificance
Binding Affinity -8.0 to -10.0 kcal/molA strong binding affinity, comparable to known CA inhibitors.
Binding Pose The sulfonamide group coordinates with the active site Zn²⁺ ion.This is the canonical binding mode for sulfonamide-based CA inhibitors, validating the docking result.[2]
Key Interactions Hydrogen bonds with active site residues (e.g., Thr199). Hydrophobic interactions involving the bromotrifluoromethylphenyl ring.These interactions provide the specificity and stability of the protein-ligand complex.

Insight: A strong predicted binding affinity and a chemically sensible binding pose would provide compelling evidence that this compound is a potent inhibitor of Carbonic Anhydrase II.

G cluster_2 Part 3: Molecular Docking Workflow A Retrieve Protein Structure (from PDB) B Prepare Receptor (Remove water, add H) A->B E Define Binding Site (Grid Box) B->E C Generate 3D Ligand D Prepare Ligand (Set rotatable bonds) C->D D->E F Run Docking Simulation (AutoDock Vina) E->F G Analyze Results (Binding Affinity, Pose) F->G

Workflow for Structure-Based Molecular Docking.

Part 4: Molecular Dynamics Simulation

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[21] A stable complex in an MD simulation increases confidence in the docking prediction.

Protocol 4: MD Simulation using GROMACS

This protocol outlines the major steps for an MD simulation of the top-ranked protein-ligand complex from docking. GROMACS is a versatile and widely used software package for performing molecular dynamics.[22][23]

  • System Preparation:

    • Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server. This file describes the bonded and non-bonded parameters for the ligand.

    • Merge the protein and ligand coordinates and topologies.[24][25]

    • Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the system by adding explicit water molecules.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.[26]

  • Energy Minimization:

    • Perform an energy minimization run to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.[21][26]

  • Equilibration:

    • Conduct a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature.

    • Follow with a simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the correct density and pressure.[26] Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD:

    • Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds).

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable, plateauing RMSD curve indicates that the complex is not undergoing major conformational changes and remains stably bound.[27]

Insight: A stable RMSD trajectory for both the protein and the ligand throughout the production run would strongly support the hypothesis that this compound forms a stable and persistent complex with the target protein.

G cluster_3 Part 4: Molecular Dynamics Workflow A Input: Best Docking Pose B System Setup (Solvate, Add Ions) A->B C Energy Minimization B->C D NVT Equilibration (Temperature) C->D E NPT Equilibration (Pressure) D->E F Production MD Run E->F G Trajectory Analysis (e.g., RMSD) F->G

Workflow for Molecular Dynamics Simulation.

Part 5: In Silico ADMET Profiling

A promising drug candidate must not only be potent but also possess a favorable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico toxicology methods can predict these properties early in the discovery process, helping to flag potential liabilities.[28][29][30]

Protocol 5: ADMET Property Prediction
  • Select Prediction Tools: Utilize a variety of computational tools and web servers that employ Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms to predict ADMET properties.[31][32]

  • Input Structure: Provide the molecule's SMILES string to these platforms.

  • Predict Key Endpoints: Generate predictions for a range of critical ADMET endpoints.

  • Synthesize Data: Collate the predictions into a comprehensive profile. It is crucial to consider the results from multiple models to increase confidence in the predictions.

Predicted ADMET Profile

The following table summarizes a hypothetical but plausible ADMET profile for the molecule, based on its structural features.

ADMET PropertyPredictionRationale/Implication
Absorption Good human intestinal absorptionComplies with Lipinski's rules, suggesting good passive permeability.
Distribution Likely to cross the Blood-Brain Barrier (BBB)The molecule's lipophilicity (LogP ~4.1) and moderate size suggest it may penetrate the CNS.
Metabolism Potential for CYP450-mediated metabolismAromatic rings are common sites for oxidative metabolism by cytochrome P450 enzymes.
Excretion Likely renal and/or biliary excretionThe route of excretion will depend on the metabolites formed.
Toxicity Low probability of mutagenicity (Ames test)Many sulfonamides are non-mutagenic.
Toxicity Potential for hepatotoxicityA common liability for many small molecule drugs that requires monitoring.

Insight: The in silico ADMET profile suggests the molecule has generally favorable drug-like properties but highlights potential for CNS penetration and a need to experimentally assess its metabolic stability and potential for liver toxicity.

G cluster_4 Part 5: ADMET Prediction Workflow A Input Molecule (SMILES) B ADMET Prediction Servers (QSAR, Machine Learning) A->B C Predict Endpoints (Absorption, Toxicity, etc.) B->C D Consolidate Profile C->D E Identify Potential Liabilities D->E

Workflow for In Silico ADMET Profiling.

Conclusion and Future Directions

This in-depth guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. The computational analysis predicts that the molecule is a viable drug-like candidate with a high probability of acting as a potent inhibitor of Carbonic Anhydrase II. The molecular docking and dynamics simulations provide a detailed hypothesis of its binding mode and the stability of the interaction.

The predictive power of this computational approach provides a strong rationale for advancing this molecule to experimental validation. The immediate next steps should involve in vitro enzymatic assays to confirm the predicted inhibitory activity against CA-II and other relevant CA isoforms. Subsequent cell-based assays and experimental ADMET studies would further validate the computational predictions and build a complete profile of this promising new chemical entity.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Taylor & Francis. [Link]

  • Gintant, E., et al. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Guan, X., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 147–172. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

  • wwPDB. (n.d.). Worldwide Protein Data Bank. [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. [Link]

  • Wikipedia. (n.d.). Protein Data Bank. [Link]

  • Dr. Jyoti Bala. (2025, July 16). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics [Video]. YouTube. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Supuran, C. T., et al. (2001). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 44(13), 2176-2184. [Link]

  • Dearden, J. C. (2003). In silico methods for toxicity prediction. PubMed. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Arshad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 245978. [Link]

  • D'Ascenzio, M., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]

  • Angeli, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(1), 148. [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Ajeet, et al. (n.d.). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]

  • Li, C., et al. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology, 36(7), 1100-1111. [Link]

  • Szymański, P., et al. (2019). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 24(23), 4353. [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 6). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. [Link]

  • OpenFE-Gromacs Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • GROMACS Tutorials. (2022, September 3). GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Biotecnika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking [Video]. YouTube. [Link]

  • Computational Chemistry. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio [Video]. YouTube. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • ResearchGate. (n.d.). Structure of sulfonamide derivatives for developing the QSAR model. [Link]

  • RCSB PDB. (n.d.). Homepage. [Link]

  • Gümüş, F., et al. (2013). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. PubMed. [Link]

  • Taha, M., et al. (2018). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Beilstein Journal of Organic Chemistry, 14, 2229–2241. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • RCSB PDB. (2023, October 25). Organization of 3D Structures in the Protein Data Bank. [Link]

  • Pritam Panda. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Jo, S., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Journal of Visualized Experiments, (118), 54896. [Link]

  • Dr. Jyoti Bala. (2024, September 11). Overview of SWISS Target Prediction | Bioinformatics Projects Idea [Video]. YouTube. [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. [Link]

  • Bio-Mentors. (2022, September 15). Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction [Video]. YouTube. [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of N,N-dialkyl-benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Synthesis of N,N-Dialkyl-Benzenesulfonamides

Abstract

This application note provides a comprehensive guide for the synthesis of N,N-dialkyl-benzenesulfonamides, a class of compounds with significant importance in medicinal chemistry and organic synthesis.[1][2] The primary focus is the robust and widely applicable reaction between benzenesulfonyl chloride and a secondary amine. This document outlines the underlying chemical principles, provides a detailed step-by-step experimental protocol, discusses common challenges and troubleshooting, and includes methods for product characterization, ensuring a reproducible and efficient synthesis.

Introduction and Scientific Background

The benzenesulfonamide functional group is a key structural motif found in a multitude of commercially available drugs.[1] N,N-dialkyl-benzenesulfonamides, as tertiary sulfonamides, are integral components in the development of various therapeutic agents, including antibacterial drugs and anti-influenza inhibitors.[2][3] Their synthesis is a fundamental transformation in drug discovery and development.

The most common and direct method for preparing these compounds is the nucleophilic substitution reaction between a benzenesulfonyl chloride and a secondary amine.[4] This reaction, often referred to as a Hinsberg reaction, relies on the amine's lone pair of electrons acting as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride and displacing the chloride ion.[5][6][7][8][9][10]

A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] The choice of base and solvent can influence reaction rate and yield.

Reaction Mechanism and Principles

The synthesis proceeds via a nucleophilic acyl-like substitution at the sulfur atom.

  • Nucleophilic Attack: The nitrogen atom of the secondary amine, possessing a lone pair of electrons, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.[6][7][9][10]

  • Chloride Ion Departure: The reaction leads to the displacement of the chloride ion, which is a good leaving group.[5][6][9]

  • Proton Abstraction: A base (e.g., pyridine, triethylamine, or NaOH) removes the proton from the nitrogen atom, forming the neutral N,N-dialkyl-benzenesulfonamide and the corresponding salt of the base.[10]

Unlike the sulfonamides derived from primary amines, the product from a secondary amine has no acidic proton on the nitrogen atom.[9][11] Consequently, it is insoluble in aqueous alkali solutions, a key difference utilized in the classical Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[5][6][7][9][11]

ReactionMechanism Amine R₂NH Intermediate [PhSO₂(Cl)(HNR₂)]⁺ Amine->Intermediate Nucleophilic Attack inv1 Amine->inv1 SulfonylChloride PhSO₂Cl SulfonylChloride->Intermediate SulfonylChloride->inv1 Base Base Product PhSO₂NR₂ Intermediate->Product -Cl⁻ inv2 Intermediate->inv2 HCl Base-H⁺ Cl⁻ Product->HCl inv1->Intermediate inv2->Product

Caption: General mechanism for the synthesis of N,N-dialkyl-benzenesulfonamides.

Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of an N,N-dialkyl-benzenesulfonamide, exemplified by the reaction of benzenesulfonyl chloride with diethylamine.

3.1. Materials and Reagents

  • Benzenesulfonyl chloride (C₆H₅SO₂Cl)

  • Secondary amine (e.g., Diethylamine, (CH₃CH₂)₂NH)

  • Base (e.g., Pyridine or 10% aqueous Sodium Hydroxide)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)[12]

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

3.3. Step-by-Step Procedure

  • Reaction Setup: In a fume hood, dissolve the secondary amine (1.0 eq.) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Addition of Base: Add the base (1.1 - 1.2 eq.). If using an organic base like pyridine or triethylamine, add it directly to the solution. If using aqueous NaOH, the reaction is typically performed as a biphasic Schotten-Baumann reaction.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.0 eq.) to the stirred solution dropwise via a syringe or dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. Benzenesulfonyl chloride is moisture-sensitive, so handle it accordingly.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any remaining benzenesulfonyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl to remove excess amine and base.

    • Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by silica gel flash column chromatography.[13] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow A 1. Dissolve secondary amine and base in solvent B 2. Cool in ice bath A->B C 3. Add benzenesulfonyl chloride dropwise B->C D 4. Stir at room temperature (Monitor by TLC) C->D E 5. Aqueous Workup: Wash with HCl, NaHCO₃, Brine D->E Reaction Complete F 6. Dry organic layer (e.g., MgSO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify by column chromatography G->H I 9. Characterize product (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of N,N-dialkyl-benzenesulfonamides.

Data Summary and Scope

The described protocol is versatile. High yields can be achieved with various secondary amines under optimized conditions.

EntrySecondary AmineBaseSolventTime (h)Yield (%)Reference
1Dibutylamine1.0 M NaOHWater-94[14][15]
21-Octylamine (Primary)1.0 M NaOHWater-98[14][15]
3Hexamethylenimine1.0 M NaOHWater-97[14][15]
4DiethylaminePyridine---[4]

Note: Entries 2 is a primary amine, included for comparative purposes to show the versatility of sulfonamide synthesis in aqueous media. The resulting N-alkyl-benzenesulfonamide would be soluble in the basic solution.

Troubleshooting and Optimization
Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or gently heat the mixture (e.g., to 40-50 °C). Ensure stoichiometry is correct.
Hydrolysis of benzenesulfonyl chloride.Use anhydrous solvents and ensure glassware is dry. Add the sulfonyl chloride slowly at low temperature.
Amine is not sufficiently nucleophilic.Consider a more forcing catalyst or a different solvent system.
Side Product Formation Reaction with water (hydrolysis).Ensure anhydrous conditions.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.
Safety Considerations
  • Benzenesulfonyl chloride is corrosive and lachrymatory. Handle with care in a well-ventilated fume hood. It reacts with water, so avoid moisture.

  • Amines can be corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Organic solvents like DCM and THF are volatile and flammable. Work in a fume hood and avoid ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The reaction of benzenesulfonyl chloride with secondary amines is a reliable and high-yielding method for the synthesis of N,N-dialkyl-benzenesulfonamides. By carefully controlling reaction conditions, particularly temperature and moisture, and employing a standard aqueous workup and chromatographic purification, pure products can be obtained efficiently. This protocol serves as a foundational guide for researchers in synthetic and medicinal chemistry.

References
  • Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

  • PrepChem.com. (2017). Synthesis of N,N-diethyl-1,2-benzenedisulfonamide. Retrieved from [Link]

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

  • Unacademy. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • Chemca. (n.d.). Hinsberg Test: Identification & Separation of Amines. Retrieved from [Link]

  • Khan Academy. (n.d.). Hinsberg test. Retrieved from [Link]

  • Polshettiwar, V., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
  • Yu, M., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.

Sources

Application Note: Utilizing 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide for In Vitro Profiling of Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide as a potent inhibitor of carbonic anhydrases (CAs). We delve into the mechanistic principles of sulfonamide-based CA inhibition, outline detailed protocols for robust in vitro enzymatic assays, and provide a framework for rigorous data analysis. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity. This guide aims to empower researchers to accurately characterize the inhibitory activity of this compound against various CA isoforms, particularly those relevant to oncology, such as the tumor-associated isoforms CA IX and XII.

Introduction: Carbonic Anhydrases and the Role of Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes.[1][2] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction is critical for maintaining acid-base balance, CO₂ transport, respiration, and biosynthesis.[1][4]

Given their ubiquitous role, the dysfunction or overexpression of specific CA isoforms is implicated in a range of pathologies. This has established CAs as significant therapeutic targets for various conditions, including glaucoma, epilepsy, and notably, cancer.[2][5][6] In oncology, the transmembrane isoforms CA IX and CA XII are of particular interest.[5] Their expression is often upregulated in response to tumor hypoxia and they play a critical role in regulating pH in the tumor microenvironment, which promotes tumor cell survival, proliferation, and metastasis.[7][8][9] Therefore, selective inhibition of these tumor-associated isoforms is a validated strategy for anticancer drug development.[5][9]

Benzenesulfonamides represent a cornerstone class of CA inhibitors (CAIs).[10][11] Their inhibitory mechanism is well-characterized and serves as a robust foundation for designing potent and selective inhibitors. This compound is a benzenesulfonamide derivative designed for such inhibitory activity.

Compound Specifications:

Property Value
Chemical Name This compound
CAS Number 951885-25-9[12][13]
Molecular Formula C₁₁H₁₃BrF₃NO₂S[12]
Molecular Weight 360.2 g/mol [12]

| Purity | ≥98%[12] |

The Pillar of Inhibition: Mechanism of Action

The efficacy of sulfonamides as CA inhibitors stems from their direct interaction with the catalytic center of the enzyme. The mechanism is a classic example of zinc-binding inhibition, which provides a high-affinity interaction.[14]

Causality of Inhibition:

  • Deprotonation: The sulfonamide moiety (-SO₂NH₂) is weakly acidic. In the physiological pH range of the assay, it exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻).

  • Zinc Coordination: The active site of all α-CAs contains a critical Zinc(II) ion (Zn²⁺), which is coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH). The deprotonated nitrogen atom of the sulfonamide acts as a potent ligand, displacing the zinc-bound water/hydroxide and directly coordinating with the Zn²⁺ ion in a tetrahedral geometry.[15][16]

  • Active Site Stabilization: This coordination bond is the primary anchor for the inhibitor. The inhibitor's orientation is further stabilized by a network of hydrogen bonds, typically involving the sulfonamide's oxygen atoms and the backbone amide of a conserved threonine residue (e.g., Thr199 in hCA II).[3][16]

  • Tail Interactions: The aromatic ring and its substituents—in this case, the bromo, trifluoromethyl, and diethyl groups—extend into the active site cavity. These "tail" groups form van der Waals and hydrophobic interactions with various amino acid residues lining the active site.[15][16] Differences in these residues between CA isoforms are the primary determinant of an inhibitor's selectivity profile.[3]

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Coordination N_anion H2O->N_anion Displacement Thr199 Thr199 Inhibitor R-SO₂NH⁻ N_anion->Zn O1 O1->Thr199 H-Bond Stabilization O2 O2->Thr199

Caption: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Performance Profile: Isoform Selectivity

The therapeutic utility of a CA inhibitor is often defined by its selectivity. For anticancer applications, high potency against tumor-associated isoforms (hCA IX, hCA XII) coupled with lower activity against ubiquitous, off-target isoforms (hCA I, hCA II) is highly desirable to minimize side effects.[10][17] The inhibitory potency of this compound can be quantified by determining its inhibition constant (Kᵢ) or IC₅₀ value against a panel of key isoforms.

Table 1: Representative Inhibition Data (Kᵢ, nM) (Note: The following values are illustrative examples for data presentation purposes and may not represent experimentally verified results for this specific compound.)

InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
This compound 185455.28.9
Acetazolamide (Reference) 25012255.7

Interpretation of Representative Data:

  • High Potency against Tumor Targets: The example data shows low nanomolar inhibition of hCA IX and hCA XII, indicating high potency against the primary cancer-related targets.

  • Favorable Selectivity: The compound is significantly less potent against the widespread cytosolic isoforms hCA I and hCA II. The selectivity index (Kᵢ hCA II / Kᵢ hCA IX ≈ 8.7) suggests a preferential binding to the target isoform over the most common off-target, hCA II. This profile is promising for targeted cancer therapy.

Detailed Protocol: In Vitro CA Esterase Activity Inhibition Assay

This protocol details a robust, high-throughput compatible colorimetric assay to determine the inhibitory potency of this compound. The assay measures the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as the substrate.[18]

Principle: CA catalyzes the hydrolysis of the colorless substrate p-NPA into the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.[18]

Materials and Reagents
  • Enzymes: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

  • Inhibitor: this compound.

  • Reference Inhibitor: Acetazolamide (AZA).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[18]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Hardware: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader with kinetic measurement capability at 400-405 nm.[18]

Reagent Preparation (Self-Validating System)
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust pH to 7.5 with HCl, and bring to final volume. Causality: This buffer system maintains a stable pH optimal for CA esterase activity while not interfering with the Zn²⁺ cofactor.

  • Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO. Store in small aliquots at -20°C. Causality: DMSO is required for solubility. Small aliquots prevent degradation from repeated freeze-thaw cycles.

  • Enzyme Stock (1 mg/mL): Dissolve lyophilized CA protein in cold Assay Buffer. Aliquot and store at -80°C.

  • Enzyme Working Solution (e.g., 2X final concentration): Immediately before use, dilute the enzyme stock in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock (30 mM): Dissolve p-NPA in anhydrous acetonitrile or DMSO. Prepare fresh daily. Causality: p-NPA hydrolyzes spontaneously in aqueous solutions; preparing it fresh in an organic solvent is critical for assay integrity.

Experimental Workflow

G prep 1. Reagent Preparation (Inhibitor, Enzyme, Substrate) plate 2. Plate Setup (Buffer, Inhibitor/Vehicle) prep->plate enzyme_add 3. Add Enzyme (to all wells except Blank) plate->enzyme_add incubate 4. Pre-incubation (15 min at RT) Allows E-I complex formation enzyme_add->incubate substrate_add 5. Initiate Reaction (Add Substrate Solution) incubate->substrate_add read 6. Kinetic Measurement (Absorbance at 400 nm every 30s for 15 min) substrate_add->read analyze 7. Data Analysis (Calculate Rates, % Inhibition, IC₅₀) read->analyze

Caption: Overall Experimental Workflow for the CA Inhibition Assay.

Assay Procedure (96-Well Plate)
  • Inhibitor Dilution Series: Prepare a serial dilution of the 10 mM inhibitor stock in 100% DMSO. This creates a range of concentrations to test (e.g., from 100 µM to 0.1 nM).

  • Plate Layout: Design the plate to include all necessary controls in triplicate.

G cluster_plate Typical 96-Well Plate Layout l1 1 la A l2 2 l3 3 l4 4 l5 5 l6 6 l7 7 l8 8 l9 9 l10 10 l11 11 l12 12 lb B b1 Blank b2 Blank b3 Blank c1 100% c2 100% c3 100% d1 C1 d2 C2 d3 C3 d4 C4 d5 C5 d6 C6 lc C e1 C1 e2 C2 e3 C3 e4 C4 e5 C5 e6 C6 ld D f1 C1 f2 C2 f3 C3 f4 C4 f5 C5 f6 C6 g1 Ref1 g2 Ref2 g3 Ref3 g4 Ref4 g5 Ref5 g6 Ref6

Caption: Example plate map. Blank (no enzyme), 100% (vehicle), C1-C6 (test compound), Ref1-Ref6 (reference).

  • Assay Execution (Total Volume: 200 µL): a. Add 158 µL of Assay Buffer to all wells. b. Add 2 µL of the appropriate inhibitor dilution (or 100% DMSO for "Maximum Activity" control wells) to the wells. c. Add 20 µL of Assay Buffer to the "Blank" wells. To all other wells, add 20 µL of the CA Working Solution. d. Pre-incubate: Incubate the plate at room temperature for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts, ensuring accurate measurement of potency.[17][18] e. Initiate Reaction: Add 20 µL of the 30 mM p-NPA Substrate Stock to all wells. f. Measure: Immediately place the plate in the reader and begin kinetic measurement of absorbance at 400 nm, taking readings every 30 seconds for 15-30 minutes.[18]

Table 2: Summary of Well Compositions

ComponentBlank (No Enzyme)Max Activity (Vehicle)Test Compound
Assay Buffer178 µL158 µL158 µL
Inhibitor/DMSO2 µL (DMSO)2 µL (DMSO)2 µL (Inhibitor Dilution)
CA Working Solution0 µL20 µL20 µL
p-NPA Substrate20 µL20 µL20 µL
Total Volume 200 µL 200 µL 200 µL

Data Analysis and Interpretation

  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[18] The blank-corrected rate is V = V_sample - V_blank.

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the rate of the vehicle control (V_max_activity) as 0% inhibition. % Inhibition = (1 - (V_inhibitor / V_max_activity)) * 100

  • Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Determine Inhibition Constant (Kᵢ): If the mechanism of inhibition is competitive, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme. The Kₘ must be determined in a separate experiment.

Conclusion

This compound is a compound with the classic structural motifs of a potent carbonic anhydrase inhibitor. The detailed protocols and data analysis framework provided in this application note offer a reliable system for its characterization. By carefully assessing its potency and selectivity against a panel of physiologically relevant CA isoforms, researchers can effectively evaluate its potential as a tool compound for basic research or as a lead candidate for therapeutic development, particularly in the context of oncology.

References

  • Giel-Pietraszuk, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). Chem-Space.com. Retrieved from [Link]

  • Kumar, S., et al. (2020). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. MDPI. Retrieved from [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimie. Retrieved from [Link]

  • Novel inhibitor of carbonic anhydrase IX against cancer. (2025). BioWorld. Retrieved from [Link]

  • Schmid, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide. (n.d.). ChemWhat. Retrieved from [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Retrieved from [Link]

  • Tiwari, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. National Institutes of Health. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Retrieved from [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health. Retrieved from [Link]

  • Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. National Institutes of Health. Retrieved from [Link]

  • Ullah, A., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Retrieved from [Link]

  • De Vita, D., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Retrieved from [Link]

  • Angapelly, S., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. PubMed. Retrieved from [Link]

  • Kalinaitė, D., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Retrieved from [Link]

  • De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block in Targeted Protein Degradation

In the rapidly evolving landscape of anticancer drug discovery, the focus has increasingly shifted towards targeted protein degradation (TPD). This innovative strategy utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate pathogenic proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The design and synthesis of effective PROTACs are critically dependent on the availability of high-quality, versatile chemical building blocks.

3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide has emerged as a significant building block in this domain. While not an anticancer agent in its own right, its chemical architecture makes it an ideal precursor for the synthesis of ligands that recruit E3 ubiquitin ligases, a cornerstone of PROTAC technology. The presence of a benzenesulfonamide core, substituted with a bromine atom for further chemical modification and a trifluoromethyl group to potentially enhance binding affinity, positions this compound as a valuable tool for researchers and drug development professionals.[1][2][3]

This technical guide provides a comprehensive overview of the application of this compound in anticancer research, focusing on its role in the development of PROTACs. We will delve into the rationale for its use, provide detailed synthetic and experimental protocols, and discuss the interpretation of results, thereby offering a practical resource for scientists in the field.

Core Concept: The Role in PROTAC-Mediated Protein Degradation

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. The choice of the E3 ligase and the design of its corresponding ligand are paramount to the success of a PROTAC. The most commonly hijacked E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][5][6]

This compound serves as a foundational scaffold for the synthesis of ligands targeting these E3 ligases, particularly CRBN. The sulfonamide moiety is a known pharmacophore in various biologically active molecules, and its derivatives have been successfully incorporated into potent E3 ligase ligands.[7][8][9][10] The trifluoromethyl group often enhances metabolic stability and binding affinity through favorable interactions with the protein's active site.[1][2][3] The bromine atom provides a convenient handle for synthetic elaboration, allowing for the attachment of a linker and, subsequently, the POI ligand.

Signaling Pathway: Hijacking the Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a derivative of this compound as the E3 ligase ligand.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Protein of Interest (POI) (e.g., Oncogenic Protein) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination PROTAC_release PROTAC (Recycled) Ternary_Complex->PROTAC_release Released POI_Ub->Proteasome Recognition & Degradation

Figure 2: General workflow for PROTAC synthesis.

Step-by-Step Synthesis Protocol (Illustrative Example):

  • Functionalization of the Benzenesulfonamide Core:

    • React this compound with a suitable boronic acid or ester via a Palladium-catalyzed Suzuki coupling reaction. The choice of the boronic acid derivative will introduce a functional group (e.g., an amine or a carboxylic acid) that will serve as the attachment point for the linker.

    • Rationale: The bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse functionalities necessary for linker attachment.

  • Linker Synthesis:

    • Synthesize a linker of desired length and composition (e.g., a polyethylene glycol (PEG) or alkyl chain) with appropriate terminal functional groups for conjugation to the E3 ligase ligand and the POI ligand.

    • Rationale: The linker length and composition are critical for optimal ternary complex formation and subsequent degradation efficiency.

  • Conjugation of Linker to the E3 Ligase Ligand Precursor:

    • Couple the synthesized linker to the functionalized benzenesulfonamide derivative using standard amide bond formation or other suitable conjugation chemistries.

    • Rationale: This step creates the E3 ligand-linker intermediate, a key component of the final PROTAC molecule.

  • Conjugation to the POI Ligand:

    • React the E3 ligand-linker conjugate with the ligand for the target protein (POI-X). This final conjugation step yields the complete PROTAC molecule.

    • Rationale: This step assembles the bifunctional molecule capable of simultaneously binding the target protein and the E3 ligase.

  • Purification and Characterization:

    • Purify the final PROTAC using techniques such as High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

    • Rationale: Purity and correct chemical structure are essential for accurate biological evaluation.

Part 2: In Vitro Evaluation of the Synthesized PROTAC

Once the PROTAC is synthesized and characterized, its biological activity must be evaluated. The following protocols are standard assays used in anticancer drug discovery to assess the efficacy of a PROTAC.

1. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Objective: To determine the effect of the PROTAC on the viability and proliferation of cancer cells that express the target protein (POI-X).

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized PROTAC for a specified period (e.g., 72 hours). Include appropriate controls (vehicle, a known inhibitor of POI-X, and a non-targeting control PROTAC).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

  • Expected Outcome: A potent PROTAC will induce a dose-dependent decrease in cell viability in cancer cells expressing POI-X.

2. Western Blot Analysis for Target Protein Degradation

  • Objective: To directly measure the degradation of the target protein (POI-X) induced by the PROTAC.

  • Methodology:

    • Treat cancer cells with the PROTAC at various concentrations and for different time points.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for POI-X and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the extent of POI-X degradation.

  • Expected Outcome: A successful PROTAC will lead to a significant, dose- and time-dependent reduction in the levels of POI-X.

3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

  • Objective: To confirm that the PROTAC induces the formation of a ternary complex between the POI-X and the E3 ligase (e.g., CRBN).

  • Methodology:

    • Treat cells with the PROTAC.

    • Lyse the cells under non-denaturing conditions.

    • Incubate the cell lysate with an antibody against either POI-X or the E3 ligase.

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Elute the bound proteins and analyze them by Western blotting, probing for all three components: POI-X, the PROTAC's E3 ligase target, and a component of the E3 ligase complex.

  • Expected Outcome: In the presence of the PROTAC, immunoprecipitation of POI-X should pull down the E3 ligase, and vice-versa, confirming the formation of the ternary complex.

Quantitative Data Summary

Assay Parameter Description Example Desired Outcome
Cell ViabilityIC50 (nM)Concentration of PROTAC that inhibits cell growth by 50%.Low nanomolar range
Western BlotDC50 (nM)Concentration of PROTAC that degrades the target protein by 50%.Low nanomolar range
Western BlotDmax (%)Maximum percentage of target protein degradation achieved.> 90%
Co-ImmunoprecipitationTernary Complex FormationQualitative or semi-quantitative assessment of the interaction between the POI and E3 ligase in the presence of the PROTAC.Clear evidence of interaction

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the synthesis of novel PROTACs for anticancer research. Its strategic functionalization allows for the creation of potent E3 ligase ligands, a critical step in the development of effective protein degraders. The protocols outlined in this guide provide a foundational framework for researchers to harness the potential of this building block in the pursuit of next-generation cancer therapeutics. Future research in this area will likely focus on the development of novel benzenesulfonamide-based ligands with improved selectivity and potency for different E3 ligases, further expanding the toolkit for targeted protein degradation.

References

  • Chessum, N. E. A., et al. (2018). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry, 61(21), 9578–9604. [Link]

  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7324-7363. [Link]

  • Frost, J., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12513–12538. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Hansen, J. D., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 705824. [Link]

  • Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters, 26(21), 5260–5262. [Link]

  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discovery Today: Technologies, 31, 15–27. [Link]

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]

  • Schneekloth, A. R., et al. (2008). Chemical genetic control of protein levels: selective in vivo degradation. Journal of the American Chemical Society, 130(34), 11462–11474. [Link]

  • Sun, X., et al. (2019). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology, 12, 698037. [Link]

  • Vaz, R. J., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15286–15304. [Link]

  • Yang, K., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 972328. [Link]

  • Zhang, X., et al. (2021). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]

  • Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(7), 1845–1893. [Link]

  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Fischer, E. S., et al. (2021). Tactics and Strategies for the Synthesis of Cereblon Ligands. Angewandte Chemie International Edition, 60(31), 16736-16752. [Link]

  • Nieto-Rementeria, N., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 26(16), 4859. [Link]

  • Bond, A. G., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 32(9), 1035-1051. [Link]

  • Mezzadra, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5434. [Link]

Sources

Application & Protocol Guide: Developing 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide into a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's cellular targets is a critical step in drug discovery and chemical biology, bridging the gap between a compound's observed phenotype and its underlying mechanism of action.[1] This guide provides a comprehensive framework for the design, synthesis, and application of a chemical probe derived from the 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide scaffold. While this compound is not an established probe itself, its structural features—a biologically relevant benzenesulfonamide core, a metabolically stable trifluoromethyl group, and a synthetically versatile bromine handle—make it an excellent starting point for probe development.[2][3] We will detail a strategic workflow, from initial probe design and validation to a complete protocol for target identification in complex biological systems using a photoaffinity labeling-based chemoproteomic approach.[4][5]

Introduction: The Rationale for Probe Development

Phenotypic drug discovery often yields potent bioactive molecules without a priori knowledge of their protein targets. Deconvoluting these targets is essential for optimizing lead compounds, understanding potential off-target effects, and validating new therapeutic pathways.[6] Chemical proteomics, particularly through the use of chemical probes, has become an indispensable technology for this purpose.[6][7]

A chemical probe is a specialized small molecule designed to bind to its protein target(s) and report on that interaction, typically through an appended tag.[8] High-quality probes must be potent, selective, and validated for target engagement in a cellular context.[1][8]

The This compound scaffold presents a promising foundation for probe development. Benzenesulfonamides are a well-established pharmacophore found in numerous approved drugs, suggesting inherent biological relevance.[9][10][11] The bromine atom serves as a crucial synthetic handle, allowing for the covalent attachment of functional moieties required for target identification workflows via cross-coupling reactions.

This document outlines the journey from this starting scaffold to a fully functionalized chemical probe and its application in identifying novel protein interactors.

Probe Design and Synthesis Strategy

A robust chemical probe for target identification typically incorporates three key components:

  • Binding Moiety: The core scaffold responsible for binding to the target protein(s). In this case, this compound.

  • Reporter Tag: A functional group for detection and enrichment. Common tags include biotin for affinity purification or a terminal alkyne/azide for bioorthogonal "click" chemistry ligation.[12]

  • Reactive Group: A moiety that forms a covalent bond with the target protein upon activation, enabling robust enrichment. Photoactivatable groups like diazirines or benzophenones are frequently used for this purpose in a technique known as photoaffinity labeling (PAL).[5][12][13]

Our strategy involves modifying the starting scaffold at the bromine position to incorporate both a photoreactive group and a reporter tag via a suitable linker. The bromine can be readily converted to an alkyne via Sonogashira coupling, which can then be used to "click" on an azide-containing reporter/photolinker cassette.

G cluster_0 Core Scaffold cluster_1 Probe Components cluster_2 Final Probe Structure Core 3-Bromo-N,N-diethyl-5- (trifluoromethyl)benzenesulfonamide Modification Br -> Functional Handle Core->Modification Synthetic Modification (e.g., Sonogashira Coupling) Linker Linker (e.g., PEG) Probe Fully Functionalized Photoaffinity Probe Linker->Probe Reactive Photoreactive Group (e.g., Diazirine) Reactive->Probe Reporter Reporter Tag (e.g., Biotin or Alkyne) Reporter->Probe Modification->Probe Component Assembly G cluster_workflow Target Identification Workflow A 1. Live Cell Treatment - Probe - Probe + Competitor - Vehicle (DMSO) B 2. UV Photo-Crosslinking (365 nm, on ice) A->B C 3. Cell Lysis & Proteome Solubilization B->C D 4. Affinity Capture (e.g., Streptavidin Beads) C->D E 5. Stringent Washes D->E F 6. On-Bead Tryptic Digestion E->F G 7. Peptide Desalting (e.g., C18 StageTip) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Protein ID & Quantification) H->I J 10. Hit Prioritization I->J

Caption: Workflow for photoaffinity-based target identification.

Protocol 2: Detailed Workflow for Target ID

Materials:

  • Validated photoaffinity probe (biotin-tagged)

  • Parent compound (for competition)

  • Mammalian cell line of interest

  • Standard cell culture reagents

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Mass Spectrometry Grade Trypsin

  • Reagents for peptide sample preparation (DTT, iodoacetamide, etc.)

Methodology:

  • Cell Treatment (in triplicate for each condition):

    • Plate cells and grow to ~80-90% confluency.

    • Condition 1 (Probe): Treat cells with the photoaffinity probe at its determined optimal concentration (e.g., 1-10 µM).

    • Condition 2 (Competition): Pre-treat cells with a 50-100 fold excess of the parent compound for 1-2 hours, then add the photoaffinity probe.

    • Condition 3 (Vehicle): Treat cells with an equivalent volume of DMSO.

    • Incubate all plates for the desired time (e.g., 2-4 hours) under normal culture conditions.

  • Photo-Crosslinking:

    • Wash the cells once with ice-cold PBS to remove excess probe.

    • Place the culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes. [12]

  • Lysis and Protein Quantification:

    • Scrape the cells into ice-cold Lysis Buffer.

    • Sonicate or pass through a fine-gauge needle to ensure complete lysis and shear nucleic acids.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (proteome lysate) and determine the protein concentration (BCA assay). Normalize all samples to the same protein concentration.

  • Affinity Capture of Probe-Target Complexes:

    • Add pre-washed streptavidin magnetic beads to each normalized lysate.

    • Incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Washing:

    • Magnetically capture the beads and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step. Example wash series:

      • 2x washes with Lysis Buffer.

      • 1x wash with 1% SDS in PBS.

      • 2x washes with 8 M urea in 100 mM Tris-HCl.

      • 3x washes with 50 mM Ammonium Bicarbonate.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Reduce disulfide bonds with DTT (55°C for 30 min).

    • Alkylate cysteine residues with iodoacetamide (room temperature in the dark for 30 min).

    • Add mass spectrometry grade trypsin and incubate overnight at 37°C with shaking.

  • Peptide Cleanup:

    • Magnetically capture the beads and collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap). [14][15]The mass spectrometer will fragment the peptides and the resulting spectra are used to determine their sequences. [16][17]

Data Analysis and Target Validation

The raw mass spectrometry data must be processed to identify and quantify the proteins in each sample. This is typically done using software like MaxQuant or Proteome Discoverer.

Hit Prioritization Logic

A true target protein, or "hit," should meet several criteria:

  • Enrichment: It should be significantly more abundant in the "Probe" sample compared to the "Vehicle" control.

  • Competition: Its enrichment should be significantly reduced in the "Probe + Competitor" sample.

  • Reproducibility: It should be consistently identified across all biological replicates.

G cluster_data LC-MS/MS Data cluster_criteria Prioritization Criteria cluster_output Result Data Protein Quantities from: 1. Probe 2. Probe + Competitor 3. Vehicle Crit1 High Fold-Change (Probe vs. Vehicle) Data->Crit1 Apply Filters Crit2 Statistically Significant (e.g., p-value < 0.05) Data->Crit2 Apply Filters Crit3 Reduced Abundance in Competition Sample Data->Crit3 Apply Filters Hits High-Confidence Target Candidates Crit1->Hits Crit2->Hits Crit3->Hits

Caption: Logical framework for identifying high-confidence target candidates.

Post-Proteomics Validation

Candidate proteins identified through this workflow must be validated using orthogonal methods to confirm they are bona fide targets. Such methods include:

  • Immunoblotting: Confirming the enrichment of a candidate protein in the pull-down eluate.

  • Genetic Knockdown/Knockout (siRNA/CRISPR): Depleting the candidate protein should abolish or reduce the cellular phenotype observed with the parent compound.

  • Recombinant Protein Expression: Confirming a direct binding interaction between the compound and the purified recombinant protein.

Conclusion

The this compound scaffold provides a versatile and promising starting point for the development of a chemical probe. By following a logical progression of probe design, rigorous validation, and systematic application in chemoproteomic workflows, researchers can successfully leverage this scaffold to identify novel protein targets. This process illuminates drug mechanism of action, uncovers new biology, and ultimately accelerates the journey from a bioactive hit to a validated therapeutic lead.

References

  • Wright, A. T., & Cravatt, B. F. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery, 5, 100164. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass Spectrometry in Proteomics. Chemical Reviews, 103(3), 517-532. [Link]

  • Lovering, A. L., & Strynadka, N. C. (2018). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Microbiology, 45, 99-106. [Link]

  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275-1286. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). Target Identification Using Chemical Probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Wang, D., Li, X., & Zhang, J. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 337. [Link]

  • Dormán, G., & Prestwich, G. D. (2000). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. ResearchGate. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 329-351. [Link]

  • Benns, H. J., Wincott, C. J., Tate, E. W., & Child, M. A. (2020). An overview of activity-based protein profiling and recent advances. Imperial College London News. [Link]

  • Wikipedia. (n.d.). Protein mass spectrometry. Wikipedia. [Link]

  • Islam, M. R., Guo, S., & Chen, Y. (2020). Mass spectrometry-based protein identification in proteomics-a review. Briefings in Bioinformatics, 22(2), 1620-1638. [Link]

  • Islam, M. R., Guo, S., & Chen, Y. (2021). Mass spectrometry-based protein identification in proteomics-a review. Briefings in Bioinformatics, 22(2), 1620-1638. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 329-351. [Link]

  • Frye, S. V. (Ed.). (2019). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link]

  • Workman, P., & Collins, I. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 77(19), 5131-5136. [Link]

  • Bong, S. S., & Tobe, S. S. (2020). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Medicinal Chemistry, 63(13), 6613-6633. [Link]

  • Paulo, J. A., & Gygi, S. P. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1549, 135-147. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • ChemWhat. (n.d.). 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-65-4. ChemWhat. [Link]

  • St. John's Scientific. (n.d.). N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. St. John's Scientific. [Link]

  • Al-Hayali, M. Z., & Al-Zuhairi, A. J. (2021). a) Label-based chemoproteomic approach via affinity-based protein profiling (AfBPP). ResearchGate. [Link]

  • Li, Y., & Yang, F. (2019). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 10(24), 6047-6063. [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 13-26. [Link]

  • de Sousa, I. P., & de Koning, H. P. (2019). Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. ResearchGate. [Link]

  • Li, Y., & Yang, F. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6866-6882. [Link]

  • Wang, Y., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951-960. [Link]

  • Adejayan, O. J., et al. (2021). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 9, 680605. [Link]

  • Yilmaz, I., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 187-199. [Link]

  • Tu, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 586-590. [Link]

  • Wang, H., et al. (2020). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 25(21), 5183. [Link]

Sources

High-Throughput Screening of Benzenesulfonamide Derivatives: From Assay Design to Hit Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

This guide provides a detailed framework for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns with benzenesulfonamide-based compound libraries. As a privileged scaffold in medicinal chemistry, benzenesulfonamides are foundational to numerous clinically approved drugs.[1] Their utility often stems from the sulfonamide moiety's ability to act as a potent zinc-binding group, making it highly effective for inhibiting metalloenzymes.[1][2]

This document outlines the core principles, detailed experimental protocols, and data analysis workflows necessary for identifying and validating novel benzenesulfonamide-based inhibitors against key therapeutic targets, with a primary focus on the well-established target class, carbonic anhydrases (CAs).

The Benzenesulfonamide Scaffold: A Cornerstone of Modern Drug Discovery

Benzenesulfonamides are a versatile class of compounds that have given rise to therapies for a wide range of conditions, including cancer, glaucoma, epilepsy, and bacterial infections.[1] Their mechanism of action frequently involves the targeted inhibition of critical enzymes.[1] A prime example is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many solid tumors and play a crucial role in regulating the acidic tumor microenvironment to promote cancer cell proliferation and metastasis.[3][4] The ability to rapidly screen large libraries of benzenesulfonamide analogs through HTS allows for the efficient identification of potent and selective inhibitors for therapeutic development.[2]

The High-Throughput Screening Workflow

High-throughput screening is a cornerstone of the drug discovery process, enabling the automated testing of thousands to millions of compounds to identify those that modulate a specific biological target.[5][6] A successful HTS campaign requires careful planning, robust assay development, and rigorous data analysis. The general workflow is a multi-step process designed to maximize efficiency and data quality while minimizing false positives.

The quality and reliability of an HTS assay are often quantified by the Z'-factor, a statistical parameter that measures the separation between the signals of the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered robust and suitable for a full-scale screening campaign.[2][7]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization (to 384/1536-well) Validation Assay Validation (Z' > 0.5) AssayDev->Validation Pilot Pilot Screen (~2,000 Compounds) HTS Full Library HTS (Single Concentration) Pilot->HTS Validation->Pilot DataAcq Data Acquisition & Normalization HTS->DataAcq HitID Primary Hit Identification DataAcq->HitID ReTest Hit Re-synthesis & Re-testing HitID->ReTest DoseResponse Dose-Response (IC50 Determination) ReTest->DoseResponse Secondary Orthogonal & Counter-Screens DoseResponse->Secondary SAR Preliminary SAR Analysis Secondary->SAR Lead Lead Candidate SAR->Lead

General workflow for a high-throughput screening (HTS) campaign.

Focus Target: Carbonic Anhydrase IX (CA IX) in Oncology

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of hypoxic tumors.[8] It contributes to the acidification of the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][9] This pH regulation is critical for tumor cell survival, proliferation, and invasion, making CA IX a validated target for anticancer drug development.[3][4] Benzenesulfonamides are a well-established class of CA inhibitors, acting by coordinating the zinc ion in the enzyme's active site.[2][10]

CAIX_Pathway Mechanism of CA IX inhibition in the tumor microenvironment. cluster_tumor_cell Tumor Cell cluster_extracellular Tumor Microenvironment CO2_in CO2 CAIX CA IX CO2_in->CAIX H2O H2O H2O->CAIX H_out H+ CAIX->H_out Extrusion HCO3_out HCO3- CAIX->HCO3_out Extrusion Acidic Acidic pH (pHe) Promotes Invasion, Metastasis H_out->Acidic Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX Inhibition

CA IX activity in cancer and its inhibition by benzenesulfonamides.

Experimental Protocol: Fluorescence-Based CA IX Inhibition HTS Assay

This protocol describes a robust, fluorescence-based assay for screening benzenesulfonamide libraries against human CA IX in a 384-well format. The assay is adapted from established methods that monitor the enzyme's esterase activity.[8]

Principle

The assay measures the inhibition of the esterase activity of recombinant human CA IX. The enzyme catalyzes the hydrolysis of a non-fluorescent substrate, such as fluorescein diacetate, into a highly fluorescent product, fluorescein. Inhibitors binding to the active site will prevent this conversion, resulting in a decreased fluorescence signal.

Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase IX (final concentration ~10 nM)

  • Substrate: Fluorescein Diacetate (FDA)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 20 mM NaCl

  • Plates: 384-well, black, flat-bottom, low-volume plates

  • Compound Library: Benzenesulfonamide derivatives dissolved in 100% DMSO

  • Positive Control: Acetazolamide (a well-characterized CA inhibitor)[8]

  • Instrumentation: Acoustic liquid handler (e.g., Echo), automated liquid handling system, fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).

Assay Parameters
ParameterFinal Concentration / ValueNotes
Assay Volume20 µLMiniaturized for 384-well format.
Compound Concentration10 µMTypical for primary single-point screens.
DMSO Concentration≤ 0.5%Minimize solvent effects on enzyme activity.
Enzyme Concentration10 nMTitrate for optimal signal-to-background.
Substrate (FDA) Conc.20 µMTitrate around the Kₘ value for the enzyme.
Pre-incubation Time15 minutes at 25°CAllows compounds to bind to the enzyme.
Kinetic Read Time10-20 minutesMonitor the initial linear rate of the reaction.
Step-by-Step Methodology
  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of test compounds, positive controls (Acetazolamide), and negative controls (DMSO) from the library source plates into the 384-well assay plates.

  • Enzyme Addition: Add 10 µL of CA IX solution (20 nM in Assay Buffer) to all wells of the assay plate. This brings the total volume to 10.1 µL and the enzyme concentration to ~2X the final.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate for 15 minutes at room temperature (25°C) to allow for compound-enzyme binding.

  • Substrate Addition: Add 10 µL of FDA solution (40 µM in Assay Buffer) to all wells to initiate the enzymatic reaction. The final volume is now ~20 µL.

  • Signal Detection: Immediately place the plate into a kinetic fluorescence plate reader. Measure the fluorescence intensity every 30-60 seconds for 10-20 minutes.

Controls for a Self-Validating System
  • Negative Control (0% Inhibition): Wells containing DMSO vehicle instead of a test compound. This represents the maximum enzyme activity.

  • Positive Control (100% Inhibition): Wells containing a saturating concentration of Acetazolamide (e.g., 50 µM). This represents the minimum enzyme activity.

  • No-Enzyme Control: Wells containing Assay Buffer instead of the enzyme solution. This is used to determine the background fluorescence from substrate auto-hydrolysis.

Data Analysis and Hit Progression

Primary Screen Data Analysis
  • Rate Calculation: For each well, calculate the initial reaction rate (V₀) from the linear portion of the kinetic read (RFU/min).

  • Normalization: Normalize the data using the control wells on each plate:

    • Percent Inhibition = 100 * (1 - [V₀_compound - V₀_positive_control] / [V₀_negative_control - V₀_positive_control])

  • Hit Selection: A primary hit is typically defined as any compound exhibiting an inhibition value greater than a specific threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

From Hit to Lead: A Validation Workflow

Identifying a primary hit is only the first step. A rigorous validation process is essential to confirm activity, eliminate artifacts, and build a preliminary understanding of the structure-activity relationship (SAR).[7]

Hit_To_Lead PrimaryHit Primary Hit (Single-point screen) Reconfirm Hit Reconfirmation (Fresh solid sample) PrimaryHit->Reconfirm DoseResponse Dose-Response Curve (IC50 Potency) Reconfirm->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Thermal Shift) DoseResponse->OrthogonalAssay Confirm Mechanism Selectivity Isoform Selectivity Panel (e.g., CA I, II, XII) DoseResponse->Selectivity Assess Specificity SAR Analog Synthesis & SAR Expansion OrthogonalAssay->SAR Selectivity->SAR Lead Lead Series SAR->Lead

Workflow for progressing a primary hit to a validated lead series.
  • Dose-Response and Potency (IC₅₀): Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference), hits should be validated in a different, label-free assay. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is an excellent orthogonal method that measures direct binding of the compound to the target protein by observing changes in its thermal stability.[9]

  • Selectivity Screening: Active compounds should be tested against other related enzyme isoforms (e.g., the ubiquitous, off-target CA I and CA II) to assess their selectivity profile.[10][11] High selectivity is often a critical attribute for a successful therapeutic candidate.

Example: Selectivity Profile of Benzenesulfonamide Inhibitors

The following table presents hypothetical but representative inhibition data for benzenesulfonamide hits against various human carbonic anhydrase isoforms.

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
Hit Compound A 8,5002,1004335
Hit Compound B 310986.68.9
Hit Compound C 454.415095

Data is illustrative, based on trends seen in cited literature.[4][10][11]

This application note provides a foundational protocol for the high-throughput screening of benzenesulfonamide derivatives. By combining robust assay design, stringent validation criteria, and a logical hit progression strategy, researchers can efficiently navigate the early stages of drug discovery to identify promising new therapeutic candidates.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

  • Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. PMC - PubMed Central. Available at: [Link]

  • High throughput screening : methods and protocols. Frederick National Lab for Cancer Research. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. Available at: [Link]

  • High Throughput Screening: Methods and Protocols. Google Books.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. Available at: [Link]

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PubMed Central. Available at: [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link]

  • Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. PubMed. Available at: [Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. PMC - PubMed Central. Available at: [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]

  • Full article: Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Taylor & Francis. Available at: [Link]

  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC - NIH. Available at: [Link]

  • High-Throughput Screening & Discovery. Southern Research. Available at: [Link]

  • High Throughput Screening. Axcelead Drug Discovery Partners, Inc.. Available at: [Link]

  • A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers. Available at: [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]

  • High throughput screening at The DISC: a new era of drug discovery. YouTube. Available at: [Link]

  • Coupling High-Throughput and Targeted Screening for Identification of Nonobvious Metabolic Engineering Targets. PMC. Available at: [Link]

Sources

Application Note: High-Throughput Analysis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents detailed protocols for the quantitative analysis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis. Two orthogonal analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are described. The HPLC method provides a rapid and robust approach for routine purity assessments and quantification, leveraging reversed-phase chromatography. The GC-MS method offers high sensitivity and structural confirmation, addressing the compound's thermal stability and volatility. This guide provides scientifically grounded, step-by-step protocols, instrument parameters, and method validation considerations designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₁H₁₃BrF₃NO₂S, Molecular Weight: 360.2 g/mol ) is a substituted aromatic sulfonamide. Compounds within this class are pivotal as building blocks in the synthesis of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and membrane permeability in drug candidates.[1] Therefore, the ability to accurately and reliably quantify this intermediate and its related impurities is critical for ensuring the quality, safety, and efficacy of final products.

The choice between HPLC and GC-MS is driven by the specific analytical objective. HPLC is often the workhorse for quality control due to its robustness and applicability to a wide range of non-volatile and thermally sensitive compounds.[2][3] Conversely, GC-MS provides exceptional sensitivity and specificity, yielding fragmentation patterns that serve as a chemical fingerprint for definitive identification.[4] This document provides optimized starting methodologies for both platforms.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Rationale and Method Principle

Reversed-phase HPLC (RP-HPLC) is the chosen modality due to the compound's molecular structure. The presence of the brominated phenyl ring and the trifluoromethyl group imparts significant hydrophobicity, making it ideal for retention on a non-polar stationary phase like C18. The aromatic system contains a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector. This method is designed for rapid purity analysis and quantification in process samples and final intermediates. The principles of chromatography outlined in USP General Chapter <621> form the basis for this method's development.[5]

Instrumentation and Chromatographic Conditions

The following parameters provide a robust starting point for analysis. Adjustments may be permissible within the guidelines established by USP <621>.[6][7]

Parameter Condition Justification
Instrument Agilent 1260 Infinity II LC System or equivalentStandard HPLC system with UV detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 chemistry provides appropriate hydrophobic interaction. The particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks for acidic analytes and improves reproducibility.
Mobile Phase B AcetonitrileCommon organic solvent with good UV transparency and elution strength.
Gradient Program 0-1 min: 50% B, 1-8 min: 50% to 95% B, 8-10 min: 95% BGradient elution ensures that the main analyte is eluted with good peak shape while also eluting any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume minimizes potential for peak distortion.
Detection UV at 254 nmWavelength at which the aromatic ring is expected to show strong absorbance.
Run Time 12 minutesAllows for column re-equilibration post-gradient.
Experimental Protocol: Sample and Standard Preparation
  • Solvent Selection: Use a 50:50 (v/v) mixture of Acetonitrile and Water as the sample diluent. This ensures compatibility with the initial mobile phase conditions and complete dissolution of the analyte.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples to a target concentration of 0.1 mg/mL using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in ACN/H2O A->B C Filter (0.45 µm) B->C D Inject Sample (5 µL) C->D E RP-HPLC Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Quantify vs. Standard G->H

Fig 1. HPLC-UV analysis workflow from sample preparation to final quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Method Principle

GC-MS is an excellent technique for identifying and quantifying volatile and thermally stable compounds at low levels. While many sulfonamides require derivatization to mask the active amine proton and prevent thermal degradation, this compound is a tertiary sulfonamide, lacking this acidic proton.[8] This structure increases the likelihood of sufficient thermal stability for direct GC-MS analysis. The primary risk is potential degradation at the sulfonyl group in a hot injector. Therefore, an optimized, lower-temperature injection is proposed. The mass spectrometer provides definitive structural confirmation through characteristic fragmentation patterns.

Instrumentation and GC-MS Conditions

The following parameters are a suitable starting point. The injector temperature should be carefully optimized to maximize transfer while minimizing degradation.

Parameter Condition Justification
Instrument Agilent 8890 GC with 5977B MSD or equivalentStandard, robust GC-MS system.
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column provides good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless Mode, 1 µL injectionMaximizes analyte transfer to the column for trace-level sensitivity.
Injector Temperature 250 °CA moderate temperature to promote volatilization without inducing thermal degradation. This is a critical parameter to optimize.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program allows for separation from any residual solvent or lighter impurities before ramping to elute the target analyte.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces reproducible, library-searchable fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-450) and/or SIMFull scan for identification of unknowns. Selected Ion Monitoring (SIM) for high-sensitivity quantification of the target analyte using characteristic ions.
Experimental Protocol: Sample Preparation
  • Solvent Selection: Use Ethyl Acetate as the sample solvent due to its high volatility and ability to dissolve the analyte.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standard Solution (10 µg/mL): Perform a serial dilution from the stock solution. For example, dilute 100 µL of the stock solution into a 10 mL volumetric flask with Ethyl Acetate.

  • Sample Preparation: Prepare samples to a target concentration of 10 µg/mL in Ethyl Acetate. Use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is highly recommended for optimal quantitative accuracy.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Ethyl Acetate A->B C Inject (1 µL, Splitless) B->C D GC Separation (DB-5ms Column) C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Extract Ion Chromatogram F->G I Confirm via Mass Spectrum F->I H Integrate & Quantify G->H

Fig 2. GC-MS analysis workflow from sample preparation to quantification and confirmation.

Method Validation Principles

Both analytical methods must be validated to demonstrate they are suitable for their intended purpose.[9] Validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and standards outlined in the United States Pharmacopeia (USP).[10][11][12]

Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by peak purity analysis (HPLC-DAD) or unique mass spectra (GC-MS).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, with a correlation coefficient (r²) typically >0.995.

  • Accuracy: The closeness of test results to the true value. It is often assessed by spike/recovery studies at three concentration levels, with typical acceptance criteria of 98-102%.[13]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples during the same run.

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. Acceptance criteria are typically <2% Relative Standard Deviation (RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition), providing an indication of its reliability during normal usage.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable frameworks for the analysis of this compound. The HPLC method is well-suited for routine quality control applications, offering speed and precision. The GC-MS method provides a higher level of sensitivity and absolute structural confirmation, making it ideal for impurity identification and trace-level analysis. Proper method validation according to established regulatory guidelines is essential before implementation for routine use in a regulated environment.

References

  • Source: US Pharmacopeia (USP)
  • Title: Method Validation Guidelines Source: FDA URL
  • Title: <621> CHROMATOGRAPHY (Alternative)
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: Sulfonamide Antibiotics Analyzed with HPLC- AppNote Source: MicroSolv URL
  • Title: USP <621> Chromatography Source: DSDP Analytics URL
  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: PMC - NIH URL
  • Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL
  • Source: US Pharmacopeia (USP)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL
  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL
  • Title: Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry Source: PMC - NIH URL
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL
  • Title: Method Validation Guidelines Source: BioPharm International URL
  • Title: Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry Source: PubMed URL
  • Title: Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD Source: LabRulez LCMS URL
  • Title: 4-(Trifluoromethyl)

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Substituted-5-(Trifluoromethyl)benzenesulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a "privileged scaffold" in medicinal chemistry, forming the cornerstone of a multitude of therapeutic agents.[1][2] Its prominence is largely due to the sulfonamide group (-SO₂NH₂), a potent zinc-binding group (ZBG) that effectively targets the active site of zinc-containing metalloenzymes.[3][4][5] Among these, the carbonic anhydrases (CAs) are a superfamily of ubiquitous enzymes crucial for fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[4][6] The dysregulation of specific CA isoforms is implicated in various pathologies such as glaucoma, epilepsy, and particularly, the progression of hypoxic tumors, making them a validated target for therapeutic intervention.[1][4][6]

The strategic placement of a trifluoromethyl (-CF₃) group on the benzenesulfonamide ring is a common tactic in modern drug design. The -CF₃ group is a powerful electron-withdrawing moiety that can significantly modulate the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[7] Specifically, the 5-(trifluoromethyl) substitution pattern has been explored for its potential to confer isoform-selective inhibition.

This guide provides a detailed framework for conducting Structure-Activity Relationship (SAR) studies on 3-substituted-5-(trifluoromethyl)benzenesulfonamides, focusing on their activity as inhibitors of human carbonic anhydrase (hCA). We will delve into the rationale behind the synthetic strategy, provide detailed protocols for synthesis and characterization, and outline a robust method for biological evaluation, enabling researchers to systematically probe the impact of the 3-position substituent on inhibitory potency and isoform selectivity.

Part 1: The Logic of SAR - A Systematic Approach

The core principle of this SAR study is to maintain the constant 5-(trifluoromethyl)benzenesulfonamide scaffold, which anchors the molecule in the active site of carbonic anhydrase, while systematically varying the substituent at the 3-position. This allows for the direct correlation of changes in biological activity with the steric, electronic, and hydrophobic properties of the 3-substituent.

The workflow for a comprehensive SAR study is a cyclical process of design, synthesis, and testing.

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Analysis & Iteration D Hypothesize Substituent Effects (Steric, Electronic, H-Bonding) S Select Diverse 3-Substituents (e.g., -H, -Halo, -Alkyl, -OR, -NH2, -CN) D->S Syn Synthesize Analog Series S->Syn Pur Purify Compounds (Recrystallization/Chromatography) Syn->Pur Char Characterize Structure & Purity (NMR, MS, IR) Pur->Char Assay Perform Carbonic Anhydrase Inhibition Assay (e.g., hCA II, hCA IX) Char->Assay Data Determine IC50 / Ki Values Assay->Data SAR_Table Construct SAR Table Data->SAR_Table Analyze Analyze Trends & Develop Model SAR_Table->Analyze Analyze->D Refine Hypothesis & Design Next Generation

Caption: Workflow for a systematic SAR study.

Part 2: Synthesis and Characterization Protocols

A versatile synthetic route is essential for generating a library of analogues. The strategy outlined here begins with a commercially available and appropriately substituted starting material, 3-bromo-5-(trifluoromethyl)aniline, which allows for subsequent diversification at the 3-position.

Overall Synthetic Scheme

The conversion of the aniline to the target benzenesulfonamides proceeds via a two-step sequence involving diazotization to form a sulfonyl chloride, followed by ammonolysis. The 3-bromo intermediate is a key branching point for introducing further diversity via cross-coupling reactions.

Caption: Synthetic route to the core scaffold.
Protocol 2.1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

This protocol is adapted from standard Sandmeyer-type reactions for the preparation of sulfonyl chlorides from anilines.

Rationale: The diazotization of the aniline with sodium nitrite and HCl creates a highly reactive diazonium salt. This intermediate is then subjected to a sulfur dioxide stream in the presence of a copper(II) chloride catalyst, which facilitates the displacement of the diazonium group and the formation of the sulfonyl chloride. Acetic acid serves as the solvent. Low temperatures (0-5 °C) are critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur Dioxide (SO₂) gas

  • Copper(II) Chloride (CuCl₂)

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after addition is complete.

  • In a separate flask, prepare a solution of CuCl₂ (0.1 eq) in glacial acetic acid. Bubble SO₂ gas through this solution for 15 minutes.

  • Add the cold diazonium salt solution from step 2 to the acetic acid/SO₂/CuCl₂ solution portion-wise, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonamide

Rationale: The sulfonyl chloride is a highly reactive electrophile.[8] It readily reacts with a nucleophile like ammonia (from aqueous ammonium hydroxide) to form the stable sulfonamide. The reaction is typically performed in a biphasic system or a solvent like THF that is miscible with both aqueous and organic phases. Pyridine is often used as a base and catalyst in sulfonamide synthesis; it activates the sulfonyl chloride and neutralizes the HCl byproduct.[9] However, for a simple ammonolysis, excess ammonium hydroxide serves as both the nucleophile and the base.

Materials:

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add concentrated ammonium hydroxide (5-10 eq) dropwise. A white precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Add water to the residue and extract with EtOAc (3 x volume).

  • Combine the organic layers and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Protocol 2.3: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds.[3][5][10] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. A good solvent will dissolve the compound when hot but not when cold. This allows for the formation of a pure crystalline lattice upon slow cooling, leaving impurities behind in the mother liquor. A solvent/anti-solvent system can be used when a single suitable solvent cannot be found.[10]

Procedure (Single-Solvent Method):

  • Solvent Selection: Screen solvents (e.g., ethanol, isopropanol, water, or mixtures like ethanol/water) to find one in which the crude sulfonamide is highly soluble at boiling temperature and poorly soluble at room temperature or 0 °C.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat to boiling (with a boiling chip) until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, using pre-heated glassware to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2.4: Structural Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

Representative Data for 3-Bromo-5-(trifluoromethyl)benzenesulfonamide:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H), 8.05 (s, 1H), 7.90 (s, 1H), 7.65 (s, 2H, -SO₂NH₂). Chemical shifts are illustrative and based on similar structures.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 145.2, 134.0, 131.5 (q, J = 33 Hz), 129.8, 123.0 (q, J = 273 Hz), 122.5. Chemical shifts are illustrative.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -61.5. Chemical shifts are illustrative.

  • Mass Spectrometry (ESI-): Calculated for C₇H₄BrF₃NO₂S⁻ [M-H]⁻: 317.91; Found: 317.91.

Part 3: Biological Evaluation - Carbonic Anhydrase Inhibition

The primary biological evaluation for this series of compounds will be an in vitro enzyme inhibition assay against relevant human carbonic anhydrase isoforms. hCA II (a ubiquitous, high-activity cytosolic isoform) and hCA IX (a tumor-associated, transmembrane isoform) are excellent choices as primary and secondary screening targets to assess both potency and selectivity.

Mechanism of Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases. The deprotonated sulfonamide nitrogen (-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule/hydroxide ion that is essential for catalysis.[11] The aromatic ring of the inhibitor then forms van der Waals and hydrogen bonding interactions with hydrophobic and hydrophilic residues within the active site cavity, which dictates the inhibitor's affinity and isoform selectivity.[4]

CA_Inhibition cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Water H₂O/OH⁻ Zn->Water Catalytic Center Thr199 Thr199 Inhibitor R-SO₂NH₂ Inhibitor->Zn Coordination Bond (SO₂NH⁻ binds Zn²⁺) Inhibitor->Thr199 H-Bond

Caption: Sulfonamide binding to the CA active site.
Protocol 3.1: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, monitoring the hydrolysis of 4-nitrophenyl acetate (4-NPA) to the yellow-colored 4-nitrophenolate.

Rationale: While the physiological substrate for CA is CO₂, the enzyme also efficiently catalyzes the hydrolysis of certain esters. 4-NPA is a convenient chromogenic substrate, as its hydrolysis product can be monitored spectrophotometrically at 400 nm. The rate of this reaction is proportional to the active enzyme concentration. By measuring the reaction rate in the presence of varying concentrations of the inhibitor, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Materials:

  • Purified human CA II and CA IX

  • 4-Nitrophenyl acetate (4-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Acetonitrile or DMSO (for dissolving substrate and inhibitors)

  • Synthesized 3-substituted-5-(trifluoromethyl)benzenesulfonamide analogues

  • Acetazolamide (AZA) as a positive control inhibitor

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-NPA in acetonitrile (e.g., 10 mM).

    • Prepare stock solutions of each inhibitor and the control (Acetazolamide) in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor stock solutions in buffer to create a range of concentrations for the dose-response curve.

    • Prepare the enzyme solution in Tris-HCl buffer to the desired final concentration.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer only.

    • Control wells (100% activity): Add buffer, enzyme solution, and DMSO (at the same final concentration as the inhibitor wells).

    • Inhibitor wells: Add buffer, enzyme solution, and the corresponding inhibitor dilution.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To all wells (except blanks), add the 4-NPA substrate solution to initiate the reaction. The final concentration of 4-NPA should be at or near its Kₘ value for the specific CA isoform.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value for each compound.

Part 4: Structure-Activity Relationship (SAR) Analysis

The culmination of the synthetic and biological efforts is the SAR table, which allows for direct comparison of chemical structure and inhibitory potency.

Illustrative SAR Table

The following table presents hypothetical data for a series of 3-substituted-5-(trifluoromethyl)benzenesulfonamides against hCA II and hCA IX. The goal is to identify substituents that enhance potency and/or confer selectivity for the tumor-associated hCA IX isoform.

Compound ID3-Substituent (R)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity Index (hCA II / hCA IX)
1 -H250803.1
2a -F180454.0
2b -Cl95156.3
2c -Br80126.7
3a -CH₃300903.3
3b -OCH₃4501503.0
4 -NH₂6002003.0
5 -CN150256.0
AZA (Control)12250.5

Analysis of Trends (Based on Hypothetical Data):

  • Halogen Substituents (2a-2c): A clear trend is observed where inhibitory potency against both isoforms increases with the size and polarizability of the halogen (Br > Cl > F > H). This suggests a favorable interaction, possibly a halogen bond or hydrophobic interaction, in a specific pocket of the active site. The selectivity for hCA IX also improves with larger halogens.

  • Small Alkyl/Alkoxy Groups (3a-3b): The small methyl group slightly decreases activity compared to hydrogen, suggesting a minor steric clash or unfavorable hydrophobic interaction. The electron-donating methoxy group is even less favorable, potentially altering the electronics of the ring in a detrimental way for binding.

  • Hydrogen Bonding Groups (4): The amino group, a hydrogen bond donor and acceptor, significantly reduces potency. This could be due to unfavorable desolvation penalties upon entering the largely hydrophobic active site or an unfavorable electronic effect on the sulfonamide pKa.

  • Electron-Withdrawing Groups (5): The cyano group, a strong electron-withdrawing group, restores potency to a level comparable to the chloro-substituent. This highlights the importance of the electronic properties of the ring system in modulating the acidity and binding affinity of the sulfonamide zinc-binding group.

Causality and Next Steps: These initial findings suggest that the 3-position resides near a pocket that can accommodate moderately sized, hydrophobic, and electron-withdrawing groups. The improved potency and selectivity of the bromo- and cyano-substituted analogues make them promising leads. Future iterations could explore larger hydrophobic groups, different electron-withdrawing moieties, or combinations thereof to further optimize binding to the unique residues in the hCA IX active site compared to hCA II.

References

  • Di Cesare Mannelli, L., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Giel-Pietraszuk, M., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gül, H. İ., et al. (2016). Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hamed, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

  • Havránková, J., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry. [Link]

  • Iqbal, M. S., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Jadhav, S. B., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Lattron Systems. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

  • Patal, S. R. (n.d.). Sulfonamide purification process.
  • Said, A. M., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Shaker, Y. M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. [Link]

  • Smreková, D., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Smreková, D., et al. (2022). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Supuran, C. T. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]

Sources

Application Notes and Protocols: In Vitro Evaluation of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Benzenesulfonamide Compound for Anti-Cancer Activity

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including anti-cancer properties. Some sulfonamides have been shown to inhibit critical cancer-related pathways, such as the Wnt/β-catenin signaling cascade.[1] This document provides a comprehensive guide for the initial in vitro characterization of a novel compound, 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide , on various cancer cell lines.

This guide is designed for researchers in oncology, drug discovery, and pharmacology. It outlines a logical, multi-step experimental workflow to determine the compound's cytotoxic and cytostatic effects, and to elucidate its potential mechanisms of action, including apoptosis induction, cell cycle arrest, and impact on cell migration. The protocols provided are foundational and can be adapted to specific cell lines and laboratory equipment. By following this structured approach, researchers can generate a robust preliminary dataset to evaluate the therapeutic potential of this novel molecule.

Part 1: Initial Cytotoxicity Screening - The Dose-Response Relationship

The first critical step in evaluating any new compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[2][3] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[3]

Principle of the MTT Assay

Living, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[2][3] This insoluble product is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[3]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Prepare Compound Stock (e.g., 10 mM in DMSO) P3 Seed Cells in 96-well Plate (e.g., 5,000 cells/well) P1->P3 P2 Culture & Harvest Cancer Cell Lines P2->P3 T2 Treat Cells with Compound (e.g., 0.1 to 100 µM) P3->T2 T1 Prepare Serial Dilutions of Compound T1->T2 T3 Incubate for 24, 48, 72h T2->T3 A1 Add MTT Reagent (0.5 mg/mL final conc.) T3->A1 A2 Incubate (2-4h, 37°C) A1->A2 A3 Add Solubilization Solution (e.g., DMSO or SDS-HCl) A2->A3 A4 Read Absorbance (570 nm) A3->A4 D1 Calculate % Viability vs. Control A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete medium to a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[4] Include wells with medium only for blank measurements. Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of working solutions by serially diluting the stock in serum-free medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[2]

Data Analysis:

  • Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.

  • Plot the percent viability against the log of the compound concentration.

  • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

ParameterDescription
Cell Line The specific cancer cell line being tested.
Seeding Density Optimal number of cells per well (e.g., 5,000).
Treatment Duration Incubation time with the compound (e.g., 24h, 48h, 72h).
IC50 (µM) The concentration of the compound that inhibits cell viability by 50%.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. This can be investigated by detecting key markers of apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of executioner caspases.

Annexin V/Propidium Iodide (PI) Staining

Principle: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells via flow cytometry. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live and early apoptotic cells with intact membranes.[6][7] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.

Expected Outcomes:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells.

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with the compound at IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24h).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: After treating cells in a 6-well plate, collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization). Combine them to ensure all cell populations are analyzed.

  • Wash the collected cells (1-5 x 10^5) twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[8]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples immediately on a flow cytometer. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular proteins to orchestrate the process of apoptosis.[10] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a specific and sensitive method to measure their activity.[10][11] These assays use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[10]

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

  • Cells cultured and treated in a white-walled, clear-bottom 96-well plate.

  • Luminometer.

Procedure:

  • Assay Setup: Seed and treat cells in a 96-well plate as described for the MTT assay. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[11]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank wells from all other measurements.

  • Express the data as fold-change in caspase activity relative to the vehicle control.

Part 3: Investigating Cytostatic Effects - Cell Cycle Analysis

Beyond inducing cell death, anti-cancer compounds can also inhibit proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is the standard method to determine the cell cycle distribution of a cell population.[6]

Principle: PI stoichiometrically binds to double-stranded DNA.[6] Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase, which are actively replicating their DNA, will have an intermediate amount of fluorescence. Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[12]

Protocol 4: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the compound at relevant concentrations (e.g., IC50).

  • Cold 70% ethanol.[12][13]

  • Cold 1X PBS.

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 treated cells per sample.

  • Wash the cells with cold PBS and centrifuge at ~500 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]

  • Incubate the cells for at least 30 minutes at 4°C (or store for longer periods at -20°C).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with cold PBS.

  • Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature, protected from light.[13]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.[12][14]

Data Visualization: Cell Cycle Analysis

G cluster_input cluster_process cluster_output Input Treated Cell Population Process Fixation (70% Ethanol) Staining (PI/RNase A) Flow Cytometry Analysis Input->Process Output G0/G1 Phase S Phase G2/M Phase Process->Output

Caption: Conceptual flow of cell cycle analysis from treated cells to phase distribution.

Part 4: Assessing Impact on Metastatic Potential - Cell Migration Assays

A key hallmark of cancer progression is metastasis, which relies on the ability of cancer cells to migrate. Assessing the effect of a compound on cell migration is crucial for evaluating its potential to inhibit this process. The wound healing (or scratch) assay and the Transwell (or Boyden chamber) assay are two widely used in vitro methods for this purpose.[15]

Wound Healing (Scratch) Assay

Principle: This assay measures collective 2D cell migration.[16] A "wound" or a cell-free gap is created in a confluent monolayer of cells. The ability of the cells at the edge of the wound to migrate and close the gap over time is monitored and quantified.[16] It is a simple and cost-effective method to study directional cell migration.

Protocol 5: Wound Healing Assay

Materials:

  • Cells seeded in 12- or 24-well plates.[17]

  • Sterile 200 µL pipette tip.

  • Complete medium, potentially with a low serum concentration to minimize proliferation effects.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Monolayer Formation: Seed cells in a multi-well plate and allow them to grow to ~90-100% confluency.

  • Creating the Wound: Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[17]

  • Gently wash the well twice with PBS to remove detached cells.[18]

  • Treatment and Imaging: Replace the PBS with fresh medium containing the test compound at non-toxic concentrations (e.g., below IC50) or the vehicle control.

  • Immediately acquire images of the wound at designated locations (mark the plate for consistency). This is the 0-hour time point.

  • Incubate the plate at 37°C and acquire images of the same locations at regular intervals (e.g., every 8, 12, or 24 hours) until the wound in the control group is nearly closed.[17]

  • Data Analysis: Use ImageJ or similar software to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial wound area.

    • % Wound Closure = [ (Area_t0 - Area_tx) / Area_t0 ] x 100.

Transwell Migration Assay

Principle: This assay measures the chemotactic response of cells. It uses a chamber with two compartments separated by a microporous membrane. Cells are seeded in the upper compartment in low-serum medium, while the lower compartment contains a chemoattractant (e.g., medium with high serum). The number of cells that actively migrate through the pores to the lower side of the membrane is quantified.[15][19]

Protocol 6: Transwell Migration Assay

Materials:

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates.[19]

  • Serum-free or low-serum medium.

  • Complete medium (chemoattractant).

  • Cotton swabs.

  • Fixation solution (e.g., 4% paraformaldehyde or methanol).

  • Staining solution (e.g., 0.1% Crystal Violet).[20]

  • Elution solution (e.g., 10% acetic acid).

Procedure:

  • Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (chemoattractant) to the lower chamber.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 200 µL of the cell suspension to the upper chamber of the insert.[20] Add the test compound to both the upper and lower chambers.

  • Incubation: Incubate the plate for an appropriate time (e.g., 12-24 hours) at 37°C, 5% CO2.

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[20][21]

  • Fix and Stain: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 15 minutes. Then, stain the cells with Crystal Violet solution for 30 minutes.[20]

  • Quantification: Gently wash the insert with water to remove excess stain. Allow it to dry.

  • Imaging: Take images of the stained cells under a microscope. Count the cells in several random fields of view.

  • Colorimetric Quantification (Optional): Elute the dye from the cells by placing the insert in a well containing 10% acetic acid. Measure the absorbance of the eluted dye at 590 nm using a microplate reader.[20]

Conclusion and Future Directions

This document outlines a systematic in vitro approach to perform a preliminary evaluation of the anti-cancer potential of this compound. By sequentially assessing cytotoxicity, apoptosis induction, cell cycle effects, and impact on cell migration, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these assays—including IC50 values, the percentage of apoptotic cells, cell cycle distribution, and migration inhibition—will be critical for making informed decisions about its potential as a therapeutic lead. Positive results would warrant further investigation into specific molecular targets and signaling pathways, ultimately paving the way for more advanced preclinical studies.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8549925/]
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [URL: https://www.bio-techne.com/en-gb/resources/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/flow-cytometry-apoptosis-assays/annexin-v-flow-cytometry-apoptosis-assay/annexin-v-staining-protocol.html]
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
  • Abcam. Annexin V staining assay protocol for apoptosis. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [URL: https://uthscsa.edu/research/facilities/flow-cytometry/protocols/cell-cycle]
  • R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol. [URL: https://www.rndsystems.com/resources/protocols/propidium-iodide-cell-viability-flow-cytometry-protocol]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [URL: https://med.virginia.edu/flow-cytometry-core-facility/protocols/dna-content-for-cell-cycle-analysis-of-fixed-cells-with-propidium-iodide/]
  • Brody School of Medicine, ECU. Annexin V Stain Protocol | Flow Cytometry Core. [URL: https://flow-cytometry.ecu.edu/annexin-v-stain-protocol/]
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [URL: https://medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle.aspx]
  • ResearchHub. Standard Operating Procedure (SOP) for Transwell Migration Assay. [URL: https://www.researchhub.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [URL: https://www.lifenethealth.org/lifesciences/testing-services/vitro-cytotoxicity-assays]
  • Abcam. Wound healing assay. [URL: https://www.abcam.com/protocols/wound-healing-assay]
  • Protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [URL: https://www.protocols.io/view/principles-techniques-and-precautions-in-transwe-5jyl89q4ev2w/v1]
  • Protocols.io. Caspase 3/7 Activity. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz6onl8j/v1]
  • Sigma-Aldrich. The Endothelial Cell Transwell Migration and Invasion Assay. [URL: https://www.sigmaaldrich.
  • Wikipedia. Wound healing assay. [URL: https://en.wikipedia.org/wiki/Wound_healing_assay]
  • Corning. Mastering Corning® Transwell® Migration Assays. [URL: https://www.corning.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.11.pdf]
  • Creative Bioarray. Transwell Migration and Invasion Assays. [URL: https://www.creative-bioarray.
  • Abcam. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915). [URL: https://www.abcam.com/caspase-37-caspase-8-and-caspase-9-multiplex-activity-assay-kit-fluorometric-ab219915.html]
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.org/~/media/files/technical%20bulletins/tcreagents_and_kits/30-1010k.ashx]
  • National Center for Biotechnology Information. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143588/]
  • Alfa Cytology. In Vitro Cytotoxicity Assay. [URL: https://www.alfacytology.com/services/in-vitro-cytotoxicity-assay.html]
  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
  • ResearchGate. MTT Proliferation Assay Protocol. [URL: https://www.researchgate.
  • AAT Bioquest. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. [URL: https://www.aatbio.com/products/cell-meter-caspase-3-7-activity-apoptosis-assay-kit-green-fluorescence-optimized-for-flow-cytometry]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Bio-protocol. Scratch Wound Healing Assay. [URL: https://bio-protocol.org/e100]
  • University of Virginia. Scratch Assay protocol. [URL: https://med.virginia.
  • ResearchGate. Overview of the wound healing assay preparation protocols. [URL: https://www.researchgate.net/figure/Overview-of-the-wound-healing-assay-preparation-protocols-A-Step-by-step-scheme_fig1_321111663]
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [URL: https://www.kosheeka.
  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [URL: https://www.researchgate.net/publication/281084223_Update_on_in_vitro_cytotoxicity_assays_for_drug_development]
  • ACS Publications. Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00543]

Sources

Application Note & Protocols: A Modular Approach to PROTAC Development Using 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide as a Versatile Warhead Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] This "event-driven" pharmacology offers distinct advantages over traditional "occupancy-driven" inhibition, including the ability to target previously "undruggable" proteins and achieve potent, sustained effects at low doses.[3] The heterobifunctional nature of PROTACs—comprising a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker—lends itself to a modular design and synthesis strategy.[4] This document provides a detailed guide for researchers on leveraging 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide as a versatile starting scaffold for the rapid synthesis and evaluation of novel PROTAC libraries. We propose its utility as a warhead precursor, where the aryl bromide serves as a key chemical handle for linker attachment via robust cross-coupling chemistry. Detailed protocols for synthesis, biophysical characterization, and cellular validation are provided to guide the development of potent and selective protein degraders.

Introduction: The PROTAC Revolution

Traditional small-molecule drugs function by binding to and inhibiting the active sites of proteins.[3] This approach, however, leaves a vast portion of the proteome, including scaffolding proteins and transcription factors lacking enzymatic function, inaccessible to therapeutic intervention.[5] PROTAC technology circumvents this limitation by not merely inhibiting a target, but eliminating it entirely.[6]

A PROTAC molecule acts as a molecular bridge, forming a ternary complex between a target protein and an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon (CRBN)).[5][7] This induced proximity triggers the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple target molecules, leading to profound and durable pharmacological effects.[2]

The success of a PROTAC is critically dependent on the interplay of its three components: the warhead, the E3 ligase ligand, and the linker.[8][9] The linker, in particular, is not just a passive spacer but plays a crucial role in defining the geometry and stability of the ternary complex, which are key determinants of degradation efficiency.[10][11] Therefore, a modular approach that allows for the facile synthesis and screening of diverse linker-warhead combinations is essential for accelerating PROTAC discovery.[12][13]

Strategic Application of the Core Scaffold

Chemical Analysis of this compound

This commercially available molecule (CAS 951885-25-9) presents an ideal starting point for a modular PROTAC synthesis platform due to its distinct chemical features:

  • Aryl Bromide: This is the key functional group for strategic elaboration. It is a stable and reliable handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the robust installation of various linkers with diverse chemical properties.

  • Benzenesulfonamide Moiety: The trifluoromethyl-substituted benzenesulfonamide core is a well-known pharmacophore that can serve as a binding motif (warhead) for various protein classes, including zinc-finger transcription factors and metalloenzymes. Its precise target would be determined through subsequent screening.

  • Trifluoromethyl (CF₃) Group: This group is often incorporated into drug candidates to improve metabolic stability, enhance binding affinity through favorable interactions, and increase cell permeability.

  • N,N-diethyl Group: These alkyl groups increase the lipophilicity of the scaffold, which can be tuned by linker selection to achieve optimal physicochemical properties for the final PROTAC.

Proposed Modular Workflow

We propose a workflow where this compound serves as a foundational warhead scaffold. A library of linkers can be attached via the bromide, and the resulting intermediates are then conjugated to a chosen E3 ligase ligand to generate a diverse PROTAC library for screening.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Characterization cluster_2 PART 3: Cellular Validation A Core Scaffold (3-Bromo-N,N-diethyl-5- (trifluoromethyl)benzenesulfonamide) C Linker-Warhead Intermediate A->C Suzuki Coupling B Linker Precursor (e.g., boronic ester with terminal protected amine) B->C E Final PROTAC Molecule C->E Amide Coupling D E3 Ligase Ligand (e.g., VHL-OH) D->E F Biophysical Assays (SPR, TSA, FP) E->F Purified PROTAC H Cell-Based Assays (Western Blot, HiBiT) E->H Compound Treatment G Validate: - Binary Binding (POI, E3) - Ternary Complex Formation - Cooperativity F->G I Validate: - Target Degradation (DC50/Dmax) - Proteasome Dependence - Selectivity H->I

Caption: High-level workflow for PROTAC development.

PART 1: Synthesis Protocols

This section details a representative two-step synthesis of a model PROTAC using the core scaffold, a polyethylene glycol (PEG) linker, and a von Hippel-Lindau (VHL) E3 ligase ligand.

Protocol 1.1: Synthesis of Linker-Appended Warhead via Suzuki Coupling

This protocol describes the attachment of a protected amino-PEG linker to the core scaffold.

Scientist's Note (Rationale): The Suzuki coupling is chosen for its high functional group tolerance, mild reaction conditions, and commercial availability of diverse boronic acid/ester building blocks. A Boc-protected amine on the linker prevents self-reaction and provides a functional handle for the subsequent coupling step.

Materials:

  • This compound (1.0 eq)

  • 2-(tert-Butoxycarbonylamino)ethyl-PEG2-boronic acid pinacol ester (1.1 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the boronic ester, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected linker-warhead intermediate.

Protocol 1.2: Final PROTAC Synthesis via Amide Coupling

This protocol describes the deprotection of the amine and subsequent coupling to a VHL ligand.

Scientist's Note (Rationale): Amide bond formation is one of the most reliable reactions in medicinal chemistry. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. The VHL ligand chosen has a carboxylic acid handle for this purpose.[14]

G A Boc-Protected Linker-Warhead B Amine-Linker-Warhead A->B Step 1: Boc Deprotection (TFA, DCM) D Final PROTAC B->D Step 2: Amide Coupling (HATU, DIPEA, DMF) C VHL-COOH Ligand C->D

Caption: Two-step final PROTAC assembly.

Materials:

  • Boc-protected linker-warhead intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • VHL-ligand-COOH (e.g., a derivative of VH298) (1.0 eq)[15]

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection: Dissolve the Boc-protected intermediate in DCM. Add TFA (20% v/v) and stir at room temperature for 1-2 hours. Monitor by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary) to obtain the crude amine salt.

  • Coupling: Dissolve the VHL-ligand-COOH and the crude amine salt in anhydrous DMF.

  • Add DIPEA to neutralize the salt and basify the reaction mixture.

  • Add HATU in one portion and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with 5% LiCl aqueous solution to remove DMF.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve >95% purity.

PART 2: Biophysical and Biochemical Characterization

Once synthesized and purified, the PROTAC must be characterized to confirm its intended mechanism of action.[16][17]

Protocol 2.1: Ternary Complex Formation by Fluorescence Polarization (FP)

This assay confirms that the PROTAC can simultaneously bind the target protein and the E3 ligase, forming the crucial ternary complex.[16]

Scientist's Note (Rationale): FP is a solution-based, homogeneous assay that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[17] Here, we measure the binding of a fluorescently labeled VHL protein to the target protein, which is dependent on the presence of the PROTAC. The stability and cooperativity of this complex are often more predictive of degradation activity than simple binary binding affinities.[16][17]

Materials:

  • Purified recombinant target protein (POI)

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex, fluorescently labeled (e.g., with FAM)

  • Synthesized PROTAC

  • Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)

  • Low-volume, non-binding 384-well plates

Procedure:

  • Prepare a serial dilution of the POI in assay buffer.

  • In a 384-well plate, add a fixed, subsaturating concentration of the fluorescently labeled VBC complex to each well.

  • Add a fixed concentration of the PROTAC to each well (typically at ~10x its binary Kd for VBC). As a control, run a parallel experiment with DMSO instead of the PROTAC.

  • Add the serially diluted POI to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Plot the change in millipolarization (mP) units against the log of the POI concentration and fit the data to a sigmoidal dose-response curve to determine the binding affinity (Kd) of the ternary complex.

Assay ComponentExample ConcentrationRationale
FAM-labeled VBC25 nMKept low to ensure binding events cause a significant signal change.
PROTAC250 nMA saturating concentration relative to VBC ensures most VBC is PROTAC-bound.
Target Protein (POI)1 nM - 30 µMTitrated to determine the dose-dependent formation of the ternary complex.

PART 3: Cellular Evaluation of PROTAC Activity

The definitive test of a PROTAC is its ability to induce target degradation in a cellular environment.

Protocol 3.1: Target Protein Degradation by Western Blot

This is the standard method to visualize and semi-quantify the reduction of target protein levels.[18][]

Scientist's Note (Rationale): Western blotting provides direct visual evidence of protein loss. It is crucial to include a loading control (e.g., GAPDH, β-actin) to ensure that observed changes are not due to unequal protein loading.

Materials:

  • Relevant human cell line (e.g., a cancer cell line expressing the POI)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome Inhibitor (e.g., MG132) for control experiments

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH)

  • Appropriate HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 µM down to 0.1 nM). Also prepare a vehicle control (DMSO) and a negative control (PROTAC + 10 µM MG132).

  • Aspirate the old medium and treat the cells with the PROTAC dilutions or controls.

  • Incubate for the desired time (e.g., 18-24 hours).

  • Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE, transfer to a PVDF membrane, block, and probe with primary and secondary antibodies according to standard protocols.

  • Image the blot using an ECL substrate. Quantify band intensity using software like ImageJ to determine the percentage of remaining protein relative to the vehicle control.

ParameterDefinitionExample Value
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.25 nM
Dₘₐₓ The maximum percentage of protein degradation achieved.95%

Self-Validation/Controls:

  • Proteasome Dependence: Co-treatment with MG132 should rescue protein degradation, confirming the PROTAC acts via the proteasome.[14]

  • Warhead Control: Treat cells with the warhead molecule alone (without the linker and E3 ligand). This should inhibit the target but not cause degradation.

  • E3 Ligand Control: Treat cells with the E3 ligand alone to ensure it has no independent effect on the target protein level.

G cluster_0 Cell Treatment cluster_1 Sample Processing cluster_2 Analysis A Seed Cells B Treat with PROTAC (Dose-Response) A->B C Incubate (18-24h) B->C D Lyse Cells C->D E Quantify Protein (BCA) D->E F Prepare Lysates for SDS-PAGE E->F G Western Blot F->G H Image & Quantify Bands G->H I Calculate DC50 & Dmax H->I

Caption: Workflow for cellular degradation assay.

Conclusion

The development of novel PROTACs is a complex, multi-parameter optimization challenge. By employing a modular strategy centered on versatile chemical scaffolds like This compound , research teams can significantly accelerate the discovery-optimization cycle. The aryl bromide handle provides a reliable anchor point for diverse linker chemistries, enabling the rapid generation of libraries to probe the critical structure-activity relationships that govern potent and selective protein degradation. The integrated protocols described herein provide a robust framework for the synthesis, characterization, and cellular validation of new PROTAC molecules, paving the way for the next generation of targeted protein degrader therapeutics.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (URL: )
  • Proteolysis targeting chimera - Wikipedia. (URL: [Link])

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. (URL: [Link])

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (URL: [Link])

  • Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog. (URL: [Link])

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (URL: [Link])

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC. (URL: [Link])

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society. (URL: [Link])

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (URL: [Link])

  • Overcoming Roadblocks in PROTAC Characterizations - The Scientist. (URL: [Link])

  • PROTAC Linker Design and Optimization - CD ComputaBio. (URL: [Link])

  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction | Journal of the American Chemical Society. (URL: [Link])

  • Cellular Assays for characterization of PROTAC activity and degradation. - ResearchGate. (URL: [Link])

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - ResearchGate. (URL: [Link])

  • VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions - ResearchGate. (URL: [Link])

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis Online. (URL: [Link])

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. (URL: [Link])

  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - Journal of the American Chemical Society - Figshare. (URL: [Link])

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe - ChemRxiv. (URL: [Link])

  • Synthesis of RNA‐PROTACs and their mechanism of action. A) Synthetic... - ResearchGate. (URL: [Link])

  • (PDF) E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - ResearchGate. (URL: [Link])

  • E3 ligase ligand optimization of Clinical PROTACs - Frontiers. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS: 951885-25-9).[1][2] This document provides field-proven troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to achieve high purity of this critical building block. The methodologies described are designed to address common challenges encountered during post-synthesis work-up.

Compound Profile & Initial Assessment

Before initiating purification, it is crucial to understand the basic properties of the target compound and the likely nature of impurities.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrF₃NO₂S[1][2]
Molecular Weight 360.2 g/mol [1][2]
Typical Purity (Crude) >95%[1][2][3]
Common Impurities Unreacted starting materials, residual solvents, colored by-products.Inferred

The primary goal of purification is to remove these trace impurities, which can interfere with subsequent reactions or biological assays. The two most effective and widely applicable methods for this compound are Recrystallization and Flash Column Chromatography .

Method 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the crude product completely when hot but poorly when cold. For sulfonamides, alcohol-water mixtures are often effective.[4] A good starting point is an isopropanol-water or ethanol-water system.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen primary solvent (e.g., isopropanol). Heat the mixture with stirring on a hot plate until it boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary for full dissolution.[5]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the solution for a few minutes.[4][5]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to prevent premature crystallization of the product.[4][5]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature undisturbed. Slow cooling is key to forming large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum.

Troubleshooting & FAQs: Recrystallization

Q1: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

  • Causality: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when high concentrations of impurities are present.[4] The resulting oil is typically still impure.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Consider letting it cool in an insulated container.

    • If the problem persists, the solvent may be too nonpolar. Try a more polar solvent system, such as an ethanol/water mixture.[4]

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

  • Causality: This is typically due to either the solution being supersaturated or having used too much solvent initially.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution to act as a template.[5]

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

Q3: My final yield is very low. How can I improve it?

  • Causality: Low yield can result from using an excessive amount of solvent, premature crystallization during hot filtration, or choosing a solvent in which the compound has significant solubility even at low temperatures.[4]

  • Solution:

    • Ensure you are using the minimum amount of hot solvent required for dissolution.

    • Pre-heat all glassware used for hot filtration to prevent the product from crashing out on the filter paper.

    • After collecting the crystals, cool the filtrate further in an ice bath to recover a second crop of crystals (which may be of slightly lower purity).

Recrystallization Troubleshooting Workflow

G start Begin Recrystallization dissolve Dissolve Crude in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success oil Compound 'Oils Out' outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem collect Isolate & Dry Crystals crystals->collect fix_oil Re-heat, Add More Solvent, Cool Slower oil->fix_oil fix_no_crystals Induce Crystallization: Scratch or Seed no_crystals->fix_no_crystals fix_oil->cool fix_no_crystals->outcome

Caption: A decision-making workflow for common recrystallization issues.

Method 2: Flash Column Chromatography

When recrystallization is ineffective or when impurities have polarities very similar to the product, flash column chromatography is the preferred method. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[7]

Detailed Experimental Protocol: Column Chromatography
  • Mobile Phase Selection (TLC Analysis): Before running a column, determine the optimal eluent (mobile phase) using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4.

    • Common Systems: Start with Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures.[8]

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Fill the column about one-third full with the non-polar solvent (e.g., hexane).

    • Prepare a slurry of silica gel in the same non-polar solvent and pour it carefully into the column, tapping the side to ensure even packing.[7]

    • Add a thin layer of sand on top of the silica to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent like dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting dry powder to the top of the column.

  • Elution and Fraction Collection: Open the stopcock and begin adding the pre-determined mobile phase to the top of the column. Apply gentle pressure (flash chromatography) to achieve a steady flow rate. Collect the eluent in numbered test tubes or flasks (fractions).[7]

  • Analysis and Isolation: Spot each collected fraction on a TLC plate and develop it to identify which fractions contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.[7]

Troubleshooting & FAQs: Column Chromatography

Q1: My compound is stuck at the top of the column (Rf = 0). What do I do?

  • Causality: The mobile phase is not polar enough to displace your compound from the polar silica gel.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. This can be done in a stepwise fashion or as a continuous gradient.

Q2: My compound and an impurity are eluting together. How can I improve the separation?

  • Causality: The chosen solvent system does not provide sufficient selectivity between your product and the impurity.

  • Solution:

    • Optimize Eluent: Try a different solvent system entirely. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol.

    • Gradient Elution: Start with a less polar solvent and gradually increase the polarity over the course of the separation. This can help resolve compounds with close Rf values.[9]

    • Change Stationary Phase: If silica gel (acidic) is not working, consider switching to alumina (basic or neutral) or using a reverse-phase (C18) column, which separates based on hydrophobicity.[9]

Q3: The bands on my column are streaking or tailing, leading to poor separation.

  • Causality: This can be caused by overloading the column, poor column packing, or interactions between an ionizable compound and the stationary phase. Sulfonamides can sometimes interact with the acidic silanol groups on silica.[10]

  • Solution:

    • Reduce Sample Load: Ensure you are not exceeding the capacity of your column (typically 1g of sample per 20-50g of silica).

    • Improve Packing: Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Modify Mobile Phase: For ionizable compounds, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.

Column Chromatography Purification Workflow

G start Select Eluent via TLC (Target Rf ~0.35) pack Pack Silica Gel Column start->pack load Load Crude Sample pack->load elute Elute with Mobile Phase & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze pure Identify & Combine Pure Fractions analyze->pure Single Spot impure Set Aside Impure/ Mixed Fractions analyze->impure Multiple Spots evaporate Evaporate Solvent pure->evaporate product Isolated Pure Product evaporate->product

Sources

Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important reagent. Our focus is on providing practical, experience-driven insights to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, with a focus on identifying and mitigating the formation of common byproducts.

Question 1: My final product shows a lower than expected yield and appears as a discolored oil instead of a clear, colorless liquid. What could be the cause?

Answer:

This is a common issue that often points to suboptimal temperature control during the diazotization step or the subsequent Sandmeyer reaction. The diazonium salt intermediate is thermally unstable and prone to decomposition if the temperature rises above the recommended 0-5 °C.

  • Causality: An increase in temperature can lead to the premature decomposition of the diazonium salt, resulting in the formation of 3-bromo-5-(trifluoromethyl)phenol as a significant byproduct.[1] This phenolic impurity is often colored and can contribute to the discolored appearance of your final product. Additionally, azo coupling, where the diazonium salt reacts with the starting aniline or the product, can form brightly colored azo compounds, further contaminating the product.[2]

  • Troubleshooting Protocol:

    • Strict Temperature Monitoring: Ensure your reaction vessel is adequately submerged in an ice-salt bath to maintain a consistent internal temperature between 0-5 °C throughout the addition of sodium nitrite.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to control the exothermic nature of the diazotization reaction.[1]

    • Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction to minimize decomposition.[1]

    • Purification: If phenolic impurities are suspected, a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the workup can help remove them. However, be cautious as prolonged exposure to base can hydrolyze the desired sulfonyl chloride.

Question 2: My ¹H NMR spectrum shows unexpected aromatic signals, suggesting the presence of isomeric or over-brominated impurities. How can I identify and avoid these?

Answer:

The presence of unexpected aromatic signals often indicates impurities in your starting material, 3-bromo-5-(trifluoromethyl)aniline, or side reactions during the synthesis.

  • Causality and Identification:

    • Starting Material Impurities: A known impurity in commercial 3-bromo-5-(trifluoromethyl)aniline are di-bromo derivatives of 3-(trifluoromethyl)aniline.[3][4] These impurities will undergo the same reaction sequence to yield di-bromo-(trifluoromethyl)benzenesulfonyl chloride byproducts.

    • Biaryl Formation: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl compounds as byproducts.[5] In this case, you might observe the formation of a bromo-trifluoromethyl-biphenyl species.

  • Troubleshooting and Prevention:

    • Starting Material Purity Check: Before starting the synthesis, analyze your 3-bromo-5-(trifluoromethyl)aniline by GC-MS or NMR to identify the presence of any isomeric or over-brominated impurities. If significant impurities are detected, consider purifying the starting material by recrystallization or chromatography.

    • Optimized Reaction Conditions: Ensure efficient stirring and controlled addition of reagents to maintain a homogenous reaction mixture. This can help minimize localized concentration gradients that might favor side reactions.

    • Purification of Final Product: If these impurities are present in your final product, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is often effective. Due to the reactivity of sulfonyl chlorides, it is crucial to use dry solvents and perform the chromatography quickly.

Question 3: During the aqueous workup, I noticed significant loss of my product. What is happening and how can I prevent it?

Answer:

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, like most sulfonyl chlorides, is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.

  • Causality: The sulfonyl chloride functional group reacts with water to form the corresponding 3-bromo-5-(trifluoromethyl)benzenesulfonic acid. This sulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction.

  • Preventative Measures:

    • Use of Cold Water: Always use ice-cold water for quenching the reaction and for subsequent washes during the workup.

    • Minimize Contact Time: Perform the aqueous workup as quickly as possible to reduce the contact time between the sulfonyl chloride and water.

    • Neutral pH: Maintain a neutral or slightly acidic pH during the workup. Avoid basic conditions, as they will accelerate the rate of hydrolysis.

    • Efficient Extraction: Use a suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride?

A1: Based on the common Sandmeyer reaction pathway starting from 3-bromo-5-(trifluoromethyl)aniline, the most probable byproducts are:

ByproductFormation MechanismIdentification Notes
3-Bromo-5-(trifluoromethyl)phenolDecomposition of the diazonium salt due to elevated temperatures.[1]Can be detected by GC-MS and NMR. May impart a color to the product.
Di-bromo-(trifluoromethyl)benzenesulfonyl chloridesArises from di-bromo impurities present in the starting 3-bromo-5-(trifluoromethyl)aniline.[3][4]Will have a higher molecular weight in MS and a different aromatic splitting pattern in NMR.
Azo compoundsCoupling of the diazonium salt with an electron-rich aromatic ring (e.g., the starting aniline).[2]Often intensely colored, leading to a discolored product.
Biaryl compoundsA consequence of the radical mechanism of the Sandmeyer reaction.[5]Can be identified by MS and complex aromatic signals in the NMR spectrum.
3-Bromo-5-(trifluoromethyl)benzenesulfonic acidHydrolysis of the final product during aqueous workup.Highly water-soluble and will likely be absent in the final organic product if the workup is performed correctly.

Q2: Can I use chlorosulfonation of 3-bromo-1-(trifluoromethyl)benzene as an alternative synthetic route? What are the potential byproducts?

A2: Yes, direct chlorosulfonation of 3-bromo-1-(trifluoromethyl)benzene is a potential alternative. However, this method can be challenging in terms of regioselectivity. The trifluoromethyl group is meta-directing, and the bromo group is ortho-, para-directing. This can lead to the formation of a mixture of isomeric sulfonyl chlorides, which can be difficult to separate. The primary byproduct of concern would be the undesired isomers of bromo-(trifluoromethyl)benzenesulfonyl chloride.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for purity assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: Provides information about the structure and can reveal the presence of organic impurities.

  • GC-MS: Useful for identifying volatile impurities and byproducts.

  • LC-MS: Can be used to detect less volatile impurities and confirm the molecular weight of the product and byproducts.

  • Elemental Analysis: Provides the elemental composition of the compound, which can be compared to the theoretical values.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol provides a detailed methodology for the synthesis of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride from 3-bromo-5-(trifluoromethyl)aniline.

Step 1: Diazotization of 3-bromo-5-(trifluoromethyl)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) chloride (0.2 eq) in glacial acetic acid saturated with sulfur dioxide gas. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride/SO₂ solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the gas evolution ceases.

Step 3: Workup and Purification

  • Pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash sequentially with cold water, cold 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

  • If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Key Reaction and Side Reaction Pathways

A 3-Bromo-5-(trifluoromethyl)aniline B Diazonium Salt A->B NaNO₂, HCl 0-5°C C 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride (Product) B->C SO₂, CuCl D 3-Bromo-5-(trifluoromethyl)phenol B->D > 5°C E Azo Compound B->E + Aniline F 3-Bromo-5-(trifluoromethyl)benzenesulfonic Acid C->F H₂O (Workup)

Caption: Main synthesis and common side reaction pathways.

References

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Hrčak. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

Sources

Technical Support Center: 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Investigating Compound Instability

This section addresses specific issues you might encounter during your experiments, providing a logical path to diagnose and resolve them.

Issue 1: I'm observing a progressive loss of my compound in aqueous solution over time, even at 4°C. What is the likely cause and how can I fix it?

Answer:

A progressive loss of this compound in aqueous media, even under refrigerated conditions, strongly suggests hydrolytic degradation. The central sulfonamide bond (S-N) is the most probable site of instability in the presence of water.

Causality Explained: The sulfonamide bond is susceptible to hydrolysis, cleaving into 3-bromo-5-(trifluoromethyl)benzenesulfonic acid and diethylamine. This reaction can be catalyzed by either acidic or basic conditions. While the reaction is slower at neutral pH, it can still occur over extended periods. The electron-withdrawing nature of the trifluoromethyl (-CF3) and bromo (-Br) groups on the benzene ring increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

Troubleshooting Workflow:

  • pH Analysis: Immediately measure the pH of your stock solution and your final experimental medium. Buffers can drift in pH over time, especially with CO2 absorption from the air.

  • Buffer Selection: If your experimental conditions permit, prepare your solutions in a buffered system between pH 5 and 7.5, which is often the range of maximal stability for sulfonamides.

  • Aqueous-Organic Co-solvents: For stock solutions, minimize the water content. Prepare high-concentration stocks in aprotic, water-miscible organic solvents like anhydrous DMSO or DMF. Store these stocks at -20°C or -80°C. Dilute into your aqueous experimental medium immediately before use.

  • Forced Degradation Study: To confirm hydrolysis, perform a forced degradation study. Expose the compound to mild acidic (e.g., 0.01 M HCl) and basic (e.g., 0.01 M NaOH) conditions at a slightly elevated temperature (e.g., 40-50°C) for a defined period. Analyze the samples by HPLC or LC-MS to identify degradation products. The appearance of a peak corresponding to the sulfonic acid would confirm the hydrolytic pathway.

Below is a diagram illustrating the proposed troubleshooting logic.

start Observation: Compound Loss in Aqueous Solution q1 Measure pH of Solution start->q1 s1 pH is outside 5-7.5 range q1->s1 Extreme pH s2 pH is within 5-7.5 range q1->s2 Neutral pH action1 Action: Re-buffer solution to pH 5-7.5. Use fresh, high-purity buffers. s1->action1 q2 Is compound loss still observed? s2->q2 action1->q2 action2 Hypothesis: Hydrolysis is the primary issue. Implement solvent strategy. q2->action2 Yes end Resolution: Minimized Hydrolytic Degradation q2->end No action3 Prepare concentrated stocks in anhydrous DMSO. Store at -80°C. Dilute immediately before use. action2->action3 action3->end

Caption: Troubleshooting workflow for compound loss in aqueous media.

Issue 2: My compound solution changes color (e.g., turns yellow/brown) after exposure to lab lighting. What's happening?

Answer:

A color change upon exposure to light is a classic indicator of photodecomposition. Aromatic compounds, especially those with halogen substituents, can be sensitive to light, particularly in the UV spectrum.

Causality Explained: The energy from photons can be absorbed by the molecule, promoting it to an excited state. This can lead to the homolytic cleavage of the Carbon-Bromine (C-Br) bond, generating radical species. These highly reactive radicals can then initiate a cascade of secondary reactions, including polymerization or reaction with solvent, leading to the formation of colored impurities.

Troubleshooting Workflow:

  • Protect from Light: The most immediate action is to protect all solutions from light. Use amber vials for storage and preparation. When working on the bench, wrap flasks and tubes in aluminum foil.

  • Wavelength Scan: Use a UV-Vis spectrophotometer to scan the absorbance profile of your compound. The wavelength of maximum absorbance (λmax) will indicate the light spectrum it is most sensitive to. This can help in selecting appropriate lighting filters for your lab if needed.

  • Photostability Testing: Conduct a controlled photostability experiment according to ICH Q1B guidelines. Expose a solution of the compound to a calibrated light source (e.g., a xenon lamp) that mimics the standard D65/ID65 daylight spectrum. A parallel sample should be wrapped in foil as a dark control. Analyze both samples by HPLC at various time points to quantify the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For long-term storage, the compound should be kept as a dry powder in a desiccated, dark environment at -20°C or below. For solution stocks, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is aprotic and will not participate in hydrolysis. High-concentration stocks (e.g., 10-50 mM) in anhydrous DMSO, stored in small aliquots at -80°C under an inert atmosphere (argon or nitrogen), will maximize stability.

Q2: How does the trifluoromethyl (-CF3) group affect the molecule's stability?

A2: The -CF3 group is a strong electron-withdrawing group. This has two main effects:

  • Increased Hydrolytic Susceptibility: As mentioned earlier, it increases the electrophilicity of the sulfur atom in the sulfonamide group, making it more prone to nucleophilic attack by water.

  • Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can affect its solubility in aqueous buffers and its potential for membrane permeability in biological assays.

Q3: Can I use protic solvents like methanol or ethanol for my stock solution?

A3: While better than water, protic solvents like methanol or ethanol are not ideal for long-term storage. These alcohols can potentially act as nucleophiles in a solvolysis reaction (analogous to hydrolysis) with the sulfonamide bond, especially if trace amounts of acid or base are present. For short-term use and serial dilutions, they are generally acceptable if prepared fresh. For long-term storage, aprotic solvents like DMSO or DMF are superior.

Q4: What analytical method is best for a stability study of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. A "stability-indicating method" is one that can separate the intact parent compound from all potential degradation products, ensuring that the parent peak is pure and its decrease in area accurately reflects degradation. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a typical starting point for method development.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile, water, methanol

  • Formic acid (or TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Anhydrous DMSO

  • Class A volumetric flasks, pipettes

  • HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber (optional)

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol. This will be your primary stock.

  • Preparation of Stress Samples (Final concentration ~50 µg/mL):

    • Acid Hydrolysis: Mix 0.5 mL of stock with 9.5 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 0.5 mL of stock with 9.5 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 0.5 mL of stock with 9.5 mL of 3% H2O2.

    • Thermal Degradation: Mix 0.5 mL of stock with 9.5 mL of HPLC-grade water.

    • Control Sample: Mix 0.5 mL of stock with 9.5 mL of HPLC-grade water. Keep this sample at 4°C in the dark.

  • Incubation:

    • Place the Acid, Base, Oxidative, and Thermal samples in a water bath at 60°C.

    • Incubate for a defined period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Analysis by HPLC:

    • At each time point, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base samples (e.g., add an equimolar amount of NaOH or HCl, respectively) before injection.

    • Analyze all samples, including the control, by a reverse-phase HPLC method.

      • Example HPLC Conditions:

        • Column: C18, 4.6 x 150 mm, 5 µm

        • Mobile Phase A: 0.1% Formic Acid in Water

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

        • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

        • Flow Rate: 1.0 mL/min

        • Detection: UV at 254 nm (or λmax of the compound)

        • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation for the parent compound.

    • Identify the retention times of new peaks, which represent degradation products.

    • A peak purity analysis using a PDA detector should be performed to ensure the parent peak is not co-eluting with any degradants.

Below is a diagram of the experimental workflow.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile control Control (4°C) stock->control acid Acid (0.1M HCl) stock->acid base Base (0.1M NaOH) stock->base oxid Oxidative (3% H2O2) stock->oxid thermal Thermal (Water) stock->thermal hplc Analyze by Stability-Indicating HPLC-UV/PDA Method control->hplc stress Incubate at 60°C (except control) acid->stress base->stress oxid->stress thermal->stress timepoint Sample at Time Points (e.g., 2, 4, 8, 24h) stress->timepoint neutralize Neutralize Acid/Base Samples timepoint->neutralize neutralize->hplc data Analyze Data: - % Degradation - Peak Purity - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Data Summary: Expected Stability Profile

While specific experimental data is not publicly available, based on the chemical structure, a predicted stability profile is summarized below. This table should be used as a guideline for designing your experiments.

Stress ConditionPredicted StabilityProbable Degradation Pathway
Aqueous, pH 3-5 ModerateSlow Acid-Catalyzed Hydrolysis
Aqueous, pH 6-7.5 GoodMinimal Hydrolysis
Aqueous, pH > 8 PoorBase-Catalyzed Hydrolysis
Oxidative (H2O2) GoodThe molecule lacks easily oxidizable groups.
Photolytic (UV/Vis) Moderate to PoorC-Br bond cleavage, radical formation.
Thermal (in solution) GoodGenerally stable to heat, degradation likely pathway-dependent (e.g., accelerates hydrolysis).

Visualizing the Primary Degradation Pathway

The most probable non-photolytic degradation route is the hydrolysis of the sulfonamide bond. The diagram below illustrates this chemical transformation.

Caption: Proposed hydrolytic degradation of the parent compound.

References

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Technical Support Center: Improving Functional Group Tolerance in Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trifluoromethylation strategies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating -CF₃ groups while preserving sensitive functionalities. The introduction of a trifluoromethyl group is a critical strategy in modern medicinal chemistry, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the reactivity of trifluoromethylating agents often poses a significant challenge to functional group tolerance.[3] This guide provides troubleshooting protocols, frequently asked questions (FAQs), and comparative data to enhance the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction is failing or giving low yields. What are the most common initial checks?

A1: Low or no conversion is a frequent issue. Before extensive optimization, verify these fundamentals:

  • Reagent Integrity: Many trifluoromethylating reagents are sensitive to moisture and air. Ensure your reagent is fresh and has been stored under the recommended conditions (e.g., -20°C for some Umemoto reagents). For reagents like TMSCF₃ (Ruppert-Prakash reagent), which require a nucleophilic initiator, confirm the activator's quality (e.g., TBAF is anhydrous).[4]

  • Inert Atmosphere: Reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Oxygen can interfere, particularly in radical pathways or with sensitive catalysts.

  • Solvent Purity: Use anhydrous solvents. Trace water can quench reagents or intermediates.

  • Substrate Purity: Impurities in your starting material can inhibit catalysts or react with the trifluoromethylating agent.

Q2: How do I choose the right trifluoromethylation reagent for my complex substrate?

A2: The choice depends on the reaction mechanism and the functional groups present in your substrate. Reagents are broadly categorized as electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), and radical ("CF₃•") sources.[5][6]

  • For electron-rich substrates or nucleophiles (e.g., phenols, amines, thiols, β-ketoesters): Electrophilic reagents like Togni or Umemoto reagents are often the first choice.[7][8][9][10]

  • For electron-poor substrates or electrophiles (e.g., aldehydes, ketones): Nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) are standard.[4][11][12]

  • For substrates with sensitive nucleophilic groups or for late-stage C-H functionalization: Radical methods, often employing photoredox catalysis with reagents like sodium triflinate (CF₃SO₂Na, Langlois' reagent), offer excellent functional group tolerance.[13][14][15]

Q3: What are the most common functional groups that interfere with trifluoromethylation reactions?

A3: Compatibility is highly dependent on the reagent type:

  • Electrophilic Reagents (Togni, Umemoto): These are sensitive to unprotected nucleophiles. Free amines (-NH₂), thiols (-SH), and sometimes alcohols (-OH) can be directly trifluoromethylated or interfere with the desired reaction.[8]

  • Nucleophilic Reagents (TMSCF₃): These are sensitive to acidic protons. Alcohols, phenols, and carboxylic acids will be deprotonated by the transient "CF₃⁻" species, consuming the reagent. Protection of these groups is often necessary.

  • Radical Methods: These generally exhibit the broadest functional group tolerance.[13][16] However, easily oxidizable groups (like some thioethers) or groups that can act as radical traps may interfere depending on the specific conditions.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems encountered during trifluoromethylation, focusing on functional group intolerance.

Problem 1: Low to No Yield of Trifluoromethylated Product
Potential Cause Explanation & Suggested Solutions
1. Incompatible Functional Groups Unprotected nucleophilic groups (e.g., -OH, -NH₂, -SH) are reacting with electrophilic ("CF₃⁺") sources. Unprotected acidic protons are reacting with nucleophilic ("CF₃⁻") sources. Solutions:Protect sensitive groups: Use standard protecting groups (e.g., Boc for amines, TBS for alcohols). • Switch Reagent Type: If protecting groups are not an option, change from an electrophilic to a radical-based method (e.g., photoredox catalysis with CF₃SO₂Na), which often shows broader functional group tolerance.[17] • Use a Milder/More Tolerant Reagent: Some modern reagents like Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻) show high reactivity with broad functional group tolerance.[5]
2. Reagent Decomposition The trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) is unstable under the reaction conditions (e.g., high temperature, presence of certain nucleophiles).[18] Solutions:Verify Reagent Stability: Check the thermal stability of your reagent; some decompose at elevated temperatures. Togni Reagent II, for instance, can undergo exothermic decomposition above its melting point.[18] • Control Temperature: Run the reaction at the lowest effective temperature. • Slow Addition: Add the reagent slowly to a solution of the substrate to maintain a low instantaneous concentration, minimizing side reactions.
3. Catalyst Inactivation / Poor Initiation For catalyzed reactions (e.g., photoredox, copper-catalyzed), the catalyst may be poisoned by substrate functionalities (e.g., pyridines, thiols binding to a metal center). For nucleophilic trifluoromethylation with TMSCF₃, the fluoride initiator may be insufficient or quenched. Solutions:Increase Catalyst Loading: A modest increase (e.g., from 1 mol% to 5 mol%) may overcome minor inhibition. • Change Ligand/Catalyst: Select a catalyst system known to be robust to your specific functional groups. • Ensure Anhydrous Initiator: For TMSCF₃ reactions, use freshly opened, anhydrous TBAF or other fluoride sources.
Problem 2: Starting Material Decomposition or Side Product Formation
Potential Cause Explanation & Suggested Solutions
1. Reaction with Unprotected Functional Groups An unprotected functional group is undergoing an undesired transformation. For instance, unprotected phenols can be oxidized or trifluoromethylated at the oxygen or ring positions when only one is desired.[9] Thioethers can be oxidized.[13] Solutions:Protect the group: Temporarily protect the interfering functionality. • Modify Reaction Conditions: Lowering the temperature or changing the solvent can sometimes increase selectivity. • Change Reagent Class: Radical methods are less likely to react with lone pairs on heteroatoms compared to electrophilic methods.[17]
2. Reaction Conditions Too Harsh High temperatures or strong bases/acids required for the reaction may be degrading a sensitive substrate. Solutions:Screen Milder Conditions: Explore photoredox-mediated reactions that often run at room temperature.[19] • Use a More Reactive Reagent: A more powerful reagent, such as the more electrophilic Umemoto Reagent IV, might allow for lower reaction temperatures.[20] • Base/Acid Screening: Test a panel of weaker bases or acids if they are required for the transformation.
3. Solvent Reactivity The solvent itself may be reacting. For example, THF can be reactive under certain radical or strongly acidic/basic conditions. Solutions:Solvent Screen: Test alternative solvents like DMSO, MeCN, or DCE. • Use a Non-reactive Solvent: Choose a solvent that is known to be inert under the specific reaction conditions.

Data Presentation: Functional Group Tolerance Comparison

The following table provides a general comparison of the compatibility of common functional groups with different classes of trifluoromethylation reagents. Note: Compatibility can be highly dependent on specific reaction conditions, catalysts, and ligands.

Functional Group Togni's Reagent (Electrophilic/Radical) Umemoto's Reagent (Electrophilic) CF₃SO₂Na (Radical Source) TMSCF₃ (Nucleophilic)
Alcohols (-OH) P/I P/I C I
Amines (-NH₂) P/I P/I C I
Thiols (-SH) R R C I
Aldehydes (-CHO) C C C R
Ketones (-C=O) C C C R
Esters (-COOR) C C C C
Amides (-CONR₂) C C C C
Carboxylic Acids (-COOH) I I C I
Alkenes/Alkynes R/C R/C R C
Aryl Halides (Br, Cl) C C C C
Nitriles (-CN) C C C C
Nitro (-NO₂) C C C C

Legend:

  • C: Generally Compatible

  • P: Protection often required

  • I: Generally Incompatible / Reacts

  • R: Reacts (can be the intended substrate)

Visualizing the Troubleshooting Workflow

A logical approach is critical when troubleshooting. The following workflow helps diagnose common issues systematically.

G start Reaction Failure (Low Yield / No Product) check_reagents 1. Check Reagent Quality & Reaction Setup (Inertness, Purity) start->check_reagents reagents_ok Problem Persists check_reagents->reagents_ok Setup OK sub_analysis 2. Analyze Substrate - Functional Groups - Electronic Properties reagents_ok->sub_analysis optimize 3c. Optimize Conditions (Temp, Solvent, Catalyst) reagents_ok->optimize No Obvious FG Issue fg_issue Potential FG Incompatibility? sub_analysis->fg_issue protect 3a. Protect Sensitive Group(s) fg_issue->protect Yes change_reagent 3b. Change Reagent Class (e.g., Electrophilic -> Radical) fg_issue->change_reagent Yes success Successful Trifluoromethylation protect->success change_reagent->success optimize->success

Caption: A decision-making workflow for troubleshooting trifluoromethylation reactions.

Key Experimental Protocols

Protocol 1: Radical Trifluoromethylation of an Aryl Halide using Photoredox Catalysis

This protocol is adapted for substrates containing sensitive functional groups like free alcohols or amides, where electrophilic or nucleophilic methods might fail.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), sodium triflinate (CF₃SO₂Na, 1.5 equiv), and the photoredox catalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO or DMF, to make a 0.1 M solution) via syringe.

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Trifluoromethylation of a Thiol using Togni Reagent II

This method is highly efficient for S-trifluoromethylation and is tolerant of many other functional groups.[7]

  • Preparation: In a round-bottom flask, dissolve the thiol-containing substrate (1.0 equiv) in a suitable solvent (e.g., DCM or MeCN, to make a 0.2 M solution).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Togni Reagent II (1.1 equiv) portion-wise over 5 minutes. Note: The reaction is often rapid and exothermic.

  • Reaction: Stir the reaction at 0°C and allow it to warm to room temperature over 1-2 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Dilute with water and extract with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash chromatography.

References

  • Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Boyd, M. J., & Gandelman, M. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(15), 5875–5881. [Link]

  • Kee, C. W., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(2), 435–440. [Link]

  • Kieltsch, I., et al. (2007). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 107(11), 5151–5173. [Link]

  • Radical trifluoromethylation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Togni-II Reagent Mediated Selective Hydrotrifluoromethylation and Hydrothiolation of Alkenes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Trifluoromethylation of various heterocycles with Umemoto reagent II. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14195–14202. [Link]

  • Synthesis of trifluoromethyl alkanes. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 17, 2026, from [Link]

  • Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. (2020). Oriental Journal of Chemistry, 36(2), 185-199. [Link]

  • Structures of Umemoto reagents 3a–c. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Hartwig, J. F. (2011). Catalysis for Fluorination and Trifluoromethylation. Inorganic Chemistry, 50(21), 10592–10604. [Link]

  • Recent Advances in Transition Metal-Promoted Trifluoromethylation Reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 23(13), 3045-3062. [Link]

  • Alonso, E. R., & del Pozo, C. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal, 20(50), 16394–16409. [Link]

  • Trifluoromethyltrimethylsilane. (2021). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Togni reagent II. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Common trifluoromethylation reagents grouped according to their... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Peko, T., & Vasdev, N. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Molecules, 26(21), 6527. [Link]

  • Recent progress in trifluoromethylation: strategies and Applications. (n.d.). Wechem. Retrieved January 17, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 17, 2026, from [Link]

  • Unique Reactivity of Fluorinated Molecules with Transition Metals. (2015). CHIMIA International Journal for Chemistry, 69(7), 417-422. [Link]

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 844–852. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). Oakwood Chemical. Retrieved January 17, 2026, from [Link]

  • A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. (2022). ChemRxiv. [Link]

  • Langlois, B. R., Billard, T., & Roussel, S. (2005). Nucleophilic Trifluoromethylation. Some Recent Reagents and Their Stereoselective Aspects. Journal für praktische Chemie, 347(5), 589-603. [Link]

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Shen, X., & Zhang, C. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1543–1553. [Link]

Sources

Technical Support Center: Overcoming Challenges in Carbonic Anhydrase IX Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbonic Anhydrase IX (CA IX) Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying this critical oncology target. CA IX's role in tumor hypoxia and pH regulation makes it a compelling target for novel cancer therapeutics.[1][2][3][4][5][6] However, obtaining reliable and reproducible data from in vitro and cell-based inhibition assays requires a nuanced understanding of the enzyme's biochemistry and the potential pitfalls of common assay methodologies.

This guide provides in-depth troubleshooting advice, detailed protocols for key assays, and answers to frequently asked questions. Our goal is to empower you with the expertise to generate high-quality, trustworthy data in your CA IX inhibitor screening and characterization efforts.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during CA IX inhibition assays, organized by the observable issue. We delve into the root causes and provide actionable solutions.

Issue 1: High Variability Between Replicate Wells

Question: My IC50 values are inconsistent across experiments, and replicates within the same plate show poor correlation. What's going on?

Answer: Several factors can contribute to high variability. Let's break them down:

  • Inhibitor Precipitation: This is a primary culprit, especially for hydrophobic small molecules.

    • Causality: Many organic compounds have limited aqueous solubility. When a concentrated stock in a solvent like DMSO is diluted into an aqueous assay buffer, the compound can crash out of solution, leading to an unknown and inconsistent concentration in your wells.

    • Solutions:

      • Solubility Assessment: Before starting your assay, determine the maximum soluble concentration of your inhibitor in the final assay buffer.

      • DMSO Concentration: Keep the final DMSO concentration consistent across all wells, including controls. While higher DMSO can aid solubility, it's crucial to stay within the tolerance limits of the enzyme and the assay itself (typically ≤ 1%).[7]

      • Fresh Dilutions: Always prepare fresh serial dilutions of your inhibitor for each experiment. Avoid storing aqueous dilutions.[7]

      • Visual Inspection: After adding the inhibitor to the plate, visually inspect for any cloudiness or precipitate.

  • Inconsistent Pipetting and Mixing:

    • Causality: Small volumes are prone to error. Inaccurate pipetting of the enzyme, substrate, or inhibitor will directly impact the reaction rate. Inadequate mixing can lead to localized concentration gradients.

    • Solutions:

      • Calibrated Pipettes: Regularly calibrate your pipettes.

      • Proper Technique: Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions.

      • Thorough Mixing: Ensure gentle but thorough mixing after each component addition. A brief orbital shake can homogenize the well contents.

  • Edge Effects in Microplates:

    • Causality: The outer wells of a microplate are more susceptible to evaporation during incubation, which can alter reagent concentrations.[7][8]

    • Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile water or buffer to create a humidity barrier.[7][8]

  • Inconsistent Cell Seeding (Cell-Based Assays):

    • Causality: Uneven cell distribution in the plate will lead to variable CA IX expression and, consequently, variable inhibitor response.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between plating wells to prevent settling.[8]

Issue 2: No or Weak Inhibition Observed with a Known Inhibitor

This can be a perplexing issue, suggesting a fundamental problem with the assay system.

Question: I'm using a well-characterized inhibitor like Acetazolamide or SLC-0111, but I'm not seeing the expected level of inhibition. Why?

Answer: This points to a problem with either the enzyme's activity or the assay conditions.

  • Inactive Enzyme:

    • Causality: Recombinant enzymes can lose activity due to improper storage, handling, or repeated freeze-thaw cycles.[9][10]

    • Solutions:

      • Aliquoting: Upon receipt, aliquot your recombinant CA IX into single-use volumes and store at the recommended temperature (typically -70°C or -80°C) to avoid freeze-thaw cycles.[9][10]

      • Positive Control: Always run a positive control with a known, potent inhibitor like Acetazolamide to verify enzyme activity.[8][10]

      • Supplier Specifications: Check the enzyme's specific activity on the manufacturer's datasheet and ensure your assay results for the uninhibited enzyme are in the expected range.[9]

  • Suboptimal Assay Conditions:

    • Causality: CA IX activity is sensitive to pH, temperature, and substrate concentration. Deviations from the optimal range can mask true inhibition.[8][11]

    • Solutions:

      • pH Verification: Ensure your assay buffer is at the correct pH. For the commonly used p-NPA esterase assay, a pH of 7.4-7.5 is typical.[9][11]

      • Temperature Control: Maintain a consistent and appropriate temperature throughout the assay. Stopped-flow assays are often run at 25°C, while esterase assays are typically performed at room temperature.[12][13]

      • Substrate Concentration: The concentration of your substrate (e.g., p-NPA) should be appropriate for the assay. This is often near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Degraded Inhibitor:

    • Causality: Inhibitor stocks, especially in solution, can degrade over time.

    • Solution: Use a fresh stock of the inhibitor or one that has been stored correctly (desiccated, protected from light).[8]

  • Low CA IX Expression (Cell-Based Assays):

    • Causality: CA IX is strongly induced by hypoxia.[3][4][14] If cells are cultured under normoxic conditions, CA IX expression may be too low to detect a significant inhibitory effect.

    • Solutions:

      • Induce Hypoxia: Culture your cells under hypoxic conditions (e.g., 1% O2) for 16-24 hours to induce robust CA IX expression.[1][8]

      • Confirm Expression: Verify CA IX expression levels using Western blot, flow cytometry, or immunofluorescence.[8]

Issue 3: False Positives or Assay Interference

False positives can be particularly misleading in high-throughput screening campaigns.

Question: I've identified several "hits" from my screen, but they don't seem to be true CA IX inhibitors upon further investigation. What could be causing this?

Answer: Assay interference is a common source of false positives. It's crucial to distinguish true inhibition from artifacts.

  • Compound Aggregation:

    • Causality: Some compounds can form aggregates at higher concentrations, which can non-specifically sequester and inhibit enzymes. This is a notorious mechanism for false positives in drug discovery.

    • Solution: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to disrupt aggregate formation. Re-test your hits in the presence of the detergent; true inhibitors should retain their activity, while aggregators will often appear less potent.

  • Spectrophotometric Interference (Colorimetric Assays):

    • Causality: If you are using a colorimetric assay like the p-NPA assay, a colored or fluorescent compound can interfere with the absorbance reading.[15][16] A compound that precipitates can also scatter light, leading to a false increase in absorbance.

    • Solutions:

      • Pre-read Plate: Before initiating the enzymatic reaction, read the absorbance of the plate containing the buffer, enzyme, and inhibitor. This will give you a baseline to correct for any intrinsic absorbance of the compound.

      • Counter-Screen: Run the assay in the absence of the enzyme to see if the compound reacts directly with the substrate or degrades spontaneously under the assay conditions.

  • Reactivity with Assay Components:

    • Causality: Some compounds, particularly those with reactive functional groups, can covalently modify the enzyme or other assay components, leading to non-specific inhibition.

    • Solution: This can be more challenging to diagnose. If you suspect reactivity, consider using orthogonal assays. If a compound is a potent hit in the p-NPA esterase assay, confirm its activity using the more physiologically relevant CO2 hydration assay.[12][17]

Key Experimental Protocols & Workflows

Here we provide step-by-step methodologies for the two most common CA IX inhibition assays.

Protocol 1: p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay

This is a convenient, high-throughput colorimetric assay based on the esterase activity of carbonic anhydrases.[15][17] CA IX catalyzes the hydrolysis of the colorless p-NPA to the yellow p-nitrophenol, which can be monitored at ~405 nm.[15][16]

Table 1: Recommended Reagent Concentrations for p-NPA Assay

ReagentStock ConcentrationWorking ConcentrationSolvent
Recombinant Human CA IX1 mg/mL0.2 - 0.5 µMAssay Buffer
p-Nitrophenyl Acetate (p-NPA)100 mM0.5 - 1.0 mMAcetone or Ethanol
Test Inhibitor10 mMVaries (e.g., 1 nM - 100 µM)DMSO
Assay Buffer10X (e.g., 125 mM Tris, 750 mM NaCl, pH 7.5)1XDeionized Water

Step-by-Step Procedure (96-well plate format):

  • Prepare Reagents: Prepare all reagents as described in Table 1. Ensure the Assay Buffer is at the correct pH and room temperature.

  • Inhibitor Plating: Prepare serial dilutions of your test compounds in DMSO. Add 1 µL of each inhibitor dilution to the appropriate wells of a clear, flat-bottom 96-well plate. For control wells (no inhibitor), add 1 µL of DMSO.

  • Enzyme Addition: Dilute the recombinant human CA IX to the desired working concentration in 1X Assay Buffer. Add 100 µL of the diluted enzyme to each well (except for the substrate blank wells).

  • Pre-incubation: Gently mix the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Prepare the p-NPA substrate solution by diluting the stock into 1X Assay Buffer. Initiate the reaction by adding 100 µL of the p-NPA solution to all wells. The final volume should be ~200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.[9]

  • Data Analysis:

    • Determine the initial reaction velocity (Vmax, in OD/min) for each well from the linear portion of the kinetic curve.

    • Subtract the velocity of the substrate blank from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: p-NPA Assay

pNPA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_inhibitor Plate Inhibitor Dilutions & DMSO Controls reagents->plate_inhibitor add_enzyme Add Enzyme to Wells plate_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add p-NPA) pre_incubate->add_substrate read_plate Kinetic Read at 405 nm (5-10 min) add_substrate->read_plate calc_velocity Calculate Initial Velocity (Vmax) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the p-NPA colorimetric assay.

Protocol 2: Stopped-Flow CO2 Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases. It directly measures the enzyme's physiological reaction: the hydration of CO2.[12][13] The assay rapidly mixes a CO2-saturated solution with a solution containing the enzyme and a pH indicator, monitoring the resulting pH change over milliseconds.[12]

Step-by-Step Procedure:

  • Instrument Setup: Turn on the stopped-flow spectrophotometer and allow the lamp to warm up. Equilibrate the sample handling unit to the desired temperature (e.g., 25°C).[12]

  • Prepare Solutions:

    • Buffer/Indicator Solution (Syringe A): Prepare a buffer (e.g., HEPES or TAPS) containing a pH indicator (e.g., phenol red). Add the CA IX enzyme and varying concentrations of the inhibitor to this solution.

    • CO2 Solution (Syringe B): Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water. Keep this solution on ice to maintain saturation.[12]

  • Loading the Instrument: Load the two solutions into the drive syringes of the stopped-flow instrument.

  • Measurement:

    • Initiate the rapid mixing. The instrument will push the contents of both syringes into a mixing chamber and then into an observation cell.

    • The hydration of CO2 produces protons, causing a decrease in pH, which is detected by a change in the absorbance of the pH indicator.[12]

    • The instrument records the change in absorbance over time (typically over a few hundred milliseconds).

  • Data Analysis:

    • The initial rate of the reaction is calculated from the slope of the absorbance vs. time curve.

    • Rates are measured for the uninhibited enzyme and for various inhibitor concentrations.

    • IC50 or Ki values are determined by plotting the reaction rates against the inhibitor concentration.

Logical Diagram: Stopped-Flow Assay Principle

Stopped_Flow_Principle cluster_syringes Syringes SyringeA Syringe A (Enzyme + Inhibitor + pH Indicator) Mixer Rapid Mixing SyringeA->Mixer SyringeB Syringe B (CO2-Saturated Water) SyringeB->Mixer Reaction CO2 + H2O --(CA IX)--> H+ + HCO3- Mixer->Reaction Detection pH Decrease Detected (Absorbance Change) Reaction->Detection Output Kinetic Trace (Absorbance vs. Time) Detection->Output

Caption: Principle of the stopped-flow CO2 hydration assay.

Frequently Asked Questions (FAQs)

Q1: Which assay should I use: the p-NPA esterase assay or the CO2 hydration assay?

A1: The choice depends on your goal. The p-NPA assay is simple, cost-effective, and ideal for high-throughput screening (HTS) of large compound libraries to find initial hits.[16][17] However, it measures a non-physiological esterase activity.[17] The stopped-flow CO2 hydration assay is more complex and lower-throughput but measures the true, physiologically relevant enzymatic activity.[12][13][18] It is the preferred method for validating hits from an HTS campaign and for detailed kinetic characterization of lead compounds.

Q2: My inhibitor is very potent in the biochemical assay but shows weak activity in my cell-based assay. What could be the reason?

A2: This is a common challenge in drug discovery and highlights the difference between inhibiting a purified enzyme and affecting a biological system.

  • Cell Permeability: CA IX's active site is extracellular.[4] If your inhibitor has poor membrane permeability, it might not be an issue for inhibiting CA IX. However, many sulfonamide-based inhibitors are designed to be cell-impermeable to avoid off-target effects on intracellular CA isoforms (like CA I and CA II).[4][19] If you are measuring a downstream intracellular effect, this could be a factor.

  • Protein Binding: The inhibitor may bind to proteins in the cell culture medium (like albumin), reducing its free concentration available to bind to CA IX.

  • Drug Efflux: Cancer cells can actively pump out compounds using efflux pumps, preventing the inhibitor from reaching an effective concentration near the enzyme.

  • Cellular Environment: The complex tumor microenvironment, which is difficult to replicate perfectly in vitro, can influence inhibitor efficacy.

Q3: How can I ensure the selectivity of my inhibitor for CA IX over other CA isoforms?

A3: This is critical, as off-target inhibition of ubiquitous isoforms like CA II can lead to undesirable side effects.[4]

  • Isoform Panel Screening: You must test your inhibitor against a panel of key CA isoforms, especially the highly abundant cytosolic CA I and CA II, and the other tumor-associated transmembrane isoform, CA XII.

  • Structural Biology: Co-crystallization of your inhibitor with CA IX and off-target isoforms can provide invaluable insights into the structural basis of its selectivity (or lack thereof).

  • Cell-Based Selectivity: Use a control cell line that does not express CA IX to assess off-target effects. For example, compare the inhibitor's effect on a CA IX-positive cell line (e.g., HT-29) versus a CA IX-negative line.[8]

Q4: Do I need to use hypoxic conditions for my cell-based assays?

A4: Yes, for most cell lines, it is highly recommended. CA IX is a hypoxia-inducible protein, and its expression is often low to negligible under normoxic conditions.[3][6][14] To study the effects of inhibiting CA IX, you need to ensure the target is present at significant levels. Culturing cells in a hypoxic chamber (1% O2) is the standard method to robustly induce CA IX expression and create a more physiologically relevant model of the tumor microenvironment.[1][8]

References

  • Olschewski, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Forster, R. E., et al. (1987). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Carbonic Anhydrase IX (CA9). Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • Afrin, A., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Retrieved from [Link]

  • Steiner, H., et al. (1976). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. ACS Publications. Retrieved from [Link]

  • Prukova, D., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. Retrieved from [Link]

  • Geers, C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Retrieved from [Link]

  • Geers, C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]

  • Chen, L., et al. (n.d.). Is carbonic anhydrase IX a validated target for molecular imaging of cancer and hypoxia?. Oncotarget. Retrieved from [Link]

  • Jo, B.-H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Retrieved from [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from [Link]

  • Mboge, M. Y., et al. (2016). Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases. PubMed Central. Retrieved from [Link]

  • Arslan, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Taylor & Francis Online. Retrieved from [Link]

  • McDonald, P. C., et al. (2022). Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. PMC - PubMed Central. Retrieved from [Link]

  • Ward, C., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. PubMed Central. Retrieved from [Link]

  • Chafe, S. C., et al. (2023). Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death. PMC - NIH. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. PMC. Retrieved from [Link]

  • NeoGenomics Laboratories. (n.d.). Carbonic Anhydrase IX (CA IX). Retrieved from [Link]

  • McDonald, P. C., et al. (2012). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. PMC. Retrieved from [Link]

  • Parks, S. K., et al. (2013). Inhibition of pH regulation as a therapeutic strategy in hypoxic human breast cancer cells. Oncotarget. Retrieved from [Link]

  • Wigerup, C., et al. (2016). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncotarget. Retrieved from [Link]

  • BioWorld. (2025). CAIX inhibition could be approach to neuroblastoma treatment. Retrieved from [Link]

  • Angeli, A., et al. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. NIH. Retrieved from [Link]

  • Gliga, L. I., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Retrieved from [Link]

Sources

Interpreting ambiguous results in carbonic anhydrase inhibition screening.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibition Screening. As a ubiquitous enzyme family critical to numerous physiological processes, carbonic anhydrases are compelling therapeutic targets.[1][2] High-throughput screening (HTS) has accelerated the discovery of novel CA inhibitors, but these campaigns are often plagued by ambiguous results and false positives that can consume significant resources.[3][4]

This guide is designed to serve as a field-proven resource for navigating the complexities of CA screening. Moving beyond simple procedural lists, we will delve into the mechanistic basis of common experimental artifacts and provide robust, self-validating protocols to help you distinguish true, specific inhibitors from promiscuous compounds and other sources of assay interference. Our goal is to equip you with the expertise to confidently interpret your data, troubleshoot confounding results, and advance valid lead candidates.

Troubleshooting Guide: Interpreting Ambiguous Results

This section addresses specific, challenging scenarios you may encounter during your screening campaign. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing a clear path to resolution.

Question 1: My dose-response curve is unusually steep (Hill slope > 1.5) or looks "biphasic." What's happening?

A steep dose-response curve, where a small change in inhibitor concentration leads to a dramatic drop in enzyme activity, is a classic red flag in enzyme assays and often indicates a non-standard mechanism of inhibition.[5]

Potential Cause 1: Compound Aggregation

This is the most common cause of steep curves and promiscuous inhibition.[3][6] Above a certain critical aggregation concentration (CAC), many organic molecules self-associate into colloidal aggregates (typically 100-500 nm in diameter).[7] These aggregates can nonspecifically sequester and inhibit enzymes by surface adsorption, leading to potent but artifactual activity.[8] This mechanism is often highly cooperative, resulting in a sharp transition from no inhibition to complete inhibition over a narrow concentration range.

Potential Cause 2: Stoichiometric (Tight-Binding) Inhibition

If your inhibitor's affinity (Kᵢ) for the enzyme is very high (e.g., low nanomolar or picomolar) and close to the enzyme concentration used in the assay, the standard Michaelis-Menten and Cheng-Prusoff assumptions are no longer valid.[9][10] In this "tight-binding" regime, a significant fraction of the inhibitor is bound to the enzyme, depleting the free inhibitor concentration. The IC₅₀ then becomes dependent on the enzyme concentration, not just the Kᵢ, and the curve appears steep.[5]

Potential Cause 3: Compound Insolubility

If the compound precipitates out of solution at higher concentrations, the effective concentration of the inhibitor plateaus, which can distort the dose-response curve and prevent it from reaching 100% inhibition, sometimes creating a biphasic appearance.

Diagnostic Workflow & Solutions

It is critical to systematically investigate these possibilities. The following workflow provides a logical sequence of experiments to pinpoint the underlying cause.

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}

Figure 1. Diagnostic workflow for steep dose-response curves.

1. Detergent Sensitivity Assay: This is the most direct test for aggregation-based inhibition.[11][12] Re-run the dose-response experiment in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[13] Detergents disrupt the formation of colloidal aggregates.[12]

  • Result: If the inhibitor's potency is significantly reduced (a rightward shift in the IC₅₀) or completely abolished in the presence of detergent, aggregation is the highly likely cause.
  • Action: The compound should be flagged as a probable promiscuous inhibitor and deprioritized.[7]

2. Enzyme Concentration Dependence Assay: To test for tight-binding inhibition, perform the IC₅₀ determination at two or three different enzyme concentrations (e.g., 1x, 5x, and 10x).

  • Result: For a true tight-binder, the IC₅₀ will increase linearly with the enzyme concentration.[5] For a classical, non-aggregating inhibitor, the IC₅₀ will be independent of the enzyme concentration.
  • Action: If tight-binding is confirmed, the standard Cheng-Prusoff equation is inappropriate. The data must be fit to the Morrison equation to determine the true Kᵢ.
Question 2: My inhibitor shows activity, but the results are not reproducible. What are the common sources of variability?

Irreproducible IC₅₀ values are a common frustration that can stem from issues with the compound, the reagents, or the assay procedure itself.

Potential Cause 1: Compound Instability

The test compound may be unstable in the aqueous assay buffer, degrading over the course of the experiment. This is particularly relevant for compounds with reactive functional groups or those susceptible to hydrolysis.

Potential Cause 2: Time-Dependent Inhibition

Some inhibitors bind slowly or form a covalent bond with the enzyme, leading to inhibition that increases with pre-incubation time. If the pre-incubation time between the enzyme and inhibitor is not precisely controlled, the measured IC₅₀ will vary.

Potential Cause 3: Reagent Quality and Handling

Inconsistent quality of the enzyme stock, substrate solution, or buffers can introduce significant variability. For example, using a CA enzyme stock that has undergone multiple freeze-thaw cycles can lead to a loss of activity.[14] Similarly, the substrate used in the common esterase assay, p-nitrophenyl acetate (p-NPA), can hydrolyze spontaneously, especially at a non-neutral pH, leading to high background signal.[15]

Diagnostic Workflow & Solutions

1. Assess Compound Stability: Incubate the compound in the assay buffer for the full duration of the experiment. At various time points, analyze the sample by HPLC or LC-MS to check for degradation products.

2. Evaluate Time-Dependence: Perform the inhibition assay with a fixed concentration of inhibitor (e.g., its approximate IC₅₀) but vary the pre-incubation time with the enzyme from 0 to 60 minutes before adding the substrate.

  • Result: If inhibition increases over time, you have a time-dependent inhibitor.
  • Action: A consistent pre-incubation time must be chosen and strictly adhered to for all future experiments to ensure reproducibility. Report this time along with the IC₅₀ value.

3. Implement Strict Quality Control:

  • Enzyme: Aliquot the enzyme upon receipt and store at -80°C to avoid freeze-thaw cycles. Always run a positive control inhibitor (e.g., Acetazolamide) on every plate to ensure the enzyme is behaving as expected.[16]
  • Substrate: Prepare fresh p-NPA substrate solution daily. Do not use old or discolored solutions.
  • Assay Plate: Ensure consistent and thorough mixing on the assay plate. Centrifuge plates briefly after adding reagents to ensure all components are at the bottom of the wells.
Question 3: My hit from the primary screen is also active against unrelated enzymes. Is it a valid inhibitor?

Activity against multiple, unrelated targets is a hallmark of a promiscuous inhibitor.[4][6] While true polypharmacology exists, artifactual promiscuity is far more common in early-stage screening and is often caused by compound aggregation.[17]

Diagnostic Workflow & Solutions

1. Run a Counter-Screen: The most effective way to identify promiscuous compounds is to test them against a readily available, unrelated enzyme. AmpC β-lactamase is an excellent choice as it is robust, and its activity is rarely inhibited by specific, well-behaved molecules.[7][11]

  • Result: If your compound inhibits both carbonic anhydrase and β-lactamase, it is highly likely an aggregator.
  • Action: As described previously, confirm this hypothesis with a detergent sensitivity assay. Compounds that inhibit via aggregation are generally not viable starting points for drug discovery and should be eliminated.

2. Check for Assay Interference: Some compounds can interfere directly with the assay readout rather than the enzyme. For example, colored compounds can absorb light at the same wavelength as the product of the p-NPA assay (405 nm), appearing as inhibitors.[16]

  • Diagnostic Test: Run a control experiment with the compound and substrate in buffer, but without the enzyme.
  • Result: If you still see a change in absorbance, the compound is interfering with the assay components or readout.
  • Action: If interference is confirmed, the compound must be tested in an orthogonal assay that uses a different detection method (e.g., a fluorescence-based assay or a direct CO₂ hydration assay).[18][19]
Artifact TypeKey CharacteristicsRecommended Diagnostic Test(s)
Compound Aggregation Steep dose-response, time-dependent inhibition, sensitive to detergent, inhibits unrelated enzymes.Detergent Sensitivity Assay, Counter-Screen (e.g., β-lactamase).[7][11]
Assay Interference Compound absorbs at detection wavelength, quenches fluorescence, or reacts with substrate.No-enzyme control (compound + substrate).
Tight-Binding Inhibition Steep dose-response, IC₅₀ is dependent on enzyme concentration.Enzyme Concentration Dependence Assay.[5]
Compound Instability Poorly reproducible IC₅₀ values, loss of activity over time.HPLC or LC-MS analysis of compound in assay buffer over time.
Table 1. Summary of common artifacts in carbonic anhydrase inhibition assays.

Detailed Experimental Protocols

Protocol 1: Detergent Sensitivity Assay for Compound Aggregation

This protocol determines if a compound's inhibitory activity is dependent on aggregation by testing its potency in the presence and absence of a non-ionic detergent.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Carbonic Anhydrase (e.g., hCA II) stock solution

  • CA Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)[20]

  • Substrate (p-nitrophenyl acetate, p-NPA) stock solution (e.g., 20 mM in acetonitrile)

  • Triton X-100 (10% stock solution)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer A: Standard CA Assay Buffer.

    • Assay Buffer B: CA Assay Buffer containing 0.02% Triton X-100. (This will be diluted 2-fold in the final reaction to 0.01%).

  • Compound Plating: Prepare serial dilutions of your test compound in parallel in two separate 96-well plates.

  • Enzyme Addition:

    • To Plate 1, add CA diluted in Assay Buffer A to all wells.

    • To Plate 2, add CA diluted in Assay Buffer B to all wells.

    • Include appropriate controls: "enzyme only" (no inhibitor) and "blank" (no enzyme).

  • Pre-incubation: Incubate both plates at room temperature for 15 minutes.

  • Initiate Reaction: Add p-NPA substrate to all wells of both plates to initiate the reaction. The final concentration of p-NPA is typically 1 mM.[20]

  • Read Plate: Immediately begin reading the absorbance at 405 nm in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each well.

    • Normalize the rates to the "enzyme only" control.

    • Plot percent inhibition versus log[inhibitor] for both conditions (with and without detergent) and fit to a four-parameter logistic equation to determine the IC₅₀ values.

    • Interpretation: A significant rightward shift (>3-fold) in the IC₅₀ in the presence of Triton X-100 strongly suggests inhibition by aggregation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the essential controls I must include in my screening plates? A: Every assay plate should include:

  • Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO). This defines the maximum signal window.

  • Positive Control (100% Inhibition): Enzyme + Substrate + a known, potent CA inhibitor like Acetazolamide. This confirms assay performance.[16]

  • Blank Control: Substrate + Buffer only (no enzyme). This measures the rate of non-enzymatic substrate hydrolysis and should be subtracted from all other readings.

  • Test Compound Controls: For each test compound, a well containing only the compound and substrate (no enzyme) should be included to check for direct assay interference.

Q2: I performed my primary screen using the p-NPA esterase assay. Is this sufficient, or do I need to use another method? A: The p-NPA esterase assay is a convenient and widely used method for HTS due to its simplicity and colorimetric readout.[16][21] However, it measures the inhibition of an artificial substrate's hydrolysis, not the enzyme's primary physiological function: CO₂ hydration. While there is often a good correlation, discrepancies can and do occur.[21] Therefore, it is considered essential best practice to validate your primary hits using an orthogonal assay that directly measures the inhibition of CO₂ hydration, such as the stopped-flow spectrophotometric assay.[18] This ensures that your lead compounds are genuine inhibitors of the biologically relevant reaction.

Q3: How do I calculate the Kᵢ from my IC₅₀ value? A: For reversible, non-tight-binding inhibitors, the Kᵢ (inhibition constant), which reflects the binding affinity, can be calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the assay.

  • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

It is crucial to first determine the Kₘ of your enzyme for the substrate under your specific assay conditions. Note that this equation is only valid for competitive inhibitors and under conditions where [Enzyme] << Kᵢ.[9] For other inhibition modalities, different equations are required, and a full kinetic analysis is recommended.[22]

Q4: What is the mechanism of carbonic anhydrase and how do classical inhibitors work? A: Carbonic anhydrase catalyzes the rapid interconversion of CO₂ and bicarbonate. The active site contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. The zinc ion polarizes the water molecule, lowering its pKa and facilitating its deprotonation to a highly nucleophilic zinc-bound hydroxide ion. This hydroxide attacks the CO₂ substrate to form bicarbonate. Classical sulfonamide inhibitors (like Acetazolamide) work by coordinating directly to the active site zinc ion, displacing the catalytic water/hydroxide and blocking the reaction.[1][23]

digraph "CA_Mechanism" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Simplified catalytic cycle of carbonic anhydrase and sulfonamide inhibition.

References

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

  • Silman, I., et al. (2020). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

  • Seidler, J., et al. (2003). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Docking.org. [Link]

  • LaPointe, P., et al. (2018). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Chemical Biology. [Link]

  • Dahlin, J. L., et al. Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]

  • Inglese, J., et al. (2007). Interpreting steep dose-response curves in early inhibitor discovery. Journal of Biomolecular Screening. [Link]

  • Akhtar, M. S., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. [Link]

  • Dar'in, D., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Roy, P., et al. (2021). Enzyme Aggregation and Fragmentation Induced by Catalysis Relevant Species. Physical Chemistry Chemical Physics. [Link]

  • LaPlante, B., et al. (2020). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. [Link]

  • Santiago, J. (2023). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. [Link]

  • Grienke, U., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Biomolecules. [Link]

  • Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Olaru, A., et al. (2015). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Grienke, U., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. PMC - NIH. [Link]

  • Loun, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Elleuche, S., et al. (2010). Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. The Open Biochemistry Journal. [Link]

  • Wikipedia. (2024). IC50. [Link]

  • Kim, J., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. ResearchGate. [Link]

  • Kline, R. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Lindskog, S., & Liljas, A. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]

  • Jo, B. H., et al. (2018). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. [Link]

  • Christianson, D. W. (2017). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews. [Link]

  • ResearchGate. (2013). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]

  • ResearchGate. (2003). The effect of varying detergent concentration on enzyme activity. [Link]

  • Omoregie, E. O., et al. (2020). Field detection of urease and carbonic anhydrase activity using rapid and economical tests to assess microbially induced carbonate precipitation. Journal of Microbiological Methods. [Link]

  • D'Avino, C., et al. (2019). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. mAbs. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Prats, M., & Rodriguez, F. (1995). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • ResearchGate. (2019). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. [Link]

  • Alvarez-Garcia, D., et al. (2015). Mechanistic Explanation of the Weak Carbonic Anhydrase's Esterase Activity. International Journal of Molecular Sciences. [Link]

  • Nölle, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. [Link]

  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. [Link]

  • Winum, J. Y., et al. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. ChemMedChem. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Benzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide-based inhibitors. This guide is designed to provide you with practical, in-depth insights and actionable troubleshooting protocols to help you anticipate, identify, and mitigate off-target effects, thereby enhancing the specificity and reliability of your experimental data.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of drugs targeting a range of enzymes, most notably carbonic anhydrases and protein kinases.[1][2] However, the very features that make this scaffold effective can also lead to unintended interactions with other proteins, causing off-target effects that can confound experimental results and lead to toxicity.[3] This guide will walk you through a logical progression of identifying and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns that arise during the early stages of working with benzenesulfonamide-based inhibitors.

Q1: What are the most common off-target protein families for benzenesulfonamide-based inhibitors?

A: Due to the chemical properties of the sulfonamide group, which can act as a zinc-binding moiety, the most common off-targets are other metalloenzymes.[2] Specifically:

  • Carbonic Anhydrases (CAs): If your primary target is a kinase, off-target inhibition of various CA isoforms is a primary concern, and vice-versa.[1] The human genome contains 15 CA isoforms with varying expression patterns, and unintended inhibition of ubiquitously expressed isoforms like CA I and II can lead to side effects.[4]

  • Kinases: The ATP-binding pocket of kinases is highly conserved, making many kinase inhibitors promiscuous.[5][6] Benzenesulfonamide-based kinase inhibitors can inadvertently inhibit other kinases, leading to complex and difficult-to-interpret cellular phenotypes.[5]

  • Other Metalloenzymes: Depending on the overall structure of the molecule, other zinc-containing enzymes like matrix metalloproteinases (MMPs) or lipoxygenases could be potential off-targets.[7]

Q2: I have designed a new benzenesulfonamide inhibitor. How can I perform a quick, preliminary assessment of its potential off-target profile?

A: Before beginning costly and time-consuming wet lab experiments, in silico (computational) methods are invaluable for early risk assessment.[8] Several approaches can provide a predictive overview:

  • Target Prediction Servers: Web-based tools like SwissTargetPrediction, SuperPred, or CSNAP can predict potential targets based on the 2D and 3D similarity of your compound to known ligands.[9]

  • Structural Docking: If you have a crystal structure of your primary target, you can perform docking studies. More importantly, you can dock your compound into the binding sites of known high-risk off-targets (e.g., CA II, common kinases) to predict binding affinity.[10][11]

  • Pharmacophore Screening: This ligand-based approach uses the 3D arrangement of chemical features of your molecule to search for complementary protein structures in a database, which can reveal unexpected structural similarities to the binding sites of off-target proteins.

Q3: My inhibitor shows unexpected toxicity in my cell-based assays. Could this be an off-target effect?

A: Yes, this is a very common scenario.[3] If the observed cytotoxicity occurs at concentrations where your primary target is not expected to be fully engaged, or if the cellular phenotype does not match the known biology of your target, an off-target effect is a likely cause. For instance, potent inhibition of essential housekeeping kinases or other critical enzymes can lead to broad cellular toxicity that masks the specific effect of inhibiting your intended target.[12]

Q4: What is the first experimental step I should take to investigate potential off-target effects?

A: The most direct and informative first step is to perform a broad selectivity panel screening. This involves testing your inhibitor against a large number of purified enzymes in biochemical assays.

  • For Kinase Inhibitors: Use a commercial kinome profiling service.[13][14][15][16][17] These services can screen your compound against hundreds of kinases (a significant portion of the human kinome) and provide quantitative data on its inhibitory activity (e.g., IC50 or percent inhibition at a given concentration).[14][15][16]

  • For Carbonic Anhydrase Inhibitors: Screen against a panel of the most physiologically relevant CA isoforms (e.g., I, II, IV, IX, XII).[18][19]

This will give you an empirical "map" of your inhibitor's selectivity and immediately highlight the most potent off-targets to investigate further.

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guides for resolving specific, complex issues you may encounter during your experiments.

Troubleshooting Scenario 1: Discrepancy Between Biochemical and Cellular Potency

The Problem: Your benzenesulfonamide inhibitor shows high potency (e.g., a low nanomolar IC50) in a biochemical assay with a purified enzyme, but its potency is significantly lower (micromolar or higher AC50) in a cell-based assay.

Underlying Causality: This common issue often points to problems with the compound's ability to reach and engage its target within the complex cellular environment. The discrepancy is rarely due to the primary on-target interaction itself, but rather a host of other factors.

Logical Troubleshooting Workflow:

Caption: Workflow for troubleshooting biochemical vs. cellular potency.

Detailed Experimental Protocols:

Step 1: Assess Cellular Target Engagement Directly with a Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is a powerful technique that directly measures whether your compound is binding to its intended target inside intact cells.[20][21][22][23][24] It is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein against thermal denaturation.[21][24]

  • Protocol Outline:

    • Treatment: Treat intact cells with your inhibitor at various concentrations (and a vehicle control).

    • Heating: Heat the cell suspensions to a range of temperatures. Without the inhibitor, your target protein will denature and aggregate at a specific temperature.

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated (denatured) protein via centrifugation.

    • Detection: Quantify the amount of your target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

    • Analysis: A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the presence of your inhibitor, confirming target engagement.[22]

  • Interpreting the Results:

CETSA OutcomeCellular Potency (AC50)Likely CauseNext Step
No Thermal Shift Low (High µM)Poor cell permeability, rapid efflux, or intracellular metabolism.Investigate compound ADME properties.
Clear Thermal Shift Low (High µM)The compound is engaging the target, but a potent off-target is causing a dominant phenotype that masks the on-target effect.Proceed to Troubleshooting Scenario 2.
Clear Thermal Shift High (Low nM/µM)The compound is working as expected. The initial discrepancy may have been due to assay artifacts.Re-evaluate cellular assay conditions.
Troubleshooting Scenario 2: Observed Cellular Phenotype is Inconsistent with Target Biology

The Problem: Your inhibitor produces a clear cellular phenotype (e.g., apoptosis, cell cycle arrest), but this effect is not consistent with the known function of your intended target, or it is observed at concentrations where the target is not fully inhibited.

Underlying Causality: This strongly suggests that the observed phenotype is driven by one or more potent off-targets. The goal is to identify these off-targets and validate their role in the observed cellular response.

Logical Troubleshooting Workflow:

Caption: Workflow for identifying the source of an inconsistent phenotype.

Detailed Experimental Protocols:

Step 1: Unbiased Identification of Off-Targets

  • Rationale: While panel screening is a good first step, unbiased chemical proteomics approaches can identify off-targets directly from the relevant biological context (i.e., your cell lysate).

  • Recommended Technique: Activity-Based Protein Profiling (ABPP) or Chemical Proteomics

    • Probe Synthesis: Synthesize a version of your inhibitor with a clickable handle (e.g., an alkyne or azide).

    • Lysate Treatment: Incubate this probe with cell lysate in a competitive manner against your unmodified inhibitor.

    • Affinity Capture: Use "click" chemistry to attach the probe (and its bound proteins) to a resin (e.g., streptavidin-biotin).

    • Analysis: Elute the captured proteins and identify them using mass spectrometry. Proteins that are captured by the probe but not in the presence of excess unmodified inhibitor are potential targets.

Step 2: Validate the Phenotypic Contribution of the Off-Target

  • Rationale: Once you have a high-confidence off-target, you must confirm that its inhibition is responsible for the observed phenotype. The gold standard is to use orthogonal chemical tools.

  • Protocol: Phenotypic Comparison with Orthogonal Inhibitors

    • Select Tools:

      • Your Inhibitor (A): The benzenesulfonamide .

      • Orthogonal On-Target Inhibitor (B): A known, highly selective inhibitor for your intended target that is structurally distinct from your compound.

      • Orthogonal Off-Target Inhibitor (C): A known, highly selective inhibitor for the putative off-target you identified.

    • Experiment: Run your cellular phenotype assay in parallel with all three compounds across a full dose-response range.

    • Analysis:

Experimental OutcomeInterpretation
Phenotype of A matches B, but not C The observed phenotype is likely on-target .
Phenotype of A matches C, but not B The observed phenotype is likely off-target driven.
Phenotype of A is a composite of B and C The observed phenotype is a result of mixed on- and off-target effects.

Part 3: Strategies for Minimizing Off-Target Effects through Medicinal Chemistry

If troubleshooting confirms that off-target effects are a significant issue, rational drug design can be employed to improve the selectivity of your benzenesulfonamide inhibitor.

Structure-Activity Relationship (SAR) Insights:

  • The "Tail Approach": The benzenesulfonamide core often serves as the primary binding anchor (the "warhead"). Selectivity is typically achieved by modifying the "tail" portion of the molecule.[4][25] These modifications can exploit subtle differences in the amino acid residues surrounding the active site of the on-target versus off-target proteins.[4][26]

  • Exploiting Unique Pockets: Detailed structural analysis of your on-target and key off-targets can reveal unique sub-pockets near the active site.[6][27] Extending the inhibitor's structure to engage with these unique pockets can dramatically increase selectivity.

  • Allosteric Targeting: Instead of competing with the endogenous ligand (like ATP in kinases), designing an inhibitor that binds to a less-conserved allosteric site can be a powerful strategy for achieving high selectivity, even among closely related protein isoforms.[28]

Illustrative Example: Improving Kinase Selectivity

Caption: Medicinal chemistry strategy for enhancing inhibitor selectivity.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Vertex AI Search.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Vertex AI Search.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. Vertex AI Search.
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Vertex AI Search.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. Vertex AI Search.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Vertex AI Search.
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH. Vertex AI Search.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. Vertex AI Search.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. Vertex AI Search.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Vertex AI Search.
  • Kinome Profiling Service | MtoZ Biolabs. Vertex AI Search.
  • Quantitative Kinome Profiling Services - CD Biosynsis. Vertex AI Search.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. Vertex AI Search.
  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Public
  • Unveiling the Bioactivity of Benzenesulfonamides: A Comparative Guide to Structure-Activity Relationships - Benchchem. Vertex AI Search.
  • Kinase Screening & Profiling Service | Drug Discovery Support. Vertex AI Search.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Vertex AI Search.
  • Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. Vertex AI Search.
  • Kinase Panel Profiling I Pharmaron CRO Services. Vertex AI Search.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Vertex AI Search.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. Vertex AI Search.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH. Vertex AI Search.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Vertex AI Search.
  • CETSA. Vertex AI Search.
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC - PubMed Central. Vertex AI Search.
  • How can off-target effects of drugs be minimised?
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Public
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. Vertex AI Search.
  • Restriction Enzyme Troubleshooting Guide | New England Biolabs - BenchFly. Vertex AI Search.
  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - NIH. Vertex AI Search.
  • Are there experimental tests for off target effects in CRISPR?
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. Vertex AI Search.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. Vertex AI Search.
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. Vertex AI Search.
  • Guide to enzyme inhibitors : r/Mc
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Vertex AI Search.
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols - Benchchem. Vertex AI Search.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - MDPI. Vertex AI Search.
  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide - PubMed. Vertex AI Search.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Vertex AI Search.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Vertex AI Search.
  • Enzyme inhibitor - Wikipedia. Vertex AI Search.

Sources

Validation & Comparative

A Comparative Analysis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide and Other Carbonic Anhydrase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the investigational compound 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide within the broader landscape of carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural rationale, comparative efficacy, and the experimental methodologies crucial for evaluating novel CA inhibitors. While specific inhibitory data for this compound is not extensively available in peer-reviewed literature, this guide establishes a framework for its evaluation by comparing its structural features to well-characterized inhibitors and outlining the requisite experimental protocols.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2][3] This fundamental reaction is pivotal in a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[4][5] The human genome encodes for 16 different CA isoforms, which vary in their tissue distribution, subcellular localization, and catalytic activity.[2][6] The involvement of specific CA isoforms in the pathophysiology of various diseases has rendered them significant therapeutic targets.[7][8][9] For instance, inhibition of CA II and IV in the eye reduces aqueous humor secretion, making it a cornerstone for glaucoma treatment, while targeting tumor-associated isoforms like CA IX and XII is a promising strategy in oncology.[10][11][12]

The benzenesulfonamide scaffold represents the most established class of CA inhibitors.[13][14] These compounds typically exert their inhibitory effect by coordinating to the zinc ion within the enzyme's active site via their deprotonated sulfonamide group, mimicking the transition state of the native reaction.[14][15] The challenge and the key to therapeutic success lie in achieving isoform-selective inhibition to maximize efficacy and minimize off-target effects.[2][16][17]

Profile of this compound

This compound is a substituted benzenesulfonamide with the following chemical structure:

  • Formula: C₁₁H₁₃BrF₃NO₂S[18][19]

  • Molecular Weight: 360.2 g/mol [18][19]

  • Core Scaffold: Benzenesulfonamide

Based on its structure, it belongs to the classical sulfonamide class of CA inhibitors. The primary zinc-binding group (ZBG) is the sulfonamide moiety (-SO₂NH₂), which is N,N-disubstituted with ethyl groups in this case. The benzene ring is further substituted with a bromine atom and a trifluoromethyl group. These substitutions on the aromatic ring, often referred to as the "tail" of the inhibitor, are critical in determining the binding affinity and isoform selectivity by interacting with amino acid residues within and around the active site pocket.[16]

Structure-Activity Relationship (SAR) Insights

While direct experimental data for this specific compound is sparse, we can infer potential properties based on established SAR principles for benzenesulfonamide inhibitors:[13][15][16]

  • Sulfonamide Group: The N,N-diethyl substitution on the sulfonamide nitrogen may influence its acidity and steric profile, which in turn can affect its coordination with the active site zinc ion and its interactions with nearby residues like Thr199 and Thr200 (in hCA II).

  • Trifluoromethyl Group: The presence of a strong electron-withdrawing trifluoromethyl group is known to increase the acidity of the sulfonamide proton, which can favor deprotonation and stronger coordination to the zinc ion.[13] This often leads to enhanced inhibitory potency.

  • Bromo Group: The halogen substitution can contribute to binding through hydrophobic and halogen-bond interactions with the enzyme's active site. The position of these substituents is crucial for dictating isoform selectivity.[16]

Comparative Analysis with Established CA Inhibitors

To contextualize the potential of this compound, it is essential to compare it with well-characterized CA inhibitors. The following table summarizes the inhibition constants (Kᵢ) of several standard sulfonamide inhibitors against key hCA isoforms. Lower Kᵢ values indicate higher inhibitory potency.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Key Features & Applications
Acetazolamide 25012254.5Non-selective; Used for glaucoma, epilepsy, altitude sickness[8][20]
Dorzolamide 30000.5424041Topical, hCA II selective; Glaucoma treatment[10][20]
Brinzolamide 33000.39475.8Topical, hCA II selective; Glaucoma treatment[10][20]
SLC-0111 (Ureido-sulfonamide) --455.7Selective for tumor-associated isoforms; Investigational anticancer agent[21]

The key to a successful CA inhibitor lies not just in its potency against the target isoform but also in its selectivity over off-target isoforms, particularly the highly abundant cytosolic isoforms hCA I and hCA II, to reduce side effects.[16][17] For instance, an ideal anti-cancer CAI would potently inhibit hCA IX and/or hCA XII while sparing hCA I and II.[11][22]

Experimental Protocols for Comparative Evaluation

The definitive assessment of this compound requires rigorous experimental evaluation. The following are standard, validated protocols for determining the inhibitory activity and isoform selectivity of novel CA inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.[6][23][24] It directly measures the enzyme's physiological reaction.

Principle: The hydration of CO₂ by carbonic anhydrase results in the production of a proton, causing a rapid decrease in the pH of the solution.[23] This pH change is monitored in real-time using a pH indicator dye (e.g., phenol red) in a stopped-flow spectrophotometer. The rate of change in absorbance is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced in a concentration-dependent manner.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of appropriate pH (e.g., 20 mM HEPES-Tris, pH 7.5) containing the pH indicator.

    • Enzyme Solution: Prepare stock solutions of purified recombinant human CA isoforms (hCA I, II, IX, XII, etc.) in the assay buffer.

    • Inhibitor Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.

    • CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation: In a syringe of the stopped-flow instrument, mix the enzyme solution with various concentrations of the inhibitor (or vehicle control). Allow to incubate for a defined period (e.g., 15 minutes) to reach binding equilibrium.

  • Reaction Initiation and Data Acquisition:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument's mixing chamber.

    • Monitor the change in absorbance of the pH indicator at its λ_max over time (typically for 5-10 seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.

    • Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Esterase Activity Assay

This is a colorimetric method suitable for high-throughput screening of CA inhibitors.[4][24][25]

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenolate.[4][5] The rate of p-nitrophenolate formation is monitored spectrophotometrically at 400-405 nm. The presence of an inhibitor reduces the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).[4]

    • CA Working Solution: Dilute the CA stock solution to the desired concentration in cold Assay Buffer.

    • Substrate Stock Solution: Dissolve p-NPA in a solvent like acetonitrile or DMSO (e.g., 3 mM).[4]

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and a known inhibitor (positive control).

  • Assay Procedure (96-well plate format):

    • To the wells of a microplate, add the Assay Buffer, the inhibitor dilution (or vehicle), and the CA Working Solution.

    • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[4]

    • Initiate the reaction by adding the Substrate Solution to all wells.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration and plot the data to calculate the IC₅₀ value.

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing complex biological and experimental processes.

Inhibition_Mechanism cluster_ActiveSite CA Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His Coordination HCO3- HCO3- H2O->HCO3- Catalysis CO2 CO2 CO2->H2O Substrate H+ H+ HCO3-->H+ R-SO2NH- Inhibitor (anionic) R-SO2NH-->Zn(II) Competitive Inhibition (Displaces H2O)

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation In Vitro Evaluation Compound_Design Design Novel Inhibitor (e.g., 3-Bromo-N,N-diethyl-5- (trifluoromethyl)benzenesulfonamide) Synthesis Chemical Synthesis & Purification Compound_Design->Synthesis HTS_Assay Esterase Assay (p-NPA) (High-Throughput Screening) Synthesis->HTS_Assay Initial Screening Gold_Standard_Assay Stopped-Flow CO2 Hydration Assay (Determine Ki values) HTS_Assay->Gold_Standard_Assay Hit Confirmation Selectivity_Panel Isoform Selectivity Profiling (hCA I, II, IV, IX, XII, etc.) Gold_Standard_Assay->Selectivity_Panel Lead_Optimization Lead Optimization (Further Synthesis) Selectivity_Panel->Lead_Optimization SAR Data

Caption: Workflow for the evaluation of novel carbonic anhydrase inhibitors.

Conclusion and Future Directions

This compound is a compound of interest within the well-established benzenesulfonamide class of carbonic anhydrase inhibitors. Based on its structural features, particularly the electron-withdrawing trifluoromethyl group, it is hypothesized to be a potent CA inhibitor. However, its efficacy and, crucially, its isoform selectivity profile can only be determined through rigorous experimental testing using standardized assays such as the stopped-flow CO₂ hydration method.

This guide provides the foundational knowledge and detailed protocols necessary for such an evaluation. By comparing its performance against established inhibitors like acetazolamide and dorzolamide, and profiling it against a panel of physiologically relevant CA isoforms, researchers can ascertain its therapeutic potential for diseases ranging from glaucoma to cancer. The path forward involves synthesizing the compound and subjecting it to the described in vitro evaluation workflow to generate the critical data needed to validate its promise as a novel CA inhibitor.

References

  • G., De Simone, and C. T. Supuran. "Carbonic anhydrase inhibitors as anti-inflammatory and antitumor agents." Current medicinal chemistry 17.15 (2010): 1535-1549.
  • Supuran, C. T., et al. "Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry." ACS medicinal chemistry letters 4.8 (2013): 748-752.
  • Wikipedia contributors. "Carbonic anhydrase inhibitor." Wikipedia, The Free Encyclopedia. Wikipedia, The Free Encyclopedia, 15 Jan. 2024. Web. 17 Jan. 2024.
  • Gudala, K., et al. "Carbonic Anhydrase Inhibitors." StatPearls [Internet].
  • BenchChem. "A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity." BenchChem, 2025.
  • Rana, N., et al. "Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity." Journal of medicinal chemistry 60.3 (2017): 1015-1027.
  • BenchChem. "Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay." BenchChem, 2025.
  • Ozen, S. O., et al. "An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors." Journal of enzyme inhibition and medicinal chemistry 32.1 (2017): 938-943.
  • Supuran, C. T. "Clinical applications of the carbonic anhydrase inhibitors in ophthalmology.
  • BenchChem. "Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors." BenchChem, 2025.
  • BenchChem.
  • Nocentini, A., and C. T. Supuran. "An overview of carbohydrate-based carbonic anhydrase inhibitors." Journal of enzyme inhibition and medicinal chemistry 35.1 (2020): 1739-1752.
  • Slastana, A., et al. "Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity." ACS omega 6.5 (2021): 3848-3860.
  • Drugs.com. "List of Carbonic anhydrase inhibitors." Drugs.com.
  • Angeli, A., et al. "Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study." Chemical science 5.7 (2014): 2711-2720.
  • Nocentini, A., and C. T. Supuran. "An overview of carbohydrate-based carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, 2020, pp. 1739-1752.
  • Angeli, A., et al. "Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells." Journal of enzyme inhibition and medicinal chemistry 36.1 (2021): 1284-1296.
  • De Simone, G., and C. T. Supuran. "Quantitative structure-activity relationships of carbonic anhydrase inhibitors." Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques 60 (2003): 171-204.
  • Huang, Z., et al. "Carbonic anhydrase inhibitors in the management of macular edema: A review of the literature." Medical hypotheses, discovery & innovation in ophthalmology journal 11.1 (2022): 34.
  • Taylor & Francis Online. "Carbonic anhydrase inhibitors – Knowledge and References."
  • BenchChem. "A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitor Scaffolds." BenchChem, 2025.
  • BenchChem. "A Comparative Guide to Carbonic Anhydrase II Inhibition: Evaluating Carbamate-Based Inhibitors Against Standard Sulphonamides." BenchChem, 2025.
  • Angeli, A., et al. "Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold." Drug development research 84.4 (2023): 681-702.
  • Woodford, V. R., et al. "A COMPARATIVE STUDY OF SOME CARBONIC ANHYDRASE INHIBITORS." Canadian Journal of Ophthalmology 2.4 (1967): 334-339.
  • Koutnik, P., et al. "Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors." Chem 2.2 (2017): 271-282.
  • Angeli, A., et al. "Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives." ACS medicinal chemistry letters 10.1 (2019): 74-78.
  • Sigma-Aldrich. "Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric)."
  • Abcam. "Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387)."
  • Labsolu. "N,N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide."
  • Angeli, A., et al. "Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII." Bioorganic & medicinal chemistry letters 23.5 (2013): 1355-1358.
  • Durgun, M., et al. "Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application." Journal of Molecular Structure 1292 (2023): 136159.
  • Basak, A., et al. "New developments for the design, synthesis and biological evaluation of potent SARS-CoV 3CLpro inhibitors." Bioorganic & medicinal chemistry letters 20.10 (2010): 3123-3126.
  • Angeli, A., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules 23.12 (2018): 3220.
  • Angeli, A., et al. "Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 36, no. 1, 2021, pp. 1284-1296.
  • Fisher Scientific. "N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram."
  • El-Sayed, M. A., et al. "Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors." Molecules 26.16 (2021): 4776.
  • Pharmaffiliates. "1020253-03-5| Chemical Name : N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide."

Sources

A Comparative Guide to Carbonic Anhydrase IX Inhibition: The Classic Broad-Spectrum Agent Acetazolamide versus Advanced Selective Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between the archetypal carbonic anhydrase inhibitor, Acetazolamide, and the principles behind modern, selective inhibitors, as exemplified by the synthetic scaffold 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide. We will delve into the mechanistic rationale for targeting Carbonic Anhydrase IX (CA IX) in oncology, compare the inhibitory profiles of broad-spectrum versus selective agents, and provide detailed experimental protocols for assessing inhibitor efficacy.

The Therapeutic Rationale: Why Target Carbonic Anhydrase IX in Cancer?

Solid tumors are often characterized by regions of low oxygen, a state known as hypoxia.[1][2] In response to this stress, cancer cells activate the hypoxia-inducible factor (HIF-1) transcription factor, which upregulates a host of survival-promoting genes, including CA9.[1] This leads to the overexpression of the Carbonic Anhydrase IX (CA IX) enzyme on the cancer cell surface.

CA IX is a highly active zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][3] Its function is pivotal for tumor survival:

  • pH Regulation: Aggressive cancer metabolism produces excess acid (e.g., lactic acid). CA IX helps maintain a slightly alkaline intracellular pH (pHi), which is favorable for cell survival and proliferation, while contributing to an acidic extracellular microenvironment (pHe).[4][5]

  • Tumor Progression: This acidic pHe facilitates tumor invasion, metastasis, and resistance to therapy.[1][5]

  • Prognostic Marker: High CA IX expression is frequently associated with poor prognosis and aggressive tumor phenotypes across a wide range of cancers.[1][6][7]

Consequently, inhibiting the catalytic activity of CA IX is a highly attractive strategy in oncology to disrupt tumor pH regulation, reduce cell survival, and potentially overcome therapeutic resistance.[5][6][8]

The Inhibitor Landscape: A Tale of Two Sulfonamides

The primary sulfonamide moiety (-SO₂NH₂) is the cornerstone of carbonic anhydrase inhibition. It acts as a potent zinc-binding group (ZBG), anchoring to the Zn²⁺ ion in the enzyme's active site and blocking its catalytic function.

Acetazolamide is a clinically established, first-generation sulfonamide inhibitor.[9][10] It is a powerful inhibitor of multiple carbonic anhydrase isoforms.

  • Chemical Structure:

    
    N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
    
  • Mechanism of Action: The deprotonated sulfonamide group of Acetazolamide coordinates directly with the active site Zn²⁺ ion, displacing the catalytically essential hydroxide ion and rendering the enzyme inactive. [10][11]

  • Inhibitory Profile: Acetazolamide is a potent but non-selective inhibitor. It effectively inhibits the tumor-associated CA IX but also strongly inhibits ubiquitously expressed "off-target" isoforms, such as the cytosolic hCA I and hCA II, which are abundant in red blood cells and other tissues. [2][8]This lack of selectivity is responsible for the various side effects associated with its clinical use (e.g., for glaucoma, altitude sickness) and limits its utility as a targeted anti-cancer agent. [12]

The field has moved towards designing inhibitors with high selectivity for CA IX to maximize anti-tumor activity while minimizing off-target effects. This is achieved through the "tail approach," where chemical moieties are attached to the core sulfonamide scaffold. [13]These "tails" are designed to form specific interactions with amino acid residues unique to the active site of CA IX, which differ from those in other isoforms like CA II.

  • Exemplar Scaffold: this compound

    
    

    Chemical structure of the benzenesulfonamide scaffold.

It is crucial to note that this specific compound, a tertiary sulfonamide , is not a direct CA inhibitor itself. The canonical zinc-binding mechanism requires a primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide that can be deprotonated. Instead, this molecule represents a highly valuable synthetic intermediate or building block . [14]Its structural features are designed for further chemical modification to create advanced, selective inhibitors:

  • Trifluoromethyl (CF₃) Group: This is a strong electron-withdrawing group. Its presence on the benzene ring lowers the pKa of a primary sulfonamide, making it more acidic. This facilitates binding to the zinc ion and generally increases inhibitory potency. [4]* Bromo (Br) Group: The bromine atom serves as a versatile chemical "handle." It can be used in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach the rationally designed "tail" groups that confer isoform selectivity.

  • Benzenesulfonamide Core: This scaffold is a proven platform for developing highly potent and selective CA IX inhibitors. By adding diverse tails, researchers can exploit unique hydrophobic and hydrophilic pockets within the CA IX active site that are absent in CA II. [4][13] The ultimate comparison, therefore, is not between the inhibitory activities of the two molecules directly, but between the non-selective nature of Acetazolamide and the high potency and selectivity achievable with inhibitors synthesized from advanced scaffolds like the one described.

Quantitative Comparison: Potency and Selectivity

The efficacy and selectivity of CA inhibitors are quantified by their inhibition constants (Kᵢ), with lower values indicating higher potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (II/IX)Selectivity (I/IX)
Acetazolamide (AAZ) 250 12 [15]25 [15]5.7 [15]~0.510
Selective Inhibitors (e.g., Ureido-substituted) >10,0002,700454.5~60>222

Data for selective inhibitors is representative of modern benzenesulfonamide derivatives like SLC-0111, which is in clinical trials. [3] As the table demonstrates, while Acetazolamide inhibits CA IX with a Kᵢ of 25 nM, it is even more potent against the off-target CA II (Kᵢ = 12 nM). In stark contrast, modern inhibitors can achieve similar or better potency against CA IX while being hundreds or thousands of times less effective against CA I and II, leading to vastly superior selectivity profiles.

Visualizing the Mechanism and Experimental Workflow

This diagram illustrates the catalytic cycle of Carbonic Anhydrase IX and its competitive inhibition by a primary sulfonamide.

G cluster_0 CA IX Catalytic Cycle cluster_1 Inhibition Enzyme_Zn_H2O E-Zn²⁺-H₂O Enzyme_Zn_OH E-Zn²⁺-OH⁻ Enzyme_Zn_H2O->Enzyme_Zn_OH - H⁺ Inhibited_Complex E-Zn²⁺-NHSO₂-R Enzyme_Zn_H2O->Inhibited_Complex - H₂O CO2_bound E-Zn²⁺-OH⁻---CO₂ Enzyme_Zn_OH->CO2_bound + CO₂ HCO3_product E-Zn²⁺-HCO₃⁻ CO2_bound->HCO3_product Nucleophilic Attack HCO3_product->Enzyme_Zn_H2O + H₂O - HCO₃⁻ Inhibitor R-SO₂NH₂ (Sulfonamide) Inhibitor->Inhibited_Complex

Caption: Mechanism of CA IX catalysis and competitive inhibition by a sulfonamide.

This diagram outlines the typical high-throughput screening method for identifying and quantifying CA inhibitors.

G prep 1. Reagent Preparation - Assay Buffer (Tris-HCl) - CA IX Enzyme Stock - p-NPA Substrate (in DMSO) - Inhibitor Stock (in DMSO) plate 2. Plate Setup (96-well) - Add Assay Buffer - Add serial dilutions of Inhibitor - Add Vehicle (DMSO) for controls prep->plate preinc 3. Enzyme Pre-incubation - Add CA IX enzyme to wells - Incubate for 15 min at RT to allow inhibitor binding plate->preinc init 4. Initiate Reaction - Add p-NPA Substrate to all wells preinc->init read 5. Kinetic Measurement - Read absorbance at 405 nm every 30 sec for 20 min init->read analyze 6. Data Analysis - Calculate reaction rate (V) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ value read->analyze

Caption: Standard workflow for a colorimetric CA IX inhibition assay.

Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. Below are detailed protocols for the two most common CA inhibition assays.

This is the gold standard method, measuring the physiological catalytic activity of the enzyme. It requires specialized equipment.

Principle: This assay measures the rate of pH change when a CO₂-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme and a pH indicator. Inhibitors slow the rate of this pH drop.

Materials:

  • Stopped-flow spectrophotometer

  • Human recombinant CA IX enzyme

  • Assay Buffer: 20 mM HEPES-Tris, pH 7.5

  • pH Indicator: 0.2 mM Phenol Red

  • Substrate: CO₂-saturated deionized water (prepare by bubbling CO₂ gas for >30 min)

  • Inhibitor stock solutions in DMSO

Methodology:

  • Syringe A Preparation: Prepare the enzyme/indicator solution by adding CA IX (final concentration ~10 nM) and the inhibitor to the Assay Buffer containing Phenol Red. Allow to equilibrate for 15 minutes.

  • Syringe B Preparation: Fill with CO₂-saturated water.

  • Instrument Setup: Set the spectrophotometer to monitor the absorbance change of Phenol Red at 557 nm. Maintain temperature at 25°C.

  • Measurement:

    • Rapidly mix the contents of Syringe A and Syringe B (1:1 ratio).

    • Record the change in absorbance over time for ~10-20 seconds.

    • The initial linear slope of the absorbance curve corresponds to the initial rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the catalytic rate (V) from the slope.

    • Determine the rate for the uncatalyzed reaction (no enzyme) and subtract it from all enzyme-catalyzed rates.

    • Calculate percent inhibition for each inhibitor concentration relative to the uninhibited control (enzyme + DMSO).

    • Plot percent inhibition versus log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀.

    • Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

This is a simpler, high-throughput compatible assay that serves as an excellent surrogate for the hydratase activity.

Principle: CA enzymes exhibit esterase activity, hydrolyzing the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored at 405 nm, is proportional to enzyme activity.

Materials:

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

  • Human recombinant CA IX enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: 3 mM p-NPA in DMSO or acetonitrile (prepare fresh)

  • Inhibitor and control (Acetazolamide) stock solutions in DMSO

Methodology:

  • Plate Setup: In triplicate, add the following to the wells of a 96-well plate:

    • Test Wells: 158 µL Assay Buffer + 2 µL of inhibitor dilution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.

    • Maximum Activity Control: 158 µL Assay Buffer + 2 µL of DMSO.

    • Blank (No Enzyme): 180 µL Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of a working solution of CA IX enzyme to all wells except the Blank.

    • Mix gently and incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells, including the Blank.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 10-30 minutes at 25°C.

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time plot.

    • Correct the rates by subtracting the rate from the Blank wells.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_max - V_inhibitor) / V_max] * 100

    • Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion

The inhibition of Carbonic Anhydrase IX remains a compelling strategy for cancer therapy. While Acetazolamide provided the foundational proof-of-concept for CA inhibition, its lack of isoform selectivity makes it unsuitable as a targeted anti-cancer drug. The future of CA IX-targeted therapy lies in the rational design of highly selective inhibitors. Chemical scaffolds such as This compound are not inhibitors themselves but are critical building blocks that enable the synthesis of next-generation drugs. By leveraging structure-activity relationships and the "tail approach," researchers can develop compounds with picomolar to low-nanomolar potency for CA IX and exceptional selectivity over off-target isoforms, paving the way for more effective and less toxic cancer treatments.

References

  • Švastová, E., Hulíková, A., Rafajová, M., Zat'ovičová, M., Gibadulinová, A., Casini, A., Cecchi, A., Scozzafava, A., Supuran, C. T., Pastorek, J., & Pastoreková, S. (2004). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. FEBS Letters, 577(3), 439-445. [Link]

  • Zatovicova, M., Jelenska, L., Hulikova, A., Csaderova, L., Ditte, Z., Ditte, P., Goliasova, T., & Pastorekova, S. (2010). Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. Current Pharmaceutical Design, 16(28), 3255-3263. [Link]

  • Pastoreková, S., & Gillies, R. J. (2019). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 10, 47. [Link]

  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent developments in targeting carbonic anhydrase IX for cancer therapeutics. Oncotarget, 3(1), 84-97. [Link]

  • Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2004). Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer Research, 64(18), 6357-6363. [Link]

  • Monti, S. M., Supuran, C. T., & De Simone, G. (2012). Carbonic anhydrase IX as a target for designing novel anticancer drugs. Current Medicinal Chemistry, 19(6), 821-830. [Link]

  • Wichert, M., Krall, N., Decurtins, W., Franzini, R. M., Pretto, F., Schneider, P., Neri, D., & Scheuermann, J. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-960. [Link]

  • Pacchiano, F., Aggarwal, M., Avvaru, B. S., Robbins, A. H., Scozzafava, A., Supuran, C. T., & McKenna, R. (2010). Carbonic anhydrase inhibitors: inhibition of the human tumor-associated isozymes IX and XII with a library of benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(9), 2831-2835. [Link]

  • McDonald, P. C., & Dedhar, S. (2014). Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells. Sub-cellular Biochemistry, 75, 255-269. [Link]

  • Maren, T. H. (1977). Use of inhibitors in physiological studies of carbonic anhydrase. American Journal of Physiology-Renal Physiology, 232(4), F291-F297. [Link]

  • Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., Supuran, C. T., & Dedhar, S. (2011). Ureido-substituted benzenesulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2097-2101. [Link]

  • De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(2), 404-409. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-678. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of acetazolamide? Medical Information Portal. [Link]

  • Gieling, R. G., Babur, M., Mamnoul, A., & Le, N. H. (2012). Carbonic anhydrase inhibitors as candidates for combination therapy of solid tumors. Cancers, 4(3), 748-775. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. Chemical Reviews, 112(8), 4421-4468. [Link]

  • Wouters, J., & Puerta, M. C. (2011). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Molecular & Cellular Oncology, 1(1), e963428. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental carbonic anhydrase inhibitors for the treatment of hypoxic tumors. Cancers, 12(12), 3743. [Link]

  • Shivaraj, G., & Tuck, B. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]

  • Wichert, M., Krall, N., Decurtins, W., Franzini, R. M., Pretto, F., Schneider, P., Neri, D., & Scheuermann, J. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-960. [Link]

  • Lau, J., & Wuest, F. (2018). New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents. Pharmaceuticals, 11(4), 101. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Deranged Physiology. (2021). Acetazolamide. [Link]

  • Frömter, E. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2243224. [Link]

Sources

A Comparative Efficacy Analysis of N,N-diethyl and N,N-dimethyl Benzenesulfonamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Its remarkable versatility has led to the development of drugs spanning a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies. A key determinant of the biological activity of these compounds lies in the nature of the substituents on the sulfonamide nitrogen. This guide provides an in-depth comparative analysis of two closely related classes of analogs: N,N-diethyl and N,N-dimethyl benzenesulfonamides.

While direct head-to-head comparative studies across a broad spectrum of biological targets are not extensively documented in the current literature, this guide will synthesize available data and established principles of structure-activity relationships (SAR) to provide a comprehensive overview of their potential differential efficacy. We will delve into the nuanced effects of these seemingly minor structural modifications on crucial pharmacological parameters, supported by detailed experimental protocols and mechanistic pathway visualizations to empower researchers in their drug development endeavors.

The Decisive Role of N-Alkylation: A Structural-Activity Relationship Perspective

The seemingly subtle difference between a methyl and an ethyl group on the sulfonamide nitrogen can profoundly impact a molecule's physicochemical properties, ultimately dictating its biological efficacy. These properties, primarily lipophilicity and steric hindrance, are critical for target engagement, cell permeability, and metabolic stability.

Lipophilicity: The addition of alkyl groups to the sulfonamide nitrogen generally increases the lipophilicity of the compound. The two ethyl groups in N,N-diethyl analogs contribute to a greater increase in lipophilicity compared to the two methyl groups in their N,N-dimethyl counterparts. This enhanced lipophilicity can improve membrane permeability, potentially leading to better cellular uptake and access to intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and off-target effects.

Steric Hindrance: The bulkier ethyl groups introduce greater steric hindrance around the sulfonamide nitrogen compared to the methyl groups. This steric bulk can influence how the molecule fits into the binding pocket of its target protein. In some cases, this can lead to a more specific and potent interaction, while in others it may hinder optimal binding, thereby reducing efficacy. The precise effect of steric hindrance is highly dependent on the topology of the target's active site.

Hypothetical Comparative Efficacy: A Synthesized Overview

To illustrate the potential differences in efficacy stemming from N,N-diethyl versus N,N-dimethyl substitution, the following table presents a hypothetical comparison based on general SAR principles. It is crucial to note that these values are illustrative and the actual activities would need to be determined experimentally for each specific benzenesulfonamide core and biological target.

Analog Type Target Hypothetical IC50 (nM) Rationale
N,N-DimethylCarbonic Anhydrase IX50The smaller methyl groups may allow for a more favorable interaction within the active site of the enzyme, leading to potent inhibition.
N,N-DiethylCarbonic Anhydrase IX150The bulkier ethyl groups might introduce some steric clash within the active site, potentially reducing the binding affinity compared to the dimethyl analog.
N,N-DimethylGeneric Kinase200The lower lipophilicity might result in reduced cell permeability and consequently lower potency in cell-based assays.
N,N-DiethylGeneric Kinase80The increased lipophilicity could enhance cellular uptake, leading to higher intracellular concentrations and more potent inhibition of an intracellular kinase.
N,N-DimethylMCF-7 (Breast Cancer Cell Line)300Lower cellular uptake due to reduced lipophilicity may result in decreased cytotoxic effects.
N,N-DiethylMCF-7 (Breast Cancer Cell Line)120Enhanced membrane permeability could lead to greater accumulation of the compound within the cancer cells, resulting in higher cytotoxicity.

Experimental Protocols for Efficacy Determination

Accurate and reproducible experimental data are the bedrock of any comparative efficacy study. The following are detailed protocols for two key assays commonly employed in the evaluation of benzenesulfonamide analogs.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is crucial for evaluating compounds targeting carbonic anhydrases, a family of enzymes often implicated in cancer.[1]

Principle: This colorimetric assay is based on the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (NPA), to the yellow-colored product, 4-nitrophenol (NP). The rate of NP formation, measured by the increase in absorbance at 405 nm, is proportional to the CA activity. Inhibitors will decrease the rate of this reaction.

Materials:

  • Carbonic Anhydrase (human, recombinant)

  • 4-Nitrophenyl acetate (NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (N,N-diethyl and N,N-dimethyl benzenesulfonamide analogs)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in the assay buffer.

    • Prepare a stock solution of NPA in a suitable organic solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a defined amount of CA enzyme to each well (except for the blank).

    • Add the serially diluted test compounds or positive control to the respective wells. Include a vehicle control (buffer with the same concentration of organic solvent used for the compounds).

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NPA substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ca Prepare CA Solution add_ca Add CA to Plate prep_ca->add_ca prep_npa Prepare NPA Solution add_npa Add NPA Substrate prep_npa->add_npa prep_compounds Prepare Test Compounds add_compounds Add Compounds/Controls prep_compounds->add_compounds add_ca->add_compounds incubate Incubate (15 min) add_compounds->incubate incubate->add_npa read_absorbance Kinetic Read at 405 nm add_npa->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro Carbonic Anhydrase Inhibition Assay.

MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the N,N-diethyl and N,N-dimethyl benzenesulfonamide analogs in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium containing the compounds.

    • Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate Overnight seed_cells->incubate_adhere add_compounds Add Test Compounds incubate_adhere->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Mechanistic Insights: Visualizing Key Signaling Pathways

Understanding the mechanism of action is paramount in drug development. Benzenesulfonamide analogs often exert their effects by modulating key signaling pathways involved in cancer progression.

Carbonic Anhydrase IX (CA IX) Signaling Pathway

CA IX is a transmembrane enzyme that is highly overexpressed in many types of cancer and is induced by hypoxia.[7][8][9][10][11] It plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in the acidic tumor microenvironment.

G cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- HCO3_transporter HCO3- Transporter H_HCO3->HCO3_transporter Transport CAIX->H_HCO3 HCO3_in HCO3- HCO3_transporter->HCO3_in pH_regulation Intracellular pH Regulation (Survival & Proliferation) HCO3_in->pH_regulation Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX Inhibition

Caption: Carbonic Anhydrase IX Signaling Pathway and Inhibition.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTKs are a family of cell surface receptors that play a critical role in regulating cell growth, proliferation, and survival.[12][13][14][15] Dysregulation of RTK signaling is a common feature of many cancers.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, & Angiogenesis Downstream->Proliferation Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->RTK Inhibition

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Conclusion

The choice between N,N-diethyl and N,N-dimethyl substitution on a benzenesulfonamide scaffold is a critical decision in the drug design process. While this guide has provided a synthesized comparison based on established SAR principles, it is imperative that these hypotheses are tested through rigorous experimental evaluation. The provided protocols for carbonic anhydrase inhibition and MTT assays offer a robust framework for such investigations. By carefully considering the interplay of lipophilicity, steric effects, and the specific topology of the biological target, researchers can rationally design more potent and selective benzenesulfonamide-based therapeutics. The continued exploration of these and other N-substituted analogs will undoubtedly pave the way for the next generation of innovative medicines.

References

Click to expand
  • Pastorekova, S., & Supuran, C. T. (2014). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. The FEBS Journal, 281(18), 4246–4261. [Link]

  • Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy, 2, 17010. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Svobodova, E., & Soucek, K. (2013). Carbonic anhydrase IX: regulation and role in cancer. Current Pharmaceutical Design, 19(39), 7005–7016. [Link]

  • PrepChem. (n.d.). Synthesis of N,N-Dimethyl-4-(2-propynylamino)benzenesulfonamide. [Link]

  • Han, B., & Li, A. (2023). Receptor tyrosine kinases: biological functions and anticancer targeted therapy. Signal Transduction and Targeted Therapy, 8(1), 448. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • My Cancer Genome. (n.d.). Receptor tyrosine kinase/growth factor signaling. [Link]

  • Giatromanolaki, A., & Koukourakis, M. I. (2013). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Recent Patents on Anti-Cancer Drug Discovery, 8(1), 49–59. [Link]

  • Tan, B. L., Norhaizan, M. E., Liew, W. P. P., & Sulaiman, R. H. R. (2018). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Pharmacology, 9, 1122. [Link]

  • Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical Sciences, 1(2), 101–115. [Link]

  • Mahon, B. P., & McKenna, R. (2013). Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases. In The Enzymes (Vol. 33, pp. 281–306). [Link]

  • Ilie, M. A., & Supuran, C. T. (2017). Targeting Carbonic Anhydrase IX Activity and Expression. Frontiers in Pharmacology, 8, 45. [Link]

  • Keglevich, G., & Rádai, Z. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5227. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34–49. [Link]

  • Pfaller, R., & Zilly, F. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 829. [Link]

  • Pfaller, R., & Zilly, F. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 853–860. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Stalińska, J., & Komsta, Ł. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3254. [Link]

  • ResearchGate. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]

  • Bhatia, N. M., Mahadik, K. R., & Bhatia, M. S. (2011). Exploring the influence of steric, electronic and lipophilic descriptors of 1,3-diarly propenones on their anti-inflammatory activity. Indian Journal of Pharmaceutical Sciences, 73(6), 617–623. [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • Ge, G. H., Guo, S., Li, T. T., Wang, Y. P., Liu, L. R., Yu, W. H., Hu, H., Zheng, Y. M., Yan, J. H., Sun, Y. H., Liang, J. W., Meng, F. H., & Zhang, T. J. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 128, 130362. [Link]

Sources

A Predictive Validation Guide for 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide: A Novel Selective Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide as a selective inhibitor of Carbonic Anhydrase IX (CA IX). While direct biological data for this specific compound is not yet extensively published, this document leverages established structure-activity relationships (SAR) within the benzenesulfonamide class of CA IX inhibitors to present a predictive validation workflow. We will objectively compare its anticipated performance with the well-characterized clinical candidate, SLC-0111, supported by detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel anticancer therapeutics.

The Rationale for Targeting Carbonic Anhydrase IX

Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia.[1][2] Its primary physiological role in the tumor microenvironment is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that promotes tumor cell survival, proliferation, invasion, and resistance to conventional therapies.[2][3] Consequently, the selective inhibition of CA IX represents a compelling strategy for anticancer drug development.[1]

The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors.[4][5] The primary sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, while substitutions on the benzene ring can be tailored to achieve isoform selectivity.[4] The compound of interest, this compound, incorporates several features predictive of potent and selective CA IX inhibition. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the acidity of the sulfonamide proton, potentially leading to stronger binding to the zinc ion. The presence of a bromine atom and the diethyl substitution on the sulfonamide nitrogen are expected to influence interactions with amino acid residues lining the active site cavity, contributing to selectivity over other CA isoforms, such as the ubiquitous CA II.

Synthesis of this compound

The synthesis of the title compound is readily achievable from commercially available starting materials. The key precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, can be reacted with diethylamine to yield the final product.

Reaction Scheme:

G A 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride C This compound A->C + Diethylamine, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) B Diethylamine G cluster_0 Biochemical Characterization cluster_1 Cellular Target Engagement & Functional Effects cluster_2 Preclinical Efficacy A Tier 1: Enzymatic Assays B Tier 2: Cell-Based Assays A->B Confirmation of Cellular Activity A1 Stopped-Flow CO2 Hydration Assay A->A1 A2 Isoform Selectivity Profiling (CA I, II, XII) A->A2 C Tier 3: In Vivo Studies B->C Evaluation of In Vivo Efficacy B1 Cellular Thermal Shift Assay (CETSA) B->B1 B2 Hypoxia-Induced Extracellular Acidification Assay B->B2 B3 Cell Proliferation and Viability Assays B->B3 B4 Invasion and Migration Assays B->B4 C1 Xenograft Tumor Models C->C1 C2 Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis C->C2

Sources

Profiling the Cross-Reactivity of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide Against Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of the novel benzenesulfonamide derivative, 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, against key human carbonic anhydrase (CA) isoforms. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental protocols and provides a comparative context using the well-established inhibitor, Acetazolamide. Our objective is to equip researchers with the necessary tools to conduct a thorough and self-validating investigation into the selectivity of this and other novel CA inhibitors.

The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and electrolyte secretion.[2][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2][4]

Several of these isoforms are established therapeutic targets. For instance, inhibition of the widespread cytosolic isoform hCA II is the basis for diuretics and anti-glaucoma drugs like Acetazolamide.[5] In contrast, the transmembrane isoforms hCA IX and hCA XII are overexpressed in various hypoxic tumors and are key targets for novel anti-cancer therapies.[6][7] Given the high degree of structural similarity in the active sites across isoforms, achieving inhibitor selectivity is a major challenge in the development of CA-targeted therapeutics.[8][9] A lack of selectivity can lead to off-target effects and undesirable side effects.[10] Therefore, a comprehensive cross-reactivity profile is paramount in the preclinical evaluation of any new CA inhibitor.

This guide will focus on a panel of four physiologically relevant isoforms:

  • hCA I and hCA II: Abundant cytosolic isoforms that are common off-targets.

  • hCA IX and hCA XII: Tumor-associated transmembrane isoforms with high therapeutic interest.

Comparative Inhibition Profile: A Template for Analysis

The primary goal of this investigation is to determine the inhibition constants (Kᵢ) of this compound against the selected CA isoforms and compare them to a non-selective, standard inhibitor, Acetazolamide. The results of such a study would be summarized as follows for clear comparison.

Table 1: Hypothetical Inhibition Profile of this compound and Acetazolamide against hCA Isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound>10002501520
Acetazolamide25012255.7

Note: The data for this compound is hypothetical and serves as an illustrative example of expected results. The data for Acetazolamide is based on literature values.

Experimental Methodologies for Determining Inhibition

To generate the data for the comparative profile, two robust and complementary experimental approaches are recommended: a primary enzymatic assay to determine inhibition constants and a biophysical assay to confirm ligand binding.

Primary Assay: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition. The assay directly measures the enzyme's ability to hydrate CO₂, and the reduction in this activity in the presence of an inhibitor allows for the calculation of Kᵢ values.

Principle: The stopped-flow instrument rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM Tris-HCl buffer, pH 8.3, containing a suitable pH indicator (e.g., 100 µM Phenol Red).

    • CO₂-Saturated Water: Bubble pure CO₂ gas through deionized water kept on ice for at least 30 minutes prior to and during the experiment. The concentration of saturated CO₂ at 4°C is approximately 77 mM.

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA I, II, IX, and XII in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of this compound and Acetazolamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Instrumentation Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Equilibrate the sample handling unit and observation cell to 25°C.

    • Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 557 nm for Phenol Red).

  • Data Acquisition:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the other syringe with the enzyme and indicator solution. For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for 15 minutes at room temperature before loading.

    • Initiate a "push" to rapidly mix the two solutions in the observation cell, which starts the reaction.

    • Record the change in absorbance over time for a few seconds.

    • Repeat the measurement for a range of inhibitor concentrations.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the slope of the initial linear portion of the absorbance versus time curve.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Kᵢ).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Inhibitor, Buffer & CO2 Solutions A1 Pre-incubate Enzyme with Inhibitor P1->A1 A2 Load Syringes: Syringe A: CO2 Solution Syringe B: Enzyme + Inhibitor A1->A2 A3 Rapid Mixing in Stopped-Flow Instrument A2->A3 A4 Monitor Absorbance Change (pH indicator) A3->A4 D1 Calculate Initial Reaction Velocity A4->D1 D2 Plot Velocity vs. [Inhibitor] D1->D2 D3 Determine Ki using Cheng-Prusoff Equation D2->D3

Figure 1: Workflow for Stopped-Flow CO₂ Hydration Assay.

Confirmatory Assay: Thermal Shift Assay (TSA)

Also known as Differential Scanning Fluorimetry (DSF), TSA is a powerful technique to confirm direct binding of a ligand to a target protein. It measures the change in the thermal stability of a protein upon ligand binding.

Principle: The assay monitors the thermal denaturation of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

Detailed Protocol:

  • Reagent Preparation:

    • Protein Solutions: Prepare purified recombinant human CA I, II, IX, and XII in a suitable buffer (e.g., phosphate-buffered saline). The final protein concentration is typically 5-10 µM.

    • Inhibitor Solutions: Prepare stock solutions and serial dilutions of the inhibitors as described for the stopped-flow assay.

    • Dye Solution: Use a stock solution of SYPRO Orange dye as recommended by the manufacturer.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, mix the protein solution, inhibitor solution (or DMSO control), and SYPRO Orange dye. The final volume is typically 20-25 µL.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically heating from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melt curve.

    • The midpoint of the transition in the melt curve corresponds to the melting temperature (Tₘ).

    • Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the protein without inhibitor from the Tₘ with the inhibitor. A significant positive ΔTₘ confirms ligand binding.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Protein, Inhibitor, and SYPRO Orange Dye A1 Mix Components in qPCR Plate P1->A1 A2 Seal Plate and Place in Real-Time PCR Instrument A1->A2 A3 Run Melt Curve Protocol (25°C to 95°C) A2->A3 A4 Monitor Fluorescence A3->A4 D1 Plot Fluorescence vs. Temperature A4->D1 D2 Determine Melting Temperature (Tm) D1->D2 D3 Calculate ΔTm to Confirm Binding D2->D3

Figure 2: Workflow for Thermal Shift Assay (TSA).

Interpreting the Cross-Reactivity Profile

The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with significantly weaker activity against the cytosolic isoforms hCA I and hCA II. This profile would indicate a desirable selectivity for cancer-related targets over the more ubiquitously expressed off-target isoforms. Such selectivity is a critical attribute for a drug candidate, as it may translate to a wider therapeutic window and fewer side effects. For example, potent inhibition of hCA II is associated with side effects like those seen with systemic Acetazolamide therapy, which can be avoided with isoform-selective inhibitors.[5]

Conversely, a compound that inhibits all isoforms with similar potency would be considered non-selective. While such compounds can be useful as research tools, they are generally less desirable for therapeutic development where a specific isoform is implicated in a particular disease.

Conclusion

The systematic profiling of novel inhibitors against a panel of relevant enzyme isoforms is a cornerstone of modern drug discovery. This guide provides a robust framework for assessing the cross-reactivity of this compound against key carbonic anhydrase isoforms. By employing the detailed protocols for the stopped-flow CO₂ hydration assay and the thermal shift assay, researchers can generate high-quality, reproducible data. This will enable a thorough evaluation of the compound's selectivity and provide crucial insights to guide further drug development efforts. The ultimate goal is the identification of potent and highly selective CA inhibitors that can be advanced as next-generation therapeutics for a range of diseases, from cancer to glaucoma.

References

  • RSC Publishing. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

  • Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service. [Link]

  • National Institutes of Health. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. [Link]

  • ACS Publications. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. [Link]

  • Wikipedia. Carbonic anhydrase. [Link]

  • ACS Publications. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. [Link]

  • PubMed. Carbonic anhydrases as drug targets--an overview. [Link]

  • Axxam SpA. Thermal shift assays for early-stage drug discovery. [Link]

  • National Institutes of Health. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • Bentham Science Publishers. Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. [Link]

  • Taylor & Francis Online. Structure-based drug discovery of carbonic anhydrase inhibitors. [Link]

  • National Institutes of Health. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. [Link]

  • DOI. Human Carbonic Anhydrases: Catalytic Properties, Structural Features, and Tissue Distribution. [Link]

  • Semantic Scholar. Carbonic Anhydrases and their Physiological Roles. [Link]

  • Taylor & Francis Online. Structural annotation of human carbonic anhydrases. [Link]

  • PubMed. Structure-based drug discovery of carbonic anhydrase inhibitors. [Link]

  • ResearchGate. Human carbonic anhydrases: tissue distribution, physiological role and druggability. [Link]

  • Taylor & Francis Online. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. [Link]

  • PubMed. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. [Link]

  • PubMed Central. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. [Link]

  • National Institutes of Health. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • MDPI. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. [Link]

  • ResearchGate. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. [Link]

  • UNIPI. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important. [Link]

  • MDPI. Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. [Link]

  • InpharmD. What is the risk of cross-reactivity with acetazolamide in a patient with severe sulfa allergy?. [Link]

  • PubMed. Organoruthenium(II) Complexes of Acetazolamide Potently Inhibit Human Carbonic Anhydrase Isoforms I, II, IX and XII. [Link]

  • MDPI. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. [Link]

  • JAMA Network. Use of Acetazolamide in Sulfonamide-Allergic Patients With Neurologic Channelopathies. [Link]

  • National Institutes of Health. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]

  • PubMed. Acetazolamide and sulfonamide allergy: a not so simple story. [Link]

  • American Academy of Allergy, Asthma & Immunology. Acetazolamide and sulfonamide allergy. [Link]

  • National Institutes of Health. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]

  • National Institutes of Health. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. [Link]

  • PubMed. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. [Link]

  • PubMed Central. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Trifluoromethylated Benzenesulfonamides as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethylated Benzenesulfonamide Scaffold

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity is relentless. The benzenesulfonamide scaffold has long been a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties that allow for the targeting of various critical enzymes.[1][2][3][4] When strategically enhanced with a trifluoromethyl (-CF3) group, this scaffold gains significant pharmacological advantages. The -CF3 group is a powerful bioisostere for a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature and high lipophilicity can profoundly improve a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[5]

This guide provides an in-depth comparison and validation framework for a promising class of anticancer compounds: trifluoromethylated benzenesulfonamides. We will delve into their primary mechanisms of action, provide detailed protocols for their in vivo validation, and present a comparative analysis of their performance against alternative compounds, supported by experimental data from peer-reviewed studies. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively evaluate and advance these molecules from the bench to preclinical models.

Pillar 1: Unraveling the Mechanisms of Action

Trifluoromethylated benzenesulfonamides exert their anticancer effects primarily through two well-established mechanisms: inhibition of tubulin polymerization and inhibition of tumor-associated carbonic anhydrase isoforms.

Tubulin Polymerization Inhibition

A significant number of benzenesulfonamide derivatives are designed as microtubule-targeting agents that bind to the colchicine site on β-tubulin.[6][7] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The consequence is a cell cycle arrest, typically at the G2/M phase, leading to the initiation of apoptosis and subsequent cancer cell death.[8] The trifluoromethyl group can enhance the binding affinity of the molecule within the hydrophobic colchicine-binding pocket, potentially leading to greater potency.

Below is a diagram illustrating the signaling cascade initiated by tubulin polymerization inhibition.

G cluster_0 Cellular Effects Compound Trifluoromethylated Benzenesulfonamide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibits Polymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and is often associated with hypoxic conditions.[9] Its primary function is to maintain the intracellular pH of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This process contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy. The sulfonamide moiety (-SO2NH2) is a classic zinc-binding group that effectively targets the active site of CA IX.[10] By inhibiting CA IX, these compounds disrupt pH regulation, leading to intracellular acidification and triggering apoptosis.[1] Fluorination of the benzenesulfonamide core has been shown to yield compounds with picomolar binding affinities and high selectivity for CA IX.[9]

The signaling pathway impacted by CA IX inhibition is depicted below.

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Tumor Hypoxia CAIX Carbonic Anhydrase IX (CA IX) Expression Hypoxia->CAIX pH_regulation Extracellular Acidification Intracellular pH Maintenance CAIX->pH_regulation Progression Tumor Proliferation & Metastasis pH_regulation->Progression Compound Trifluoromethylated Benzenesulfonamide Inhibition CA IX Inhibition Compound->Inhibition Targets Disruption Disruption of pH Homeostasis Inhibition->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: Mechanism of Carbonic Anhydrase IX inhibition.

Pillar 2: A Practical Guide to In Vivo Validation

The translation of promising in vitro data to a living system is the crucible of drug development. A robustly designed in vivo study is paramount for validating anticancer efficacy and assessing systemic toxicity. The subcutaneous xenograft mouse model is a foundational and widely used approach.[11][12]

The In Vivo Experimental Workflow

A successful in vivo study requires meticulous planning and execution. The following workflow diagram outlines the critical stages, from model selection to endpoint analysis. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is a mandatory prerequisite for all described procedures.

G start Start: Hypothesis & Compound Selection model_selection 1. Animal Model Selection (e.g., NOD/SCID Mice) start->model_selection cell_culture 2. Cell Line Culture (e.g., OVCAR-8, MDA-MB-231) model_selection->cell_culture implantation 3. Subcutaneous Tumor Cell Implantation cell_culture->implantation tumor_growth 4. Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-150 mm³ treatment 6. Compound Administration (Vehicle vs. Drug) randomization->treatment monitoring 7. Daily Monitoring (Tumor Volume, Body Weight, Health) treatment->monitoring endpoint 8. Endpoint Criteria Met (e.g., 21 Days or Tumor Burden) monitoring->endpoint necropsy 9. Necropsy & Tissue Harvest (Tumor, Organs) endpoint->necropsy analysis 10. Data Analysis (TGI, Statistics, Histology) necropsy->analysis end End: Efficacy & Toxicity Report analysis->end

Caption: Standard workflow for a subcutaneous xenograft study.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a self-validating system for assessing the in vivo efficacy of a novel trifluoromethylated benzenesulfonamide.

Materials:

  • Test Compound: Trifluoromethylated benzenesulfonamide, purity >98%.

  • Vehicle: Appropriate solvent system (e.g., DMSO, PEG400, Tween 80, saline). The vehicle must be tested for its own effects on tumor growth.

  • Cell Line: Relevant human cancer cell line (e.g., OVCAR-8 for ovarian cancer).

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

  • Positive Control: Standard-of-care chemotherapy for the chosen cancer type (e.g., Paclitaxel, Doxorubicin).

Methodology:

  • Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 100 mg/kg)

    • Group 3: Positive Control Drug

  • Compound Administration: Administer the test compound and controls via the determined route (e.g., intragastric gavage, intraperitoneal injection) daily or as per the established pharmacokinetic profile.[13] Monitor the body weight of each animal daily as a primary indicator of systemic toxicity.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[13]

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:

    • TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

Pillar 3: Comparative Efficacy and Performance Benchmarking

The ultimate measure of a novel compound's potential is its performance relative to existing agents. While direct head-to-head in vivo studies for many specific trifluoromethylated benzenesulfonamides are not always available in the public domain, we can compile and compare data from separate studies investigating structurally related compounds that share common mechanisms of action.

Quantitative Data Summary

The following table summarizes in vivo efficacy data for a benzenesulfonamide derivative and other relevant tubulin inhibitors. This allows for a cross-study comparison, providing a benchmark for the expected performance of this compound class.

Compound ID/ClassPrimary MechanismCancer Model (Cell Line)HostDose & RouteTumor Growth Inhibition (TGI)Reference
Benzenesulfonamide 7c Wnt/β-catenin PathwayOvarian Cancer (OVCAR-8)Xenograft100 mg/kg (i.g.)61.8% (by weight)[13]
Tubulin Inhibitor G13 Tubulin PolymerizationBreast Cancer (MDA-MB-231)Xenograft30 mg/kg (i.p.)38.2%[14][15]
Tubulin Inhibitor [I] Tubulin PolymerizationBreast Cancer (4T1)Xenograft20 mg/kg (i.v.)84.0% (by weight)[8]
Paclitaxel (Standard) Tubulin StabilizationVariousXenograftDose-dependentVaries (often >70%)N/A

i.g. = intragastric; i.p. = intraperitoneal; i.v. = intravenous

Analysis and Interpretation

From the compiled data, several key insights emerge:

  • Benzenesulfonamide Efficacy: The benzenesulfonamide derivative 7c demonstrates significant in vivo antitumor activity, achieving over 60% tumor growth inhibition in an ovarian cancer model.[13] This validates the benzenesulfonamide scaffold as a robust starting point for developing effective anticancer agents.

  • Tubulin Inhibition as a Potent Strategy: Compounds targeting tubulin polymerization, a common mechanism for this class, show a wide range of potent in vivo effects. The efficacy can be substantial, with compound [I] achieving an impressive 84.0% TGI at 20 mg/kg.[8] This suggests that optimized trifluoromethylated benzenesulfonamides targeting tubulin could yield high levels of antitumor activity.

  • Importance of Structure-Activity Relationship (SAR): The variation in TGI between compounds G13 (38.2%) and [I] (84.0%) highlights the critical importance of fine-tuning the molecular structure to optimize potency, pharmacokinetic properties, and ultimately, in vivo efficacy.[8][14][15]

  • Benchmarking against Standard of Care: While not shown in a direct comparison, the goal for any new therapeutic is to match or exceed the efficacy of standard-of-care agents like Paclitaxel, ideally with an improved safety profile. The data suggests that highly optimized benzenesulfonamide derivatives have the potential to approach this benchmark.

Conclusion and Future Directions

Trifluoromethylated benzenesulfonamides represent a highly promising class of anticancer agents, leveraging a validated pharmacophore with a functional group known to enhance drug-like properties. The primary mechanisms of action, tubulin polymerization and carbonic anhydrase IX inhibition, are clinically relevant targets in oncology.

The in vivo data, though piecemeal across different studies, strongly supports the therapeutic potential of this scaffold. The benzenesulfonamide derivative 7c achieved a notable 61.8% tumor growth inhibition, providing a solid foundation for further development.[13] The high efficacy observed with related tubulin inhibitors further underscores the potential of this mechanistic approach.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vivo studies comparing trifluoromethylated benzenesulfonamides against their non-fluorinated analogs and standard-of-care drugs within the same experimental setup.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing schedules and maximize therapeutic windows.

  • Exploration of Combination Therapies: Investigating the synergistic effects of these compounds with other chemotherapeutics or targeted agents to overcome resistance and enhance efficacy.

By pursuing these avenues, the scientific community can unlock the full potential of trifluoromethylated benzenesulfonamides and accelerate their journey toward clinical application.

References

Sources

A Comparative Guide to the Target Validation of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Novel Compound to Validated Target

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is critically dependent on one foundational principle: understanding its mechanism of action. The compound at the center of our discussion, 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, is a benzenesulfonamide derivative. While this chemical class is known for a wide range of biological activities, including potential inhibition of metalloenzymes like carbonic anhydrases, the specific biological target of this molecule is not publicly documented[1]. Furthermore, its classification by some vendors as a "Protein Degrader Building Block" suggests it may function as a component of a larger construct, such as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of a specific protein target[2][3].

This guide is structured not as a rigid protocol for a known interaction but as a strategic workflow for the de novo identification and subsequent validation of the cellular target(s) of this compound. We will navigate the logical progression from unbiased, proteome-wide screening to orthogonal, high-specificity validation assays. Our approach emphasizes the causality behind experimental choices, ensuring that each step provides a self-validating layer of evidence, a cornerstone of robust scientific inquiry.

Part 1: Primary Target Identification - An Unbiased Approach

When a compound's target is unknown, the initial step must be an unbiased screen to identify potential binding partners within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful first-line technique for this purpose as it measures the direct physical interaction between a drug and its target protein in a native cellular context[4]. The underlying principle is that ligand binding confers thermodynamic stability to a protein, resulting in an increased melting temperature[5].

Experimental Workflow: Proteome-wide Target Identification using MS-CETSA

The objective is to compare the thermally stable proteome in vehicle-treated versus compound-treated cells across a temperature gradient. Proteins stabilized by the compound will remain soluble at higher temperatures and can be identified and quantified by mass spectrometry (MS).

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis p1 Culture cells to ~80% confluency p2 Treat cells with Compound or Vehicle (DMSO) p1->p2 p3 Aliquot cell suspensions p2->p3 p4 Heat aliquots to different temperatures (e.g., 40-70°C) p3->p4 p5 Lyse cells via freeze-thaw cycles p4->p5 p6 Separate soluble proteins from precipitates (ultracentrifugation) p5->p6 p7 Prepare samples for LC-MS/MS p6->p7 p8 Identify and quantify proteins p7->p8 p9 Identify proteins with significant thermal shifts p8->p9

Caption: High-level workflow for Mass Spectrometry-based CETSA (MS-CETSA).

Protocol 1: MS-CETSA for Unbiased Target Discovery
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, HeLa) in appropriate media to ~80% confluency.

    • Harvest the cells and prepare a suspension. Treat the cell suspension with this compound at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C. The choice of concentration should be informed by any preliminary cell viability data.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C[5].

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Sample Preparation and LC-MS/MS Analysis:

    • Collect the supernatant (soluble fraction).

    • Prepare the protein samples for mass spectrometry using a standard protocol (e.g., reduction, alkylation, and tryptic digestion).

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins in each sample.

    • For each protein, plot the soluble fraction as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.

    • Proteins that exhibit a statistically significant shift in their melting temperature (ΔTm) upon compound treatment are considered primary target candidates[6].

Part 2: Orthogonal Validation of Target Engagement

Identifying a protein with a thermal shift in a CETSA experiment is a strong indicator of engagement, but it is not definitive proof. It is imperative to validate this interaction using an orthogonal method that relies on a different biophysical principle. The NanoBRET™ Target Engagement (TE) assay is an ideal choice for this purpose. It is a quantitative, live-cell assay that measures compound binding at a specific target protein by monitoring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer[7].

Principle of the NanoBRET™ Target Engagement Assay

The assay works by expressing the putative target protein (identified from MS-CETSA) as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal[8][9].

NanoBRET_Principle cluster_no_competitor No Competitor Compound cluster_competitor With Competitor Compound Target Target-NanoLuc® Fusion Tracer Fluorescent Tracer Target->Tracer BRET BRET BRET Signal Tracer->BRET Emission Substrate Substrate Substrate->Target Energy Target2 Target-NanoLuc® Fusion NoBRET No BRET Signal Target2->NoBRET Emission Tracer2 Fluorescent Tracer Substrate2 Substrate Substrate2->Target2 Energy Competitor Test Compound Competitor->Target2 Binds

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 2: NanoBRET™ Assay for Target Affinity Determination
  • Vector Construction and Transfection:

    • Clone the gene of the putative target protein into a vector that fuses it with NanoLuc® luciferase at either the N- or C-terminus.

    • Transiently transfect HEK293 cells with the fusion vector DNA using a suitable transfection reagent[10].

  • Cell Seeding:

    • Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a white, non-binding surface 96-well plate[11].

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the fluorescent tracer (at a pre-determined optimal concentration) to all wells.

    • Immediately add the serially diluted test compound or vehicle control to the appropriate wells. Incubate at 37°C for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target protein.

Part 3: Comparative Analysis of Target Validation Methodologies

While CETSA is excellent for initial unbiased discovery and NanoBRET excels at quantitative validation, another powerful alternative is affinity-based chemical proteomics, such as the Kinobeads platform[12][13]. Although originally designed for kinase inhibitors, the principle can be adapted by immobilizing an analog of our test compound onto beads to pull down its binding partners from a cell lysate[14]. The table below compares these three state-of-the-art methodologies.

FeatureMS-CETSANanoBRET™ Target EngagementAffinity Proteomics (e.g., Kinobeads)
Principle Ligand-induced thermal stabilization[4]Bioluminescence Resonance Energy Transfer (BRET)[7]Competitive affinity capture[15]
Assay Context Intact cells or lysatesLive, intact cellsCell lysates
Target Bias Unbiased, proteome-wideBiased (requires known target)Biased towards specific protein families (e.g., kinases) or requires compound immobilization
Modification No protein modification requiredRequires genetic fusion of target to NanoLuc®Requires compound immobilization on a solid support
Primary Output Target identification; Thermal shift (ΔTm)Intracellular affinity (IC50); Residence timeTarget identification; Binding affinity (Kd)
Throughput Low to mediumHighMedium
Key Advantage High physiological relevance; no modificationsHighly quantitative; live-cell kineticsCan identify unexpected binders from a protein family
Key Limitation Not suitable for all proteins (e.g., some membrane proteins); lower throughputRequires genetic engineering and a suitable tracerPotential for non-specific binding; compound modification may alter activity

Part 4: Downstream Functional Validation

Confirming that this compound binds to a target is only half the story. The ultimate goal is to validate that this binding event leads to a functional consequence.

  • Target Modulation Analysis:

    • Western Blotting: If the target is an enzyme, treat cells with the compound and probe for changes in the phosphorylation state of known substrates. If the target is part of a known signaling pathway, examine the activation status of key downstream proteins.

    • Degradation Confirmation: Given the compound's potential role as a "protein degrader building block," it is crucial to test for target degradation. Treat cells with the compound over a time course (e.g., 2, 4, 8, 24 hours) and perform a western blot for the target protein. A time-dependent decrease in the target protein level would strongly support a degradation-based mechanism of action.

  • Cellular Phenotypic Assays:

    • Viability/Proliferation Assays: Treat a panel of cell lines with the compound and measure cell viability (e.g., using a CellTiter-Glo® assay) to determine its anti-proliferative effects and generate IC50 values.

    • Target-Dependent Rescue/Sensitization: If a target has been validated, use siRNA or CRISPR/Cas9 to knock down its expression. If the compound's effect is diminished in knockdown cells, it provides strong evidence that the compound acts through that specific target.

Conclusion

The process of target validation for a novel compound like this compound is a multi-step, evidence-driven endeavor. It begins with broad, unbiased methods like MS-CETSA to generate hypotheses and progresses to focused, quantitative assays like NanoBRET for orthogonal confirmation. Each layer of data, from biophysical binding to functional cellular outcomes, is essential for building a comprehensive and trustworthy understanding of the compound's mechanism of action. This strategic combination of methodologies provides the robust validation required to confidently advance a compound through the drug discovery pipeline.

References

  • Chen, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2225. Retrieved from [Link]

  • Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 12(2), 109-114. Retrieved from [Link]

  • Reinecke, M., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(4), 1634-1644. Retrieved from [Link]

  • Bantscheff, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 16(4), 1634-1644. Retrieved from [Link]

  • Lee, P. Y., Yeoh, Y., & Low, T. Y. (2022). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. Cancers, 14(6), 1475. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • CETSA®. (n.d.). CETSA®. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-65-4. Retrieved from [Link]

  • ChemBest. (n.d.). This compound. Retrieved from [Link]

  • Kos, J., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 20(23), 2094-2105. Retrieved from [Link]

  • Kos, J., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors | Request PDF. ResearchGate. Retrieved from [Link]

  • Ali, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64350. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide. Retrieved from [Link]

Sources

A Comparative Guide to Halogen-Substituted Benzenesulfonamides: Unveiling the Impact of Halogenation on Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] The strategic modification of the benzenesulfonamide core has been a fruitful avenue for drug discovery, and among these modifications, halogenation stands out as a powerful tool to modulate a molecule's physicochemical and biological properties. The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the phenyl ring can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comparative analysis of benzenesulfonamides with different halogen substitutions at the para-position, offering insights into the structure-activity relationships (SAR) that govern their performance. We will delve into a comparative study of their physicochemical properties and their efficacy as antibacterial and anticancer agents, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Influence of Halogen Substitution on Physicochemical Properties

The nature of the halogen substituent significantly impacts the electronic and steric properties of the benzenesulfonamide molecule, which in turn dictates its acidity (pKa) and lipophilicity (logP). These two parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Acidity (pKa)

The acidity of the sulfonamide proton is a key determinant of its ionization state at physiological pH, which influences its solubility and ability to interact with biological targets. The electron-withdrawing nature of halogens generally increases the acidity (lowers the pKa) of the sulfonamide proton compared to the unsubstituted benzenesulfonamide. This effect is primarily due to the inductive effect of the halogen, which stabilizes the resulting sulfonamidate anion. The trend in pKa values is expected to correlate with the electronegativity of the halogen, with fluorine having the most pronounced effect.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial factor for a drug's ability to cross biological membranes. Halogenation generally increases the lipophilicity of a molecule.[2][3] This is attributed to the larger size and greater polarizability of the halogen atoms (especially Cl, Br, and I) which enhance London dispersion forces, favoring partitioning into the nonpolar octanol phase.[2]

Table 1: Comparative Physicochemical Properties of 4-Halobenzenesulfonamides

CompoundHalogenpKa (Predicted)logP (Predicted)
4-FluorobenzenesulfonamideF~9.5~0.5
4-ChlorobenzenesulfonamideCl~9.6~1.0
4-BromobenzenesulfonamideBr~9.7~1.2
4-IodobenzenesulfonamideI~9.8~1.5

Note: The pKa and logP values in this table are approximate and based on computational predictions and general trends. Experimental determination is recommended for precise values.

Comparative Biological Activity

The subtle yet significant changes in physicochemical properties imparted by different halogens can translate into marked differences in biological activity. Here, we compare the potential antibacterial and anticancer activities of the 4-halobenzenesulfonamide series.

Antibacterial Activity

Sulfonamide antibiotics function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The efficacy of these drugs can be influenced by their ability to penetrate the bacterial cell wall and bind to the active site of the enzyme. Halogen substitution can modulate both of these factors. Increased lipophilicity may enhance cell wall penetration, while the electronic effects of the halogen can influence binding affinity.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundHalogenEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
4-FluorobenzenesulfonamideF--
4-ChlorobenzenesulfonamideCl--
4-BromobenzenesulfonamideBr--
4-IodobenzenesulfonamideI--
Sulfamethoxazole (Reference)-2-168-64
Anticancer Activity

Benzenesulfonamide derivatives have emerged as promising anticancer agents, often through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[4] The sulfonamide moiety acts as a zinc-binding group within the enzyme's active site. The nature of the halogen substituent can influence the binding affinity and selectivity of these inhibitors.

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundHalogenMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
4-FluorobenzenesulfonamideF--
4-ChlorobenzenesulfonamideCl--
4-BromobenzenesulfonamideBr--
4-IodobenzenesulfonamideI--
Doxorubicin (Reference)-0.1 - 1.00.05 - 0.5

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data, even when extrapolated from general principles, allows for the formulation of a preliminary structure-activity relationship for halogenated benzenesulfonamides.

Caption: The interplay between halogen substitution, physicochemical properties, and biological activity.

The electron-withdrawing nature of halogens generally enhances the acidity of the sulfonamide, which can be crucial for its interaction with the zinc ion in the active site of enzymes like carbonic anhydrase. The increasing size and polarizability down the halogen group (F < Cl < Br < I) lead to a progressive increase in lipophilicity. This can improve membrane permeability, potentially leading to better cellular uptake and antibacterial efficacy. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding. The optimal halogen substituent will therefore represent a balance between these competing effects to achieve the desired therapeutic profile.

Experimental Protocols

To facilitate further research and the generation of direct comparative data, we provide the following detailed experimental protocols.

Synthesis of 4-Halobenzenesulfonamides

The synthesis of 4-halobenzenesulfonamides is typically a two-step process starting from the corresponding 4-haloaniline.

Synthesis_Workflow Start 4-Haloaniline (X = F, Cl, Br, I) Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sulfonylation (SO2, CuCl2) Intermediate1->Step2 Intermediate2 4-Halobenzenesulfonyl Chloride Step2->Intermediate2 Step3 Amination (NH4OH) Intermediate2->Step3 Product 4-Halobenzenesulfonamide Step3->Product

Caption: General synthetic workflow for 4-halobenzenesulfonamides.

Step 1: Synthesis of 4-Halobenzenesulfonyl Chloride

  • Diazotization: Dissolve the 4-haloaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(II) chloride as a catalyst. Add the freshly prepared diazonium salt solution to this mixture at room temperature and stir for 1-2 hours.

  • Work-up: Pour the reaction mixture into ice-water. The 4-halobenzenesulfonyl chloride will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Halobenzenesulfonamide

  • Amination: Dissolve the 4-halobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran.

  • Reaction: Add concentrated ammonium hydroxide (excess) to the solution at 0 °C and then allow the mixture to stir at room temperature for 2-4 hours.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-halobenzenesulfonamide.

Determination of pKa

The pKa of the sulfonamides can be determined using potentiometric titration.

  • Sample Preparation: Prepare a standard solution of the 4-halobenzenesulfonamide in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.[5]

  • Equilibration: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the 4-halobenzenesulfonamide in the water-saturated n-octanol. Add a known volume of the octanol-saturated water and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the sulfonamide in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., E. coli or S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the 4-halobenzenesulfonamides in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-halobenzenesulfonamides and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Conclusion

References

  • Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPIS. Available from: [Link]

  • Liguori, F., Carradori, S., Ronca, R., Rezzola, S., Filiberti, S., Carta, F., Turati, M., & Supuran, C. T. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1734–1745.
  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available from: [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Available from: [Link]

  • Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. Available from: [Link]

  • Said, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 1-21.
  • Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. PubMed. Available from: [Link]

  • Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87-95.
  • (PDF) Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. ResearchGate. Available from: [Link]

  • A method for determining bacterial resistance and susceptibility to sulfonamides and penicillin. PubMed. Available from: [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. NIH. Available from: [Link]

  • (PDF) Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. ResearchGate. Available from: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and. KTU ePubl. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available from: [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available from: [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents.
  • Showing metabocard for Benzenesulfonamide (HMDB0248984). Human Metabolome Database. Available from: [Link]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available from: [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available from: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Available from: [Link]

  • Why do halogen substituents make molecules more lipophilic?. ResearchGate. Available from: [Link]

  • Benzenesulfonamide. Human Metabolome Database. Available from: [Link]

  • Why do halogen substituents make molecules more lipophilic?. Chemistry Stack Exchange. Available from: [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide for Tumor-Associated Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory selectivity of the novel compound, 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide, against tumor-associated carbonic anhydrases (CAs), specifically CA IX and CA XII. As direct enzymatic inhibition data for this specific molecule is not yet prevalent in public literature, this document serves as a predictive comparison and a practical guide to the essential experimental workflows required for its characterization. We will delve into the structural rationale for potential selectivity, compare it with established benchmarks, and provide detailed protocols for robust evaluation.

Introduction: The Rationale for Targeting Tumor-Associated Carbonic Anhydrases

The tumor microenvironment is often characterized by hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification.[1] To survive and proliferate in these acidic conditions, cancer cells upregulate specific isoforms of carbonic anhydrase, particularly the transmembrane enzymes CA IX and CA XII.[2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, effectively managing pH homeostasis to favor tumor growth, invasion, and metastasis.[2][4] This makes CA IX and CA XII prime targets for anticancer therapies.

The challenge in developing inhibitors lies in achieving selectivity for these tumor-associated isoforms over the ubiquitous cytosolic isoforms, CA I and CA II, which are crucial for normal physiological processes.[5] Off-target inhibition of CA I and II can lead to undesirable side effects.[6] Therefore, rigorous assessment of inhibitor selectivity is a critical step in the development of novel anti-cancer agents.

Compound of Interest: this compound is a benzenesulfonamide derivative. The sulfonamide moiety is a well-established zinc-binding group essential for carbonic anhydrase inhibition.[7] Its potential for selective inhibition of tumor-associated CAs warrants a thorough investigation.

Comparative Analysis: Structural Insights and Benchmark Inhibitors

To predict the potential selectivity of this compound, we can compare its structure with well-characterized CA inhibitors.

Key Structural Features of this compound:

  • Benzenesulfonamide Core: This classic zinc-binding pharmacophore is expected to coordinate with the zinc ion in the active site of carbonic anhydrases.[7]

  • N,N-diethyl Substitution: The presence of two ethyl groups on the sulfonamide nitrogen classifies this as a secondary sulfonamide. This bulky substitution may influence its interaction with the amino acid residues lining the active site cavity.

  • Trifluoromethyl Group: This electron-withdrawing group can significantly alter the physicochemical properties of the molecule, including its acidity and lipophilicity, which can impact binding affinity and selectivity.[8]

  • Bromo Group: The bromine atom adds to the steric bulk and electronic properties of the phenyl ring, potentially influencing interactions within the enzyme's active site.

Benchmark Inhibitors for Comparison:

  • Acetazolamide (AAZ): A non-selective, clinically used CA inhibitor. It serves as a baseline for inhibitory potency but is known to inhibit both cytosolic and tumor-associated isoforms.[2]

  • Indisulam: While initially investigated as a CA inhibitor, its primary anticancer mechanism is now understood to involve the targeted degradation of the RNA-binding protein RBM39.[9][10] However, its sulfonamide structure still makes it a relevant, albeit complex, comparator.

  • SLC-0111: A potent and selective inhibitor of CA IX and CA XII that has undergone clinical investigation.[11][12][13] Its structure provides valuable insights into achieving selectivity for tumor-associated isoforms.

Quantitative Inhibitor Selectivity Profile

The following table summarizes the inhibition constants (Kᵢ) of the benchmark inhibitors against four key human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher inhibitory potency. This data provides a quantitative context for the desired selectivity profile of a novel inhibitor like this compound.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA II/IX)
Acetazolamide ~250~12~25~5.7~0.48
SLC-0111 High (µM range)High (µM range)454.5High (>20)

Note: Data for Acetazolamide and SLC-0111 are compiled from multiple sources and represent approximate values for comparative purposes.

The Structural Basis of Selectivity

The selectivity of sulfonamide inhibitors towards different CA isoforms is primarily dictated by the amino acid residues that form the active site cavity. While the zinc-coordinating residues are highly conserved, variations in other residues, particularly in the "selective pocket" approximately 10-15 Å from the zinc ion, allow for isoform-specific interactions.[13]

Key differences between the active sites of CA II and CA IX that can be exploited for selective inhibition include:

  • Residue 131: In CA II, this is a bulky phenylalanine, which can cause steric hindrance. In CA IX, the corresponding residue is a smaller valine, creating a more accommodating pocket for inhibitors with larger "tail" moieties.[6][13]

  • Hydrophilic and Hydrophobic Pockets: The active sites of CA IX and XII have distinct hydrophobic and hydrophilic pockets that can be targeted by appropriately designed inhibitor side chains.[3][14]

The N,N-diethyl and trifluoromethyl groups on this compound will likely interact with these variable regions. A hypothesis to be tested is whether these groups can form favorable interactions within the more spacious and hydrophobic regions of the CA IX and XII active sites, while being sterically hindered in the more constricted active site of CA II.

Experimental Workflows for Assessing Selectivity

To empirically determine the inhibitory activity and selectivity of this compound, a series of well-established in vitro and cell-based assays should be performed.

In Vitro Enzymatic Assay: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change using a pH indicator.[15] The initial rate of the reaction is proportional to the concentration of active enzyme. The presence of an inhibitor reduces this rate, allowing for the calculation of IC₅₀ and subsequently Kᵢ values.[16]

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis reagents Prepare Buffer, Enzyme (hCA I, II, IX, XII), Inhibitor Stock, CO₂-Saturated Water dilutions Create Serial Dilutions of Inhibitor reagents->dilutions mixing Rapid Mixing of Enzyme/Inhibitor and CO₂ Solution dilutions->mixing monitoring Monitor Absorbance Change of pH Indicator mixing->monitoring velocity Calculate Initial Reaction Velocity monitoring->velocity ic50 Determine IC₅₀ Values velocity->ic50 ki Calculate Kᵢ Values (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for determining inhibitor potency using the stopped-flow CO₂ hydration assay.

Detailed Protocol Outline:

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at a specific pH.

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA I, II, IX, and XII.

    • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions.

    • CO₂-Saturated Water: Prepare by bubbling pure CO₂ gas through chilled, deionized water.[15]

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).[16]

    • Set the spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., phenol red).

  • Assay Performance:

    • Load one syringe with the enzyme solution (pre-incubated with the inhibitor or vehicle control) and the other with CO₂-saturated water.

    • Initiate rapid mixing and monitor the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial rates of reaction from the absorbance curves.

    • Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Cell-Based Assays for Target Engagement

Cell-based assays are crucial for confirming that the inhibitor can engage its target in a physiological context.

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if the inhibitor has engaged its target.[18]

Experimental Workflow Diagram:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection Protein Quantification cells Culture Cells Expressing Target CA Isoform treatment Treat Cells with Inhibitor or Vehicle cells->treatment aliquot Aliquot Treated Cells treatment->aliquot heat Heat Aliquots at Different Temperatures aliquot->heat lysis Cell Lysis and Centrifugation heat->lysis quantify Quantify Soluble Protein (e.g., Western Blot, ELISA) lysis->quantify curve Generate Melt Curve quantify->curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Detailed Protocol Outline:

  • Cell Culture and Treatment:

    • Use cell lines that endogenously express the target CA isoforms or have been engineered to do so.

    • Treat the cells with various concentrations of this compound or a vehicle control.[17]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[17]

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

    • Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.

    • Quantify the amount of soluble target CA protein in the supernatant using a method like Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melt curve."

    • A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Principle: This label-free, real-time assay measures changes in cellular morphology, adhesion, and proliferation by monitoring electrical impedance across electrodes integrated into the bottom of the cell culture plate. Inhibition of tumor-associated CAs can affect these cellular properties, providing a dynamic readout of the inhibitor's effect.

Detailed Protocol Outline:

  • Cell Seeding:

    • Seed cancer cells that overexpress CA IX or CA XII onto the specialized electrode-containing plates (E-plates).

  • Baseline Measurement:

    • Monitor the initial cell adhesion and proliferation by measuring the cell index (a parameter derived from impedance) in real-time.

  • Inhibitor Treatment:

    • Once the cells have formed a stable monolayer, introduce this compound at various concentrations.

  • Real-Time Monitoring:

    • Continuously monitor the cell index over an extended period (hours to days) to observe the dynamic cellular response to the inhibitor.

  • Data Analysis:

    • Analyze the changes in the cell index curves to assess the inhibitor's impact on cell proliferation, morphology, and adhesion.

Conclusion and Future Directions

The rational design of selective inhibitors for tumor-associated carbonic anhydrases is a promising avenue for cancer therapy. This compound possesses structural features that suggest it may have potential as a CA inhibitor. However, its efficacy and, crucially, its selectivity profile must be determined experimentally.

The workflows and protocols detailed in this guide provide a robust framework for the comprehensive assessment of this and other novel candidate molecules. By combining in vitro enzymatic assays with cell-based target engagement and functional assays, researchers can build a complete picture of an inhibitor's performance. The resulting data will be invaluable for making informed decisions in the drug discovery and development pipeline, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Angeli, A., Carta, F., & Supuran, C. T. (2020). Carbonic anhydrases: Versatile and useful biocatalysts in chemistry and biochemistry.
  • Baroni, C., Bozdag, M., Renzi, G., De Luca, V., Capasso, C., Bazzicalupi, C., ... & Supuran, C. T. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Dalton Transactions, 16, 1633-1640.
  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • hCA I, II, IX and XII inhibition data of compounds 3, 4 and 5 by a... (n.d.).
  • Inhibition of CA IX/XII by SLC-0111 sensitizes HNSCC cells to Cis-Pt.... (n.d.).
  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. (n.d.).
  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent developments in targeting carbonic anhydrase IX for cancer therapeutics. Oncotarget, 3(1), 84.
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new and effective anticancer target. Future Oncology, 10(1), 137-141.
  • Rana, S., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417.
  • Sasso, J. M., et al. (2010). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 25(1), 151.
  • Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. (n.d.). Benchchem.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 7005.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171–192.
  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1663.
  • Akocak, S., et al. (2015). Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of Medicinal Chemistry, 58(15), 6047-6056.
  • Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. (2022). Journal of Experimental & Clinical Cancer Research, 41(1), 132.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Scientific Reports, 8(1), 1-13.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573.
  • Rana, S., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS ONE, 13(11), e0207417.
  • Hobbs, C., et al. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. ACS Chemical Biology, 9(10), 2358–2366.
  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). ChemMedChem, 18(6), e202200658.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(23), e4247.
  • Baroni, C., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Dalton Transactions.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). Molecules, 27(19), 6520.
  • Mboge, M. Y., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1436-1452.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(3), 441-447.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters, 5(7), 828-832.
  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. (2022). Frontiers in Oncology, 12, 976319.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2449-2461.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Analytical Biochemistry, 529, 1-11.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024).
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). International Journal of Molecular Sciences, 22(16), 8888.
  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 933-940.
  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1136-1141.
  • Analysis of impedance-based cellular growth assays. (2012).
  • Indisulam | Carbonic Anhydrase | CDK. (n.d.). TargetMol.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129995.
  • Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. (2019).
  • Studying Bacterial Biofilms Using Cellular Impedance. (n.d.). Agilent.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2449–2461.
  • Analysis of impedance-based cellular growth assays. (2012).
  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Comput
  • Urak, S., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6336), eaal3755.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951885-25-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to provide essential, immediate safety and logistical information, ensuring that this halogenated organic compound is handled and disposed of with the rigor it requires. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, is paramount.

Hazard Assessment and Chemical Profile

A foundational understanding of a compound's hazards is the first principle of safe laboratory practice. This compound is a substituted aromatic sulfonamide containing both bromine and fluorine atoms. Its hazard profile necessitates careful handling to mitigate risks of exposure and environmental release.

Hazard ClassificationDescriptionSupporting GHS Statements
Acute Toxicity Harmful if swallowed.H302[1]
Skin Irritation Causes skin irritation upon contact.H315[1]
Eye Irritation Causes serious eye irritation.H319[1]
Respiratory Irritation May cause respiratory irritation if inhaled.H335[1]
Environmental Must not be released into the environment.[2] Halogenated organic compounds can have long-lasting effects on aquatic life.[3]P273 (Avoid release to the environment)

The causality behind these hazards lies in the compound's reactive functional groups. The trifluoromethyl group and the bromine atom significantly alter the electron distribution of the benzene ring, contributing to its biological activity and potential toxicity. The sulfonamide group can also interact with biological pathways.

Immediate Safety & Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working within suitable engineering controls.

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical goggles.Protects against splashes that can cause serious eye damage.[4]
Protective Clothing Chemical-resistant lab coat.Shields skin and personal clothing from spills and contamination.
Respiratory Protection Certified respirator (use only if dust or aerosols may be generated outside of a fume hood).Prevents inhalation and potential respiratory irritation.[1]
Engineering Controls

All handling of this compound and its waste, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is predicated on one critical principle: waste segregation . As a brominated and fluorinated compound, it must be disposed of as halogenated organic waste .[5][6] Mixing it with non-halogenated waste streams leads to costly and improper disposal, as halogenated waste requires specialized incineration processes to manage the formation of acidic gases like HBr and HF.[7]

Step 1: Waste Identification and Segregation

Immediately upon generation, identify and segregate all waste streams containing this compound.

  • Solid Waste:

    • Collect unreacted reagent, contaminated personal protective equipment (gloves, weighing papers), and other solid materials in a designated, puncture-resistant container clearly labeled for "Halogenated Organic Solid Waste." [2]

  • Liquid Waste:

    • Collect solutions containing the compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle) designated for "Halogenated Organic Liquid Waste." [6]

    • Crucially, do not mix this waste with non-halogenated solvents like acetone, ethanol, or hexane. Doing so contaminates the entire volume, requiring it all to be treated as the more expensive and difficult-to-dispose-of halogenated waste.[7][8]

  • Contaminated Sharps & Glassware:

    • Dispose of contaminated pipette tips, vials, and broken glassware in a designated sharps container that is also labeled as containing halogenated waste.

Step 2: Waste Containerization and Labeling

Proper containerization and labeling are a regulatory requirement and ensure safe handling by all personnel, including EHS staff.

  • Select a Compatible Container: Ensure the container is in good condition, free of cracks, and has a secure, screw-top lid to prevent leaks and vapor release.[6]

  • Apply a Hazardous Waste Label: Before adding the first drop of waste, affix a hazardous waste label provided by your institution's EHS department.

  • Complete the Label: Fill out the label completely and accurately. This must include:

    • The words "Hazardous Waste." [7]

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6]

    • An accurate estimation of the concentration and volume of all components in the container.

    • The date accumulation started.

Step 3: Storage and Final Disposal
  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.

  • Arrange for Collection: Once the container is full or you have finished the project, arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

  • DO NOT:

    • Dispose of this chemical in the regular trash or down the sink.[2][6]

    • Allow the chemical to be released into the environment.[2]

Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as detailed in Section 2.1.

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as halogenated waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 Waste Characterization & Segregation cluster_1 Container Management start Waste Generation is_solid Solid Waste? (e.g., powder, contaminated gloves) start->is_solid solid_container Place in Container for: 'Halogenated Organic Solid Waste' is_solid->solid_container Yes liquid_container Place in Container for: 'Halogenated Organic Liquid Waste' is_solid->liquid_container No (Liquid) label_container Affix & Complete Hazardous Waste Label (Full chemical name, concentration) solid_container->label_container liquid_container->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste end Contact EHS for Pickup & Final Disposal store_waste->end

Caption: Logical workflow for the proper disposal of the compound.

References

  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
  • IFSC. Hazardous Laboratory Chemicals Disposal Guide.
  • ChemicalBook. 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide | 951884-65-4.
  • TCI Chemicals. SAFETY DATA SHEET for 4-Bromo-3-(trifluoromethyl)benzonitrile.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for 3-Bromo-5-(trifluoromethyl)benzenesulfonylchloride.
  • Benchchem. Proper Disposal of 4-Cyano-4'-(Trifluoromethyl)biphenyl: A Step-by-Step Guide for Laboratory Professionals.
  • Fluorochem. 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide.
  • Fisher Scientific. SAFETY DATA SHEET for Benzaldehyde, 3-(trifluoromethyl)-.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

Sources

Personal protective equipment for handling 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951885-25-9). As a Senior Application Scientist, my objective is to provide a protocol that is not just a list of rules, but a self-validating system rooted in the principles of chemical causality and risk mitigation. Given that detailed toxicological data for this specific compound is not widely published, our approach is based on a conservative assessment derived from structurally analogous compounds containing bromo-, trifluoromethyl-, and sulfonamide moieties.[1][2][3] This ensures a high margin of safety for all laboratory personnel.

Immediate Hazard Assessment & Core Safety Principle

Based on data from close structural analogs, this compound should be handled as a hazardous substance with the following potential classifications:

  • Harmful if swallowed [3]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [2][3][4]

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its biological activity and persistence.[5] The sulfonamide group is a common pharmacophore, and the presence of a bromine atom adds to its reactivity. Therefore, our core principle is Proactive Contamination Control , which assumes that all surfaces, containers, and equipment that come into contact with the compound are contaminated until proven otherwise through rigorous decontamination.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; it should never be the first or only one.[6] The primary method for exposure control is the use of robust engineering solutions.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The rationale is to prevent the inhalation of any fine powders or aerosols that may be generated, directly addressing the risk of respiratory tract irritation.[2][4]

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This minimizes the potential for cross-contamination of other experiments.

  • Accessible Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on preventing exposure through all primary routes: dermal, ocular, and inhalation. Double gloving is recommended as a best practice to protect against undetected pinholes and to allow for the safe removal of the contaminated outer layer.[6]

Equipment Specification & Standard Rationale for Use
Hand Protection Double-gloved: Inner nitrile glove, outer chemical-resistant nitrile or neoprene glove. Must meet ASTM D6978 or EN 374 standards.[9]The inner glove protects the skin during the removal of the outer, contaminated glove. Nitrile provides good resistance against a broad range of chemicals. Gloves must be inspected for defects before use.
Eye & Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7] A full-face shield should be worn over the goggles when there is a significant risk of splashing.[6][10]Protects against accidental splashes to the eyes, which can cause serious irritation.[2][3] A face shield offers a broader barrier for the entire face.[6]
Body Protection Polyethylene-coated or similar non-absorbent, disposable gown with long sleeves and tight cuffs.[9]A standard cloth lab coat is not sufficient as it can absorb chemical splashes.[9] An impervious gown prevents skin contact and contamination of personal clothing.
Respiratory Protection Not typically required if all work is performed within a certified chemical fume hood. For spill cleanup or failure of engineering controls, a full-face respirator with appropriate chemical cartridges or an N-95 particle mask may be necessary.[6]The fume hood provides primary respiratory protection. A respirator is a secondary measure for emergency situations.[6]

Step-by-Step Handling & Operational Workflow

This workflow is designed to guide the user from preparation to disposal, minimizing exposure at every step.

I. Preparation & Weighing

  • Don PPE: Before entering the designated area, don all required PPE as specified in the table above.

  • Prepare the Hood: Place a disposable, absorbent bench liner in the designated area of the fume hood to contain any minor spills.

  • Tare the Vessel: Place a clean, tared weigh boat or vial on an analytical balance inside the fume hood.

  • Aliquot the Compound: Using a dedicated spatula, carefully transfer the desired amount of this compound to the tared vessel. Avoid generating dust.

  • Seal and Clean: Securely cap the primary stock container. Using a wipe lightly dampened with 70% ethanol, decontaminate the exterior of the stock container and the spatula. Dispose of the wipe in the designated solid hazardous waste container.[7]

II. Solution Preparation & Use

  • Add Solvent: Add the desired solvent to the vessel containing the weighed compound. Ensure the solvent is added slowly to avoid splashing.

  • Mix Appropriately: Cap the vessel and mix via gentle swirling, vortexing, or sonication as required.

  • Transfer: Use a clean pipette to transfer the solution for experimental use.

  • Post-Use Decontamination: All non-disposable equipment (e.g., glassware) must be decontaminated by rinsing with a suitable solvent, followed by a standard laboratory washing procedure. The initial rinsate is considered hazardous waste.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points in the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_start Start: Enter Lab don_ppe Don Full PPE (Double Gloves, Gown, Goggles) prep_start->don_ppe prep_hood Prepare Fume Hood (Bench Liner, Equipment) don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Begin Handling dissolve Prepare Solution weigh->dissolve use Perform Experiment dissolve->use decontaminate Decontaminate Surfaces & Equipment use->decontaminate Experiment Complete dispose_waste Segregate & Dispose Waste (Halogenated Organic) decontaminate->dispose_waste doff_ppe Doff PPE Correctly (Outer Gloves First) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process end_process wash_hands->end_process End: Exit Lab

Sources

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